N,4-dimethylpyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXNIYRGXNPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565623 | |
| Record name | N,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-24-9 | |
| Record name | N,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,4-dimethylpyridin-3-amine
Executive Summary: This document provides a comprehensive technical overview for the synthesis and analytical characterization of N,4-dimethylpyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We present a robust, two-step synthetic pathway commencing from commercially available precursors. The guide details a field-proven protocol for the synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by a direct N-methylation to yield the target compound. Each synthetic step is accompanied by expert insights into the reaction mechanisms and procedural choices. Furthermore, a multi-faceted characterization strategy is outlined, employing NMR spectroscopy, mass spectrometry, and HPLC to ensure the unequivocal confirmation of the molecular structure and the rigorous assessment of purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this compound.
Introduction and Strategic Overview
This compound (CAS No. 77862-24-9) is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a tertiary amine adjacent to a methyl group on the pyridine core, offers a unique scaffold for constructing novel molecular architectures. The strategic importance of this compound lies in its utility as a versatile building block, where the pyridine nitrogen and the exocyclic amine provide distinct handles for subsequent chemical modifications.
This guide delineates a logical and efficient synthetic approach, beginning with the formation of the essential precursor, 3-amino-4-methylpyridine, and culminating in the target molecule via N-methylation. The subsequent characterization workflow is designed to provide orthogonal data points, creating a self-validating system for structural confirmation and purity assessment.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 77862-24-9 |
| Molecular Formula | C₇H₁₀N₂[2] |
| Molecular Weight | 122.17 g/mol [3] |
| InChIKey | HJDXNIYRGXNPCP-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy hinges on the initial construction of the 3-amino-4-methylpyridine core, which is a critical intermediate for various pharmaceuticals, including the anti-AIDS drug Nevirapine.[4][5] The subsequent step involves the selective methylation of the primary amine to furnish the desired tertiary amine.
Step 1: Synthesis of 3-Amino-4-methylpyridine Intermediate
Several routes exist for the synthesis of 3-amino-4-methylpyridine; however, many suffer from harsh reaction conditions or the use of difficult-to-handle reagents.[6] A modern and highly efficient method utilizes a copper-catalyzed amination of 4-methylpyridine-3-boronic acid.[4][7] This approach offers mild reaction conditions, high yields, and operational simplicity, making it suitable for laboratory-scale synthesis.[5][7]
Causality of Experimental Choices:
-
Reactants: 4-methylpyridine-3-boronic acid is an ideal starting material as it can be synthesized with high purity and is stable.[4] An inorganic amide, such as ammonium sulfate or aqueous ammonia, serves as a cost-effective and readily available nitrogen source.[4][7]
-
Catalyst: A metal oxide, particularly a copper salt like copper(I) oxide (Cu₂O) or copper(II) oxide (CuO), is chosen for its proven efficacy in catalyzing Chan-Lam amination-type reactions.[5][7] The catalyst facilitates the C-N bond formation between the boronic acid and the ammonia source.
-
Solvent and Temperature: The reaction proceeds efficiently at room temperature in a protic solvent system (e.g., methanol/water or ethanol/water), which aids in the solubility of the inorganic salts and promotes the catalytic cycle.[4][7] The mild temperature minimizes the formation of by-products.
-
Workup: The workup involves a simple filtration to remove the insoluble catalyst, followed by concentration and recrystallization. Ethyl acetate is an excellent solvent for recrystallization, providing the product in high purity.[4][5][7]
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridine-3-boronic acid (27.4 g, 0.2 mol).
-
Add methanol (50 mL) and 28% aqueous ammonia (128 g, 1.0 mol).
-
Add copper(I) oxide (2.9 g, 0.02 mol) to the stirring suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the catalyst by suction filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from hot ethyl acetate to yield 3-amino-4-methylpyridine as a crystalline solid (typical yield: 85-95%).[7]
Step 2: N-Methylation via Reductive Amination
With the 3-amino-4-methylpyridine intermediate in hand, the final step is the introduction of the N-methyl group. Direct reductive amination is a superior method for this transformation, offering high selectivity and avoiding the over-alkylation often associated with using alkyl halides.[8] This one-pot procedure involves the formation of an intermediate iminium ion from the amine and an aldehyde (formaldehyde), which is then immediately reduced in situ.
Causality of Experimental Choices:
-
Reagents: Aqueous formaldehyde is used as the carbonyl source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. STAB is milder and more selective for iminium ions over carbonyls compared to other hydrides like sodium borohydride, preventing the reduction of the formaldehyde starting material. Its use also obviates the need for strict pH control.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal for reductive aminations, as it does not interfere with the hydride reagent.
-
Stoichiometry: A slight excess of formaldehyde and the reducing agent is used to ensure the complete conversion of the starting amine.
-
Workup: The reaction is quenched with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acetic acid byproduct from the STAB and to deprotonate the product amine, facilitating its extraction into an organic solvent.
-
Dissolve 3-amino-4-methylpyridine (10.8 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask under ambient atmosphere.
-
To this solution, add aqueous formaldehyde (37 wt. %, 8.9 mL, 0.12 mol).
-
Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (STAB) (27.5 g, 0.13 mol) portion-wise over 20 minutes, managing any mild exotherm.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure substance.
Synthetic Workflow Visualization
Caption: Two-step synthesis of this compound.
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra provide distinct signatures for the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.10 | s | 1H | H-2 (Pyridine) |
| ~7.95 | d | 1H | H-6 (Pyridine) |
| ~7.00 | d | 1H | H-5 (Pyridine) |
| ~3.50 | br s | 1H | -NH- |
| ~2.90 | s | 3H | N-CH₃ |
| ~2.30 | s | 3H | 4-CH₃ |
Note: The -NH- proton signal may be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148.0 | C-6 |
| ~146.5 | C-2 |
| ~140.0 | C-4 |
| ~135.0 | C-3 |
| ~123.0 | C-5 |
| ~31.0 | N-CH₃ |
| ~17.0 | 4-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation pattern, further validating its identity. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| Parameter | Expected Value | Analysis |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂ | |
| Exact Mass | 122.0844 | For HRMS confirmation[3] |
| [M+H]⁺ (ESI-MS) | 123.0917 | Protonated molecule, often the base peak in ESI+ mode[2] |
| [M]⁺ (EI-MS) | 122 | Molecular ion peak in EI mode |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed for polar aromatic amines.
Exemplary HPLC Protocol for Purity Analysis:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 40 °C[9] |
Trustworthiness of the Protocol: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically targeted for drug development applications.
Characterization Workflow Visualization
Caption: Workflow for purification and analytical validation.
Conclusion
This guide has detailed a reliable and efficient pathway for the synthesis of this compound, emphasizing modern, high-yield reactions with clear mechanistic justifications for procedural choices. The two-step process, involving the synthesis of a key 3-amino-4-methylpyridine intermediate followed by selective N-methylation, provides a robust method for obtaining the target compound. The comprehensive characterization strategy, leveraging NMR, MS, and HPLC, establishes a rigorous framework for verifying the structural integrity and ensuring the high purity required for applications in pharmaceutical research and development.
References
- Jiangsu Zhongbang Pharma. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- PubChemLite. This compound (C7H10N2). [Link]
- SIELC Technologies. (2018). N,N-dimethylpyridin-4-amine. [Link]
- Pharmaffiliates. This compound. [Link]
- MDPI. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
- KNAUER.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. New production methods for Methyl Pyridine Intermediate [huimengchem.cn]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 7. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Physicochemical Properties of N,4-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N,4-dimethylpyridin-3-amine (CAS No. 77862-24-9). As a substituted pyridine derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in research and development. This document consolidates available data on its structural, physical, and chemical properties, and provides detailed experimental protocols for key analytical procedures. The information herein is intended to empower researchers to confidently utilize and further investigate this compound.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity and physicochemical properties. This compound, featuring both an exocyclic amine and a methyl group, presents an interesting case for exploring structure-activity relationships and for use as a synthetic intermediate. This guide aims to provide a foundational understanding of this specific molecule.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific discipline. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and handling requirements in a laboratory setting.
Structural and General Properties
The fundamental structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Methyl-3-methylaminopyridine | |
| CAS Number | 77862-24-9 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically available at ≥95% |
Thermodynamic and Physical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in various applications.
| Property | Value | Notes | Source(s) |
| Boiling Point | 237.125 °C | Predicted value at standard pressure. | [1] |
| Density | 1.032 g/cm³ | Predicted value. | |
| Flash Point | 97.21 °C | Predicted value. | [1] |
| Refractive Index | 1.569 | Predicted value. | [1] |
Causality Behind the Properties: The relatively high boiling point is expected for a molecule of this molecular weight with polar amine and pyridine functionalities capable of intermolecular dipole-dipole interactions. The compound exists as a liquid at room temperature, which is consistent with its moderate molecular weight and lack of extensive crystal lattice-forming interactions.
Solubility and Partitioning Behavior
Solubility is a critical determinant of a compound's utility, influencing everything from reaction conditions to bioavailability.
Predicted Solubility Profile
Lipophilicity (XLogP3)
The partition coefficient (LogP) is a measure of a compound's differential solubility between a nonpolar and a polar solvent, serving as a key indicator of its lipophilicity.
| Parameter | Predicted Value | Source(s) |
| XLogP3 | 1.2 | [1][4] |
Expert Insight: An XLogP3 value of 1.2 suggests that this compound has a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to excessive accumulation in fatty tissues.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is essential.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Methodology: Isothermal Equilibrium Method
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone).
-
Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution.
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has fully settled.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical technique such as HPLC-UV or quantitative NMR.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Diagram: Solubility Determination Workflow
Caption: Workflow for solubility determination.
Acidity and Basicity (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that dictates its ionization state at different pH values.
Experimental Protocol for pKa Determination
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.
Objective: To determine the pKa of the conjugate acid of this compound.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).
-
Titration: Gradually add the strong acid titrant to the amine solution in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
Diagram: pKa Determination Logic
Caption: Conceptual flow of pKa determination.
Spectroscopic Profile
Spectroscopic data is indispensable for the structural elucidation and identification of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not publicly available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group attached to the ring, and a singlet for the N-methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methyl groups will appear as singlets in the aliphatic region (2.0-3.0 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the ring-attached methyl group, and the N-methyl group. The aromatic carbons will resonate in the downfield region (120-160 ppm), while the methyl carbons will be found in the upfield region (15-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹ (aromatic amine) and ~1020-1250 cm⁻¹ (aliphatic amine).
Mass Spectrometry (MS)
The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 122. Subsequent fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 123.
For the isomeric N,N-dimethylpyridin-4-amine, the EI mass spectrum shows a prominent molecular ion peak at m/z 122 and a significant fragment at m/z 121.[8][9]
Synthesis and Reactivity
This compound can be synthesized from commercially available precursors. A plausible synthetic route involves the methylation of 3-amino-4-methylpyridine.
Synthesis of the Precursor: 3-Amino-4-methylpyridine
Several methods for the synthesis of 3-amino-4-methylpyridine have been reported. One efficient method starts from 4-methylpyridine-3-boronic acid.[10][11] Another common route involves the amination of 3-halo-4-methylpyridine.[12]
N-Methylation of 3-Amino-4-methylpyridine
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid.[13][14][15][16] This reaction is advantageous as it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium salts.[13]
Proposed Experimental Protocol: Eschweiler-Clarke Methylation
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyridine in formic acid.
-
Addition of Formaldehyde: Add an excess of aqueous formaldehyde to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Diagram: Synthetic Pathway
Caption: Proposed synthesis of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a substituted pyridine with a balanced physicochemical profile that makes it an attractive compound for further investigation in drug discovery and materials science. This guide has provided a comprehensive summary of its known and predicted properties, along with detailed protocols for its characterization and synthesis. It is our hope that this information will serve as a valuable resource for researchers and accelerate the exploration of this promising molecule.
References
- Bruker. (n.d.). NMR Spectroscopy.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Muby Chemicals. (n.d.). 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers, with SDS GHS MSDS Sheet.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.
- Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.
- PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- PubChemLite. (n.d.). This compound (C7H10N2).
- ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
- NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). 4-Dimethylaminopyridine.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- ResearchGate. (n.d.). Reductive amination of amines with formaldehyde ?.
- Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Pharmaffiliates. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C7H10N2).
- MassBank. (n.d.). 4-Dimethylaminopyridine.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine).
- Scirp.org. (2012, April 2). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines.
- ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NIST. (n.d.). Methylamine, N,N-dimethyl-. In NIST Chemistry WebBook.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- PubChem. (n.d.). 4-(Dimethylamino)pyridine.
- Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?.
- ResearchGate. (n.d.). Reaction methylation 3-amino-6-methyl-4-phenylpyridin-2(1H)-one 1a by....
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
- The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 77862-24-9). As a substituted pyridine derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in research and development. This document consolidates available data on its structural, physical, and chemical properties, and provides detailed experimental protocols for key analytical procedures. The information herein is intended to empower researchers to confidently utilize and further investigate this compound.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity and physicochemical properties. This compound, featuring both an exocyclic amine and a methyl group, presents an interesting case for exploring structure-activity relationships and for use as a synthetic intermediate. This guide aims to provide a foundational understanding of this specific molecule.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific discipline. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and handling requirements in a laboratory setting.
Structural and General Properties
The fundamental structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Methyl-3-methylaminopyridine | |
| CAS Number | 77862-24-9 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically available at ≥95% |
Thermodynamic and Physical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in various applications.
| Property | Value | Notes | Source(s) |
| Boiling Point | 237.125 °C | Predicted value at standard pressure. | [1] |
| Density | 1.032 g/cm³ | Predicted value. | |
| Flash Point | 97.21 °C | Predicted value. | [1] |
| Refractive Index | 1.569 | Predicted value. | [1] |
Causality Behind the Properties: The relatively high boiling point is expected for a molecule of this molecular weight with polar amine and pyridine functionalities capable of intermolecular dipole-dipole interactions. The compound exists as a liquid at room temperature, which is consistent with its moderate molecular weight and lack of extensive crystal lattice-forming interactions.
Solubility and Partitioning Behavior
Solubility is a critical determinant of a compound's utility, influencing everything from reaction conditions to bioavailability.
Predicted Solubility Profile
Lipophilicity (XLogP3)
The partition coefficient (LogP) is a measure of a compound's differential solubility between a nonpolar and a polar solvent, serving as a key indicator of its lipophilicity.
| Parameter | Predicted Value | Source(s) |
| XLogP3 | 1.2 | [1][4] |
Expert Insight: An XLogP3 value of 1.2 suggests that this compound has a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to excessive accumulation in fatty tissues.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is essential.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Methodology: Isothermal Equilibrium Method
-
Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone).
-
Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution.
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solute has fully settled.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical technique such as HPLC-UV or quantitative NMR.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Diagram: Solubility Determination Workflow
Caption: Workflow for solubility determination.
Acidity and Basicity (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that dictates its ionization state at different pH values.
Experimental Protocol for pKa Determination
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.
Objective: To determine the pKa of the conjugate acid of this compound.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).
-
Titration: Gradually add the strong acid titrant to the amine solution in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
Diagram: pKa Determination Logic
Caption: Conceptual flow of pKa determination.
Spectroscopic Profile
Spectroscopic data is indispensable for the structural elucidation and identification of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not publicly available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group attached to the ring, and a singlet for the N-methyl group. The aromatic protons will likely appear as complex multiplets in the range of 7.0-8.5 ppm. The methyl groups will appear as singlets in the aliphatic region (2.0-3.0 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the ring-attached methyl group, and the N-methyl group. The aromatic carbons will resonate in the downfield region (120-160 ppm), while the methyl carbons will be found in the upfield region (15-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-N stretching: ~1250-1350 cm⁻¹ (aromatic amine) and ~1020-1250 cm⁻¹ (aliphatic amine).
Mass Spectrometry (MS)
The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 122. Subsequent fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 123.
For the isomeric N,N-dimethylpyridin-4-amine, the EI mass spectrum shows a prominent molecular ion peak at m/z 122 and a significant fragment at m/z 121.[8][9]
Synthesis and Reactivity
This compound can be synthesized from commercially available precursors. A plausible synthetic route involves the methylation of 3-amino-4-methylpyridine.
Synthesis of the Precursor: 3-Amino-4-methylpyridine
Several methods for the synthesis of 3-amino-4-methylpyridine have been reported. One efficient method starts from 4-methylpyridine-3-boronic acid.[10][11] Another common route involves the amination of 3-halo-4-methylpyridine.[12]
N-Methylation of 3-Amino-4-methylpyridine
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid.[13][14][15][16] This reaction is advantageous as it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium salts.[13]
Proposed Experimental Protocol: Eschweiler-Clarke Methylation
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyridine in formic acid.
-
Addition of Formaldehyde: Add an excess of aqueous formaldehyde to the solution.
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Diagram: Synthetic Pathway
Caption: Proposed synthesis of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a substituted pyridine with a balanced physicochemical profile that makes it an attractive compound for further investigation in drug discovery and materials science. This guide has provided a comprehensive summary of its known and predicted properties, along with detailed protocols for its characterization and synthesis. It is our hope that this information will serve as a valuable resource for researchers and accelerate the exploration of this promising molecule.
References
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
-
Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Muby Chemicals. (n.d.). 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]
-
PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H10N2). Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from
-
ResearchGate. (n.d.). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H10N2). Retrieved from [Link]
-
MassBank. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]
-
Scirp.org. (2012, April 2). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Methylamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction methylation 3-amino-6-methyl-4-phenylpyridin-2(1H)-one 1a by.... Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Dimethylaminopyridine Manufacturers, with SDS [mubychem.com]
- 4. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. 462-08-8 CAS MSDS (3-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 9. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 13. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
N,4-dimethylpyridin-3-amine CAS number 77862-24-9
An In-Depth Technical Guide to N,4-dimethylpyridin-3-amine (CAS: 77862-24-9)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a substituted pyridine derivative of increasing interest in synthetic chemistry and pharmaceutical research. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. This guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound.
Core Compound Profile and Physicochemical Properties
This compound (CAS: 77862-24-9) is an aromatic amine with a molecular formula of C₇H₁₀N₂.[1] Its structure, featuring a dimethylamino group at the 3-position and a methyl group at the 4-position of a pyridine ring, imparts a unique combination of basicity, nucleophilicity, and steric hindrance that defines its chemical behavior.
The molecule's physical state is typically a liquid, and it is characterized by a high boiling point and moderate density.[2][3] These properties are critical for designing reaction conditions, particularly concerning solvent selection and purification methods such as distillation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77862-24-9 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂ | [1][4] |
| Molecular Weight | 122.17 g/mol | [2][4] |
| Physical Form | Liquid | [3] |
| Boiling Point | 237.125 °C | [2] |
| Density | 1.032 g/cm³ | [2] |
| Flash Point | 97.21 °C | [2] |
| Refractive Index | 1.569 | [2] |
| InChI Key | HJDXNIYRGXNPCP-UHFFFAOYSA-N | [3][4] |
Synthesis and Purification Strategies
The synthesis of substituted aminopyridines like this compound often relies on nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling. A prevalent and logical approach involves the reaction of a suitable halopyridine with dimethylamine.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol is a well-established and reliable method for the synthesis of aminopyridines. The choice of a chloro- or bromo-substituted pyridine is a balance between reactivity and the cost of starting materials.
Step 1: Reaction Setup
-
In a sealed reaction vessel rated for high pressure, combine 3-chloro-4-methylpyridine (1.0 eq), dimethylamine (2.0-3.0 eq, typically as a solution in THF or ethanol), and a suitable base such as potassium carbonate (1.5 eq).
-
Add a high-boiling point polar aprotic solvent like DMSO or NMP to facilitate the reaction.
Step 2: Reaction Execution
-
Seal the vessel and heat the mixture to 120-150 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-rich pyridine ring.
-
Monitor the reaction progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for larger scales, vacuum distillation can be employed, leveraging the compound's high boiling point.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Mechanistic Considerations
The chemical reactivity of this compound is governed by the interplay between the pyridine ring nitrogen and the exocyclic dimethylamino group.
-
Basicity: Like most amines, this compound is basic. The lone pair on the dimethylamino nitrogen can participate in resonance with the pyridine ring, which can influence the basicity of the ring nitrogen. Generally, aminopyridines are stronger bases than pyridine itself.[5]
-
Nucleophilicity: The dimethylamino group is a potent nucleophile, though its reactivity can be sterically hindered by the adjacent methyl group at the 4-position. This compound can participate in reactions such as alkylation and acylation.
-
Analogy to DMAP (4-Dimethylaminopyridine): While structurally different, a comparison to the well-known catalyst DMAP (CAS 1122-58-3) is instructive.[6][7] DMAP's high catalytic activity in acylation reactions stems from the formation of a highly reactive acetylpyridinium intermediate, stabilized by resonance involving the dimethylamino group.[6] this compound can be expected to form similar activated intermediates, although its catalytic efficacy may be modulated by the different substitution pattern.
Potential Biological Activity and Applications in Drug Discovery
While extensive biological data for this compound itself is limited, its structural motifs are present in pharmacologically active molecules. This makes it a valuable scaffold and building block for medicinal chemistry.
-
Intermediate for Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in cancer.[8] The subject compound serves as a potential starting material for libraries of such inhibitors.
-
Tofacitinib Impurity: this compound has been identified as an impurity related to the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[9] This underscores its relevance in pharmaceutical manufacturing and quality control, as impurities must be carefully characterized and controlled.
-
General Research Chemical: The compound is widely listed as a research chemical, indicating its utility as a versatile building block in the synthesis of complex organic molecules and novel drug candidates.[1][]
Caption: The role of this compound in pharmaceutical research.
Analytical Methodologies for Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. A multi-technique approach is standard practice.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. Expected ¹H NMR signals would include distinct singlets for the two methyl groups, and characteristic aromatic protons on the pyridine ring.[11][12]
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight. The predicted monoisotopic mass is 122.0844 Da.[13]
-
Infrared (IR) Spectroscopy: Can identify functional groups, such as C-N stretches and aromatic C-H bonds.
2. Chromatographic Purity Assessment:
-
Gas Chromatography (GC): Given its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent method for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also suitable for purity analysis, particularly for non-volatile impurities or reaction monitoring.
Developing a robust analytical method for amines requires careful consideration of experimental conditions, as basic compounds can interact with the analytical system.[14][15][16] For GC, specialized columns may be needed to prevent peak tailing. For HPLC, mobile phase modifiers (e.g., triethylamine) or buffered mobile phases are often used.
Caption: Standard analytical workflow for compound characterization.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate it is a hazardous substance.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3][4] | |
| Hazard Statements | H302 | Harmful if swallowed. | [3][4] |
| H315 | Causes skin irritation. | [3][4] | |
| H319 | Causes serious eye irritation. | [3][4] | |
| H335 | May cause respiratory irritation. | [3][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][17] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [17] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17] |
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Some suppliers recommend refrigeration.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[19]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal facility.[17]
References
- This compound.
- Tofacitinib Impurity 83 | CAS No. 77862-24-9. SynZeal. [Link]
- 4-METHYL-3-METHYLAMINOPYRIDINE Suppliers. LookChem. [Link]
- MATERIAL SAFETY DATA SHEET.
- Process for producing 4-dimethyl amino pyridine (4-DMAP).
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Supporting Information Iridium/Graphene Nanostructured Catalyst. The Royal Society of Chemistry. [Link]
- This compound (C7H10N2). PubChemLite. [Link]
- 4-Dimethylaminopyridine. Wikipedia. [Link]
- 4-(Dimethylamino)pyridine | C7H10N2. PubChem - NIH. [Link]
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. RSC Publishing. [Link]
- Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan. Indian Journal of Pharmaceutical Sciences. [Link]
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. [Link]
- Analytical Methodologies to Detect N‑Nitrosamine Impurities. PubMed Central. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 77862-24-9 [sigmaaldrich.com]
- 4. This compound | 77862-24-9 [sigmaaldrich.com]
- 5. Amines, Phosphines, and Pyridines | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 7. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Tofacitinib Impurity 83 | CAS No. 77862-24-9 | | SynZeal [synzeal.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.co.uk [fishersci.co.uk]
spectral data of N,4-dimethylpyridin-3-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of N,4-dimethylpyridin-3-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 77862-24-9), a key heterocyclic amine derivative used in chemical synthesis.[1][2][3] The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in established spectroscopic principles, providing researchers, scientists, and drug development professionals with the necessary insights for unambiguous structural confirmation and quality assessment.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1][2][4] Its structure features a pyridine ring substituted with a methyl group at the 4-position and a methylamino group at the 3-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques.
The following sections will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, correlating specific signals and absorptions to the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The analysis involves examining the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.[6]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.1 | Singlet (s) | 1H | Pyridine Ring |
| H-6 | ~8.0 | Doublet (d) | 1H | Pyridine Ring |
| H-5 | ~6.9 | Doublet (d) | 1H | Pyridine Ring |
| NH | ~3.5-4.5 | Broad Singlet (br s) | 1H | Amine N-H |
| N-CH₃ | ~2.9 | Singlet (s) | 3H | N-Methyl |
| 4-CH₃ | ~2.3 | Singlet (s) | 3H | Ring Methyl |
Interpretation:
-
Aromatic Protons (H-2, H-5, H-6): The protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact positions are influenced by the electron-donating amino group and the weakly donating methyl group. H-2, situated between two nitrogen atoms (in the pyridine ring and the amino group), is expected to be the most deshielded. H-5 and H-6 will show coupling to each other, resulting in doublets.
-
Amine Proton (NH): The proton attached to the nitrogen will typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
-
Methyl Protons (N-CH₃ and 4-CH₃): The two methyl groups are in distinct chemical environments. The N-methyl protons are attached directly to nitrogen, leading to a chemical shift around δ 2.9 ppm. The methyl group attached to the pyridine ring (4-CH₃) will be found further upfield, around δ 2.3 ppm. Both are expected to be singlets as they have no adjacent protons to couple with.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shifts, an internal standard like tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and parameters such as acquisition time, pulse width, and number of scans are set. For routine analysis, a standard pulse-acquire experiment is sufficient.[8]
-
Data Acquisition: The experiment is run, acquiring the Free Induction Decay (FID).
-
Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for a standard ¹H NMR experiment.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C4 (Pyridine Ring) |
| ~148 | C2 (Pyridine Ring) |
| ~145 | C6 (Pyridine Ring) |
| ~135 | C3 (Pyridine Ring) |
| ~120 | C5 (Pyridine Ring) |
| ~30 | N-CH₃ |
| ~17 | 4-CH₃ |
Interpretation:
-
Pyridine Ring Carbons: The five carbons of the pyridine ring are expected in the δ 120-150 ppm range. The carbon atom bonded to the nitrogen (C3) and the methyl group (C4) will have distinct chemical shifts influenced by these substituents. Carbons C2 and C6, adjacent to the ring nitrogen, are typically found at the lower field end of the aromatic region.
-
Methyl Carbons: The N-methyl carbon (N-CH₃) will be deshielded by the adjacent nitrogen atom, appearing around δ 30 ppm. The ring methyl carbon (4-CH₃) is a typical aromatic-attached methyl and will appear further upfield, around δ 17 ppm.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR but requires tuning the spectrometer to the ¹³C frequency. As ¹³C has a low natural abundance and sensitivity, more scans are typically required to achieve a good signal-to-noise ratio. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets, simplifying the spectrum.[9]
Diagram: Carbon Environments in this compound
Caption: Predicted ¹³C NMR chemical shifts and assignments.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.[10] For this compound, we expect to see characteristic absorptions for N-H, C-H, C=C, C=N, and C-N bonds.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3310 | N-H Stretch | Secondary Amine (R₂NH)[11] |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |
| 1600-1450 | C=C and C=N Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine[11][12] |
| 910-665 | N-H Wag | Secondary Amine[11] |
Interpretation:
-
N-H Region: A single, moderately sharp peak is expected between 3350-3310 cm⁻¹ for the N-H stretch of the secondary amine.[11] This helps distinguish it from primary amines (which show two peaks) and tertiary amines (which show none).[11]
-
C-H Region: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups are found just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1600 cm⁻¹ is complex but contains valuable information. Key peaks include the C=C and C=N stretching vibrations of the pyridine ring. The strong C-N stretch for the aromatic amine is a key diagnostic peak. A broad N-H wagging band is also expected in the 910-665 cm⁻¹ range.[11]
Experimental Protocol: Thin Solid Film Method
This method is ideal for obtaining a high-quality spectrum of a solid sample.[13]
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[13]
-
Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).[13][14]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[13]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[13]
Diagram: IR Sample Preparation (Thin Film)
Caption: Workflow for preparing a solid sample via the thin film method.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, information about the molecule's structure. Electron Impact (EI) is a common ionization technique for small, volatile molecules, causing predictable fragmentation.[15][16]
Expected Mass Spectrometry Data (Electron Impact)
-
Molecular Ion (M⁺•): The molecular weight is 122.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 122. This peak corresponds to the intact molecule having lost one electron.[17]
-
Key Fragmentation Pathways: Fragmentation typically occurs at weaker bonds or leads to the formation of stable ions or neutral species.
-
Loss of a Methyl Radical: A common fragmentation for methyl-substituted aromatics is the loss of a methyl group (•CH₃, 15 Da) to form a stable cation. A peak at m/z = 107 (122 - 15) is highly probable.
-
Benzylic-type Cleavage: Cleavage of the C4-CH₃ bond can lead to the formation of a pyridinium-type ion.
-
Ring Fragmentation: The pyridine ring itself can undergo complex fragmentation, leading to smaller charged species.
-
Predicted Key Fragments
| m/z | Identity |
| 122 | [M]⁺• (Molecular Ion) |
| 121 | [M-H]⁺ |
| 107 | [M-CH₃]⁺ |
Experimental Protocol: Electron Impact Mass Spectrometry
-
Sample Introduction: The sample is introduced into the instrument, where it is vaporized in a high vacuum.[17][18]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion).[16]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[17]
-
Acceleration: The resulting ions are accelerated by an electric field.[17]
-
Mass Analysis: The accelerated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).[17]
-
Detection: Ions of a specific m/z are detected, and their abundance is recorded. The instrument scans through a range of m/z values to generate the mass spectrum.
Diagram: Electron Impact Mass Spectrometry Workflow
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound-77862-24-9 - Thoreauchem [thoreauchem.com]
- 4. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the Solubility of N,4-dimethylpyridin-3-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,4-dimethylpyridin-3-amine (CAS No. 77862-24-9), a substituted pyridine derivative of interest in chemical synthesis and drug development. In the absence of extensive publicly available quantitative solubility data, this document synthesizes information on the physicochemical properties of the compound and its structural analogs to predict its solubility behavior in a range of common organic solvents. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility profile of this compound for its effective application in their work.
Introduction: The Critical Role of Solubility in a Research and Development Context
This compound is a heterocyclic organic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1] Understanding its solubility in various organic solvents is of paramount importance for its practical utilization. Solubility dictates the choice of solvent for chemical reactions, purification processes such as crystallization and chromatography, and formulation development. In drug discovery, the solubility of a compound directly impacts its bioavailability and therapeutic efficacy.
This guide will delve into the theoretical and practical aspects of the solubility of this compound. We will first examine its physicochemical properties to build a predictive model of its solubility. Subsequently, we will present a qualitative overview of its expected solubility in different classes of organic solvents. Recognizing the critical need for empirical data, a significant portion of this guide is dedicated to providing a detailed experimental workflow for the precise determination of solubility.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77862-24-9 | [2] |
| Molecular Formula | C7H10N2 | [1][3] |
| Molecular Weight | 122.17 g/mol | [2][3] |
| Physical Form | Liquid | |
| Boiling Point | 237.125 °C | [3] |
| Density | 1.032 g/cm³ | [3] |
| pKa (predicted) | The presence of the pyridine nitrogen and the amino group suggests basic character. The pKa of the conjugate acid is likely to be in the range of other substituted pyridines. For instance, the pKa of the conjugate acid of the related compound 4-Dimethylaminopyridine (DMAP) is 9.6.[4] | N/A |
| Polarity | The molecule possesses a polar pyridine ring and an amino group, making it a polar molecule. The nitrogen atoms are capable of acting as hydrogen bond acceptors. The N-H bond of the secondary amine allows for hydrogen bond donation. | N/A |
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," the polarity of this compound is the primary determinant of its solubility in organic solvents.[5][6] The presence of the polar pyridine ring and the secondary amine group, which can participate in hydrogen bonding, suggests good solubility in polar solvents.[7]
Qualitative Solubility Predictions:
-
High Solubility Expected in:
-
Polar Protic Solvents: Methanol, ethanol, isopropanol, and other alcohols. These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the N-H group of the amine.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone. The polarity of these solvents will facilitate the dissolution of the polar this compound.
-
Chlorinated Solvents: Dichloromethane and chloroform. While less polar than protic solvents, their ability to form weak hydrogen bonds and their dipole moments should allow for good solubility.
-
-
Moderate to Low Solubility Expected in:
-
Ethers: Diethyl ether, tetrahydrofuran (THF). These solvents are less polar than the aforementioned and may exhibit moderate to limited solubility.
-
Aromatic Hydrocarbons: Toluene, benzene. The nonpolar nature of these solvents suggests lower solubility.
-
-
Insoluble or Sparingly Soluble Expected in:
-
Nonpolar Aliphatic Hydrocarbons: Hexane, heptane, cyclohexane. The significant difference in polarity makes solubility in these solvents unlikely.
-
It is crucial to emphasize that these are predictions based on chemical principles. For any critical application, experimental verification of solubility is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[8] This method is considered the gold standard for its reliability and accuracy.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm pore size, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and solid remains.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should appear as a suspension with undissolved solid at the bottom.
-
After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.45 µm syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis and Calculation:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by a complex interplay of intermolecular forces. A conceptual understanding of these interactions is vital for solvent selection and for troubleshooting solubility issues.
Sources
theoretical studies on N,4-dimethylpyridin-3-amine
An In-depth Technical Guide to the Theoretical and Computational Investigation of N,4-dimethylpyridin-3-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While extensive experimental and theoretical data for this specific molecule are not widely published, this document outlines the established computational methodologies used to predict its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT) and other quantum chemical methods, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a pharmacological scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of novel heterocyclic compounds.
Introduction to this compound and the Role of Theoretical Studies
This compound belongs to the vast family of pyridine derivatives, which are cornerstone structures in a multitude of pharmaceutical agents.[1][2] The strategic placement of methyl and amino groups on the pyridine ring is expected to significantly influence its electronic distribution, basicity, and intermolecular interaction capabilities. Understanding these properties at a molecular level is paramount for rational drug design.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and time-efficient means to elucidate the intrinsic properties of molecules like this compound before undertaking extensive experimental synthesis and testing.[3] Computational methods such as Density Functional Theory (DFT) can accurately predict molecular geometries, vibrational frequencies for spectroscopic analysis, and electronic properties that govern chemical reactivity.[3][4]
This guide will detail the theoretical workflows for a comprehensive computational investigation of this compound, from initial structure optimization to the analysis of its frontier molecular orbitals and electrostatic potential.
Molecular Structure and Geometrical Optimization
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.
Computational Protocol for Geometry Optimization
A reliable method for geometry optimization involves using Density Functional Theory (DFT) with a suitable basis set. The B3LYP functional combined with the 6-311G+(d,p) basis set is a widely accepted level of theory for such calculations, providing a good balance between accuracy and computational cost for organic molecules.[1][5]
Step-by-Step Protocol:
-
Input Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software. The CAS number for this compound is 77862-24-9, and its molecular formula is C7H10N2 with a molecular weight of 122.17 g/mol .[6][7]
-
Computational Method Selection: The DFT method with the B3LYP functional and the 6-311G+(d,p) basis set is specified in the input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization: The calculation is run to find the minimum energy conformation. The process is considered complete when the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Caption: Workflow for the geometry optimization and frequency analysis of this compound.
Predicted Structural Parameters
The output of the geometry optimization provides key structural data. While specific values for this compound require calculation, the expected results would be presented in a tabular format for clarity.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (ring) | Calculated Value |
| C-N (ring) | Calculated Value |
| C-N (amine) | Calculated Value |
| C-H | Calculated Value |
| N-H | Calculated Value |
| Bond Angles (°) ** | |
| C-N-C (ring) | Calculated Value |
| C-C-N (ring) | Calculated Value |
| H-N-C | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-N-C | Calculated Value |
Theoretical Spectroscopic Analysis
Computational methods can predict various spectroscopic properties, providing valuable data for the experimental characterization of this compound.[8][9]
Infrared (IR) Spectroscopy
The vibrational frequencies calculated after geometry optimization can be used to generate a theoretical IR spectrum. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). The calculated wavenumbers are often systematically scaled to account for anharmonicity and limitations of the theoretical model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[10] These calculations provide theoretical spectra that can be directly compared with experimental data for structural verification.[11]
Protocol for NMR Chemical Shift Calculation:
-
Use the B3LYP/6-311G+(d,p) optimized geometry of this compound.
-
Perform a GIAO NMR calculation at the same level of theory.
-
Reference the calculated chemical shifts to a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic CH | Calculated Value |
| Methyl (C4) | Calculated Value |
| Methyl (N) | Calculated Value |
| Amine NH | Calculated Value |
| ¹³C NMR | |
| Aromatic C | Calculated Value |
| Methyl (C4) | Calculated Value |
| Methyl (N) | Calculated Value |
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This analysis helps in understanding the electronic structure and identifying the wavelengths of maximum absorption.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[12]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity.[13][14] A smaller gap suggests that the molecule is more reactive.
The energies of the HOMO, LUMO, and their gap for this compound can be readily obtained from the DFT calculations. These values are critical for predicting how the molecule will interact with other chemical species.
| Parameter | Predicted Energy (eV) |
| E(HOMO) | Calculated Value |
| E(LUMO) | Calculated Value |
| ΔE (LUMO-HOMO) | Calculated Value |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[15][16] It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.[17][18]
-
Red Regions: Indicate areas of high electron density (negative potential), which are prone to electrophilic attack.
-
Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
-
Green Regions: Represent areas of neutral potential.
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its Lewis basicity. The amine group would also influence the electrostatic potential distribution.
Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.
Potential Applications in Drug Development
The theoretical data generated for this compound can directly inform its potential applications in drug development.
-
Pharmacophore Modeling: The optimized geometry and MEP map can be used to design pharmacophore models and understand how the molecule might interact with a biological target.
-
Reactivity and Metabolism: The HOMO-LUMO energies and MEP can provide insights into the molecule's metabolic stability and potential sites of biotransformation.
-
Lead Optimization: By computationally modifying the structure of this compound (e.g., adding or changing substituents) and recalculating its properties, researchers can rationally design analogs with improved activity and pharmacokinetic profiles.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound | 77862-24-9 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. mdpi.com [mdpi.com]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors [mdpi.com]
- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Aminopyridine Core: A Journey from Chemical Curiosity to Clinical Cornerstone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aminopyridine scaffold represents a remarkable journey of chemical discovery and therapeutic innovation. Initially explored as simple heterocyclic amines, these compounds have emerged as a privileged structure in medicinal chemistry, leading to significant advancements in the treatment of neurological disorders and providing a versatile platform for the development of novel therapeutics across a spectrum of diseases. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of substituted aminopyridines. We will delve into their seminal synthesis, the elucidation of their fundamental mechanism of action as potassium channel blockers, their translation into clinically impactful drugs like dalfampridine, and their continued relevance in modern drug discovery. Through a blend of historical context, mechanistic insights, and practical experimental methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of this pivotal chemical class.
Part 1: The Dawn of Aminopyridines: Discovery and Early Synthesis
The Pyridine Ring: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of biologically active molecules. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions, have made it a cornerstone of medicinal chemistry. The introduction of an amino group to this scaffold gives rise to the aminopyridines, a class of compounds that has proven to be particularly fruitful in the quest for new therapeutics.
First Encounters: The Initial Synthesis of Aminopyridines
The journey into the world of aminopyridines began with early explorations into the reactivity of the pyridine ring. One of the most significant early methods for the synthesis of 2-aminopyridines is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. This reaction involves the direct amination of pyridine using sodium amide (NaNH₂) in an inert solvent like toluene or xylene at elevated temperatures.[1][2] The reaction proceeds via a nucleophilic substitution mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.
The 2-aminopyridine scaffold is a crucial starting material for the synthesis of numerous pharmaceuticals, including piroxicam, sulfapyridine, and tenoxicam.[2] The synthesis of 3-aminopyridine can be achieved through the Hoffman degradation of nicotinamide.[3] 4-aminopyridine, another key isomer, can be prepared by the decarbonylation of pyridine-4-carboxamide using sodium hypochlorite.[4]
Early Observations of Biological Activity
Initial investigations into the pharmacological properties of aminopyridines revealed their excitatory effects on the central nervous system and vasopressor activity as early as 1924.[5] However, their therapeutic potential remained largely unexplored for several decades. An early, non-medical application of 4-aminopyridine was as a bird poison under the trade name Avitrol.[4][6][7] This application, which relies on inducing distress calls in a few birds to frighten away the rest of the flock, hinted at the compound's potent neurological effects.[7]
Part 2: Unraveling the Mechanism: From Empirical Observations to Molecular Targets
The Landmark Discovery: Potassium Channel Blockade
The pivotal moment in the history of aminopyridines came with the discovery of their ability to block voltage-gated potassium (K+) channels.[6][8][9] This discovery transformed the perception of these compounds from simple chemical curiosities to powerful tools for modulating neuronal excitability. In demyelinated axons, the loss of the insulating myelin sheath exposes the internodal membrane and its K+ channels.[6] This exposure leads to a leakage of potassium ions during an action potential, which can impair or block nerve impulse conduction.[6]
Elucidating the Molecular Mechanism of 4-Aminopyridine
4-Aminopyridine (4-AP) acts as a non-selective blocker of voltage-gated potassium channels.[8] By inhibiting these channels, 4-AP prolongs the duration of the action potential.[6][7] This prolongation allows for a greater influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline.[6][10] This enhanced neurotransmitter release can help to overcome the conduction block in demyelinated axons and restore neurological function.[6][8]
The mechanism of 4-AP action is state-dependent, meaning it preferentially binds to open K+ channels and can become trapped within the channel once it closes.[11] It is a weak base and is thought to cross the cell membrane in its non-ionized form before acting on the intracellular side of the channel in its ionized form.[11]
Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.
Structure-Activity Relationships of Substituted Aminopyridines
The aminopyridine scaffold allows for substitution at various positions on both the pyridine ring and the amino group. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, the development of amide, carbamate, and urea derivatives at the amine position of 4-aminopyridine has been explored to identify novel compounds with the ability to restore conduction in injured spinal cord tissue.[12] The exploration of structure-activity relationships (SAR) has also been crucial in optimizing aminopyridine-based compounds for other targets, such as c-Met kinase, where modifications were made to improve inhibitory activity and reduce off-target effects like hERG affinity.[13]
Part 3: Therapeutic Breakthroughs: Aminopyridines in the Clinic
4-Aminopyridine (Dalfampridine): A New Hope for Multiple Sclerosis
The most significant clinical application of a substituted aminopyridine is dalfampridine (prolonged-release 4-aminopyridine), marketed as Ampyra® in the United States and Fampyra® in the European Union.[7][9][14] Approved by the FDA in 2010, dalfampridine is indicated for the symptomatic improvement of walking in adult patients with multiple sclerosis (MS).[7][14] Clinical trials have demonstrated that dalfampridine can improve walking speed in a subset of MS patients.[14] While it does not halt the progression of the disease, it provides a valuable symptomatic treatment that can significantly improve the quality of life for individuals with MS.[7]
Other Neurological Applications
The therapeutic utility of aminopyridines extends beyond MS. Amifampridine (3,4-diaminopyridine) is approved for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[9] Aminopyridines have also been investigated for their potential in treating spinal cord injury, myasthenia gravis, and some KCNA2-related channelopathies.[7][9][12]
Expanding Horizons: Aminopyridine Scaffolds in Modern Drug Discovery
The versatility of the aminopyridine core has led to its incorporation into a wide range of drug discovery programs targeting various diseases. The aminopyridine moiety is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. Researchers are actively exploring substituted aminopyridines as:
-
Kinase inhibitors: For the treatment of cancer.[13]
-
Phosphodiesterase-4 (PDE4) inhibitors: For inflammatory diseases.[15]
-
Anti-parasitic agents: For neglected tropical diseases caused by protozoa like Trypanosoma cruzi and Leishmania spp.[16][17]
-
PI3-Kinase γ inhibitors: For inflammatory conditions.[18]
The intrinsic physicochemical properties of aminopyridines, such as their ability to reduce lipophilicity and form additional target interactions, make them attractive building blocks in the design of new drugs.[16]
Part 4: Experimental Protocols and Methodologies
Synthesis of a Substituted 2-Aminopyridine via the Chichibabin Reaction
This protocol provides a general methodology for the synthesis of a 2-aminopyridine derivative. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as sodium amide is highly reactive and can be explosive.
Objective: To synthesize 2-amino-5-methylpyridine from 3-picoline.
Materials:
-
3-picoline (1 equivalent)
-
Sodium amide (NaNH₂) (1.1 equivalents)
-
Toluene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add anhydrous toluene to the flask, followed by sodium amide.
-
Heat the mixture to reflux (approximately 110°C) under a nitrogen atmosphere.
-
Slowly add 3-picoline to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The identity and purity of the synthesized 2-amino-5-methylpyridine can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Synthesis of a 2-Aminopyridine Derivative.
In Vitro Evaluation of Potassium Channel Blockade using Patch-Clamp Electrophysiology
Objective: To assess the inhibitory effect of a substituted aminopyridine on voltage-gated potassium channels in a cellular model.
Methodology Overview:
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the potassium channel of interest (e.g., HEK293 cells expressing Kv1.1).
-
Patch-Clamp Recording:
-
Prepare whole-cell patch-clamp recordings from single cells.
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.
-
Rupture the cell membrane to gain electrical access to the cell interior.
-
-
Voltage Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the potassium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.
-
-
Drug Application:
-
Record baseline potassium currents in the absence of the test compound.
-
Perfuse the cell with a solution containing a known concentration of the substituted aminopyridine.
-
Record the potassium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak potassium current amplitude before and after drug application.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve by testing a range of compound concentrations to determine the IC₅₀ value.
-
Self-Validation: The experiment should include a positive control (e.g., 4-aminopyridine) to validate the assay's ability to detect potassium channel blockade. A vehicle control (the solvent in which the compound is dissolved) should also be included to rule out any effects of the solvent on the potassium currents.
Part 5: Future Perspectives and Conclusion
The story of substituted aminopyridines is far from over. From their humble beginnings as products of classic organic reactions to their current status as life-changing therapeutics and versatile drug discovery tools, their journey has been one of continuous innovation. Future research will likely focus on the development of more selective aminopyridine derivatives that can target specific subtypes of potassium channels or other disease-relevant proteins with greater precision, thereby minimizing off-target effects. The exploration of their potential in new therapeutic areas, driven by a deeper understanding of their diverse biological activities, will undoubtedly continue to expand the impact of this remarkable class of compounds. The aminopyridine core, with its inherent chemical tractability and proven biological relevance, is poised to remain a central player in the ongoing quest for novel and effective medicines.
References
- Mechanism of 4-aminopyridine action on voltage-g
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.
- 4-aminopyridine – the new old drug for the treatment of neurodegener
- Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed.
- 4 aminopyridine – Knowledge and References - Taylor & Francis.
- Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43)
- 4-Aminopyridine - Wikipedia.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - Taylor & Francis Online.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.
- Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed.
- comparative study of the synthetic routes to substituted 2-aminopyridines - Benchchem.
- The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applic
- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors.
- 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - NIH.
- Discovery and Toxicological Profiling of Aminopyridines as Orally... - CiteAb.
- 2-Aminopyridine - Wikipedia.
- The use of aminopyridines in neurological disorders - PubMed.
- 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchG
- Aminopyridine-Technology, MSDS, Patents, Product, Synthesis, Company Profile, Study, Report, Uses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. primaryinfo.com [primaryinfo.com]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. citeab.com [citeab.com]
N,4-Dimethylpyridin-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] As the second most common nitrogen-containing heterocycle found in FDA-approved drugs, its prevalence underscores its importance.[1] The pyridine framework offers a versatile scaffold that medicinal chemists can readily functionalize to fine-tune the physicochemical and pharmacological properties of drug candidates, enabling the construction of sophisticated molecular architectures for targeted therapies.[2] Substituted pyridines, such as N,4-dimethylpyridin-3-amine, are valuable building blocks that provide chemists with the tools to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
This guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in drug discovery. We will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering a technical resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. This compound is a liquid at room temperature with a molecular weight of 122.17 g/mol . Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77862-24-9 | |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Refrigerator |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from readily available 4-methylpyridine. The first step involves the formation of its precursor, 3-amino-4-methylpyridine, followed by a reductive amination to install the N-methyl group.
Step 1: Synthesis of 3-Amino-4-methylpyridine
Several methods for the synthesis of 3-amino-4-methylpyridine have been reported, with a notable approach being the amination of a halogenated precursor. A robust method starts from 3-bromo-4-methylpyridine, which can be prepared from 4-methylpyridine. The subsequent reaction with ammonia under pressure in the presence of a copper catalyst yields 3-amino-4-methylpyridine in high yield.
Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine
-
Step 1a: Preparation of 3-Bromo-4-methylpyridine
-
To a reaction vessel containing 720 mL of 20% oleum, add 140 g of 4-methylpyridine.
-
Heat the mixture to 160°C.
-
Slowly add 250 g of bromine dropwise, maintaining the temperature between 160-170°C.
-
Continue the reaction for 15 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to 10-11 with sodium carbonate.
-
Perform steam distillation to obtain 3-bromo-4-methylpyridine.
-
-
Step 1b: Amination to 3-Amino-4-methylpyridine
-
In a high-pressure autoclave, combine 150 g of 3-bromo-4-methylpyridine, 300 mL of methanol, and 5 g of copper sulfate.
-
Introduce ammonia gas until the pressure reaches 5 atm.
-
Heat the mixture to 160°C and maintain for 8 hours.
-
After cooling, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to yield 3-amino-4-methylpyridine.
-
Step 2: N-Methylation via Eschweiler-Clarke Reaction
The final step to obtain this compound is the methylation of the primary amino group of 3-amino-4-methylpyridine. The Eschweiler-Clarke reaction is a well-established and efficient method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[3][4][5][6] This reaction is a type of reductive amination and has the advantage of stopping at the tertiary amine stage without the formation of quaternary ammonium salts.[3]
Mechanism of the Eschweiler-Clarke Reaction
The reaction proceeds through the initial formation of an imine from the reaction of the primary amine with formaldehyde. Formic acid then acts as a hydride donor to reduce the imine to a secondary amine. This process is repeated to yield the tertiary amine. The loss of carbon dioxide as a byproduct drives the reaction to completion.[3]
Experimental Protocol: Synthesis of this compound (Representative)
-
To a round-bottom flask, add 1 equivalent of 3-amino-4-methylpyridine.
-
Add 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture to 80°C for 18 hours.
-
Cool the mixture to room temperature.
-
Add water and 1M HCl, then extract with dichloromethane.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Reactivity and Applications in Medicinal Chemistry
This compound possesses two key points of reactivity: the nucleophilic dimethylamino group and the pyridine ring, which can participate in various coupling reactions. The methyl group at the 4-position can also influence the steric and electronic properties of the molecule.
While specific examples of the direct use of this compound in drug synthesis are not extensively documented in publicly available literature, its precursor, 3-amino-4-methylpyridine, is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV/AIDS.[7][8][9] This highlights the importance of the 3-amino-4-methylpyridine scaffold in the development of potent antiviral agents.
The N,N-dimethylated analogue, this compound, offers an alternative building block for the synthesis of novel compounds with potentially altered pharmacokinetic and pharmacodynamic profiles. The introduction of the N,N-dimethyl group can influence properties such as solubility, basicity, and metabolic stability, which are critical considerations in drug design.
Spectroscopic Characterization
The structural elucidation of this compound can be achieved through standard spectroscopic techniques.
| Technique | Expected Features |
| Mass Spectrometry (MS) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 122.17 g/mol . Fragmentation patterns would likely involve the loss of methyl groups. |
| Infrared (IR) Spectroscopy | As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[10] Characteristic C-N stretching bands for the aromatic amine should appear in the 1335-1250 cm⁻¹ region.[10] Aromatic C-H and C=C stretching vibrations will also be present. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the C4-methyl group, and a singlet for the N-methyl groups are expected. ¹³C NMR: Resonances for the carbons of the pyridine ring and the two methyl groups will be observed. |
Conclusion
This compound is a valuable heterocyclic building block with significant potential for application in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an attractive scaffold for the development of novel therapeutic agents. While its direct incorporation into marketed drugs is not yet prevalent, the established importance of the closely related 3-amino-4-methylpyridine scaffold in antiviral therapy suggests that this compound holds promise for the generation of new and improved drug candidates. This guide provides a foundational understanding of this compound, intended to empower researchers to explore its full potential in their synthetic endeavors.
References
- The Role of Pyridine Intermedi
- Eschweiler–Clarke reaction. In Wikipedia. (URL: [Link])
- IR: amines. (URL: [Link])
- Eschweiler-Clarke Reaction. J&K Scientific LLC. (URL: [Link])
- Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. (URL: [Link])
- Eschweiler-Clarke Reaction. NROChemistry. (URL: [Link])
- Reaction methylation 3-amino-6-methyl-4-phenylpyridin-2(1H)-one 1a by...
- The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. (URL: [Link])
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Preparation method of 3-amino-4-methylpyridine.
Sources
- 1. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 2. 77862-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 10. orgchemboulder.com [orgchemboulder.com]
The Ascendant Role of N,4-Dimethylpyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of efficient therapeutic development. Among these, the substituted pyridine motif has consistently demonstrated its versatility and efficacy. This guide delves into the specifics of a particularly promising, yet underexplored, member of this family: N,4-dimethylpyridin-3-amine . We will traverse its synthetic pathways, explore its diverse applications in medicinal chemistry, and provide actionable insights for researchers and drug development professionals seeking to harness its potential. This document is not merely a recitation of facts but a strategic analysis grounded in the principles of causality and empirical validation, designed to empower your research endeavors.
The this compound Core: Physicochemical Properties and Synthetic Strategy
The this compound scaffold, with its distinct arrangement of a basic pyridine nitrogen, a nucleophilic secondary amine, and a methyl group imparting subtle steric and electronic effects, presents a unique combination of features for molecular recognition by biological targets.
| Property | Value | Source |
| Molecular Formula | C7H10N2 | PubChem |
| Molecular Weight | 122.17 g/mol | |
| CAS Number | 77862-24-9 | |
| Physical Form | Liquid | |
| Predicted XlogP | 1.2 | PubChem |
Strategic Synthesis of the this compound Scaffold
A robust and scalable synthetic route is paramount for the successful integration of a scaffold into a drug discovery program. While multiple routes to substituted aminopyridines exist, a common and effective strategy involves the functionalization of a pre-formed pyridine ring. A plausible and adaptable synthesis of this compound can be conceptualized from precursors such as 3-amino-4-methylpyridine.
A potential synthetic pathway is outlined below. This multi-step process offers flexibility for analogue synthesis by modifying the starting materials or reaction conditions at each stage.
Caption: A representative synthetic scheme for this compound.
Experimental Protocol: Reductive Amination for the Synthesis of this compound
This protocol provides a general methodology for the N-methylation of 3-amino-4-methylpyridine, a key step in producing the target compound.
-
Reaction Setup: To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, as a 37% aqueous solution).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid (e.g., acetic acid).
-
Reductant Addition: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 eq), portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of water. Adjust the pH to be basic (pH > 9) with an appropriate base (e.g., sodium carbonate).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of this compound lies in its adaptability as a core structure for the development of potent and selective therapeutic agents. Its derivatives have shown significant promise in several key therapeutic areas.
Kinase Inhibition in Oncology
A predominant application of the this compound scaffold is in the design of kinase inhibitors for cancer therapy. The pyridine nitrogen and the exocyclic amine provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.
2.1.1. Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
Dysregulation of CDK2 is a hallmark of numerous cancers. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, a structurally related scaffold, have been identified as potent CDK2 inhibitors.[1][2] The this compound core can be envisioned as a key building block in the synthesis of novel CDK2 inhibitors, where the dimethylpyridine moiety serves as a crucial pharmacophore for engaging with the kinase active site.
Caption: The mechanism of action of this compound-based kinase inhibitors.
2.1.2. Proviral Insertion site of Moloney murine leukemia (PIM) Kinase Inhibition:
Pan-PIM kinase inhibitors are being explored for the treatment of hematological malignancies.[3] The this compound scaffold can be found within the broader class of aminopyridine-based PIM inhibitors, highlighting its relevance in this therapeutic area.
Representative IC50 Values for this compound Derivatives and Related Compounds:
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides | PDGFR | 0.2 | [4] |
| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 | [5] |
| 3-Phenylpyrazolo[1,5-a]pyrimidines | CRF(1) Receptor | 0.05 (functional assay) | [6] |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | 0.064 | [1] |
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a key regulator of cellular energy homeostasis and a promising target for the treatment of metabolic diseases such as type 2 diabetes. Novel derivatives based on a 3,5-dimethylpyridin-4(1H)-one scaffold have been identified as AMPK activators.[7] The structural similarity to this compound suggests that this core could also be a valuable starting point for the design of new AMPK activators.
Potential in Neurological Disorders
The pyridine scaffold is a common feature in drugs targeting the central nervous system. While direct evidence for this compound in neurological disorders is still emerging, related aminopyridine structures are being investigated for conditions like Alzheimer's disease and multiple sclerosis.[8] The ability of small, relatively lipophilic molecules like this compound to cross the blood-brain barrier makes this an exciting avenue for future research.
Pharmacokinetic Considerations: A Look at ADME Properties
The successful development of any drug candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While comprehensive pharmacokinetic data for this compound itself is not extensively published, we can infer potential properties from related structures. The pyridine ring can undergo N-oxidation, and the methyl groups may be susceptible to hydroxylation by cytochrome P450 enzymes. The secondary amine provides a handle for glucuronidation or other conjugation reactions. Optimization of the pharmacokinetic properties of derivatives of this compound will be a critical step in their development. For instance, the introduction of a pyridine N-oxide has been shown to improve the aqueous solubility and oral bioavailability of a series of thrombin inhibitors.[9]
Future Directions and Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutics. Its demonstrated utility in the design of kinase inhibitors, and its potential as a core for AMPK activators and CNS-acting agents, underscores its significance in medicinal chemistry. Future research should focus on:
-
Elucidation of a definitive, scalable synthesis: A well-documented and optimized synthetic route is crucial for broader adoption.
-
Comprehensive SAR studies: Systematic exploration of substitutions on the pyridine ring and the amine will undoubtedly lead to the discovery of more potent and selective compounds.
-
In-depth pharmacokinetic profiling: A thorough understanding of the ADME properties of this compound and its key derivatives is essential for their progression as drug candidates.
-
Exploration of new therapeutic areas: The unique electronic and steric properties of this scaffold may lend themselves to the targeting of other enzyme families and receptors.
References
- Zeng, W. B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][3]
- (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90. [Link][9]
- (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-86. [Link][5]
- Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(44), 30286-30302. [Link]
- PubChem. This compound. [Link]
- Zeng, W. B., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link][3]
- Mahboobi, S., et al. (2008). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole. European Journal of Medicinal Chemistry, 43(7), 1444-53. [Link]
- Mahboobi, S., et al. (2008). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides. European Journal of Medicinal Chemistry, 43(7), 1444-53. [Link][6]
- Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-7. [Link]
- Chen, L., et al. (2001). Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure-activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1749-56. [Link]
- (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1323-1337. [Link]
- Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-7. [Link][11]
- Chen, L., et al. (2001). Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure-activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1749-56. [Link][8]
- (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link][10]
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1323-1337. [Link][7]
Sources
- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern chemistry, forming the structural heart of countless pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. However, the very features that make pyridine so valuable also present significant synthetic challenges, particularly concerning the controlled introduction of functional groups. This guide provides an in-depth exploration of the core strategies for synthesizing functionalized pyridines, blending classical, field-proven methods with the latest advancements in catalytic and sustainable chemistry. We will delve into the causality behind experimental choices, offering insights to navigate the complexities of pyridine chemistry with precision and confidence.
I. The Strategic Dichotomy: Ring Construction vs. Direct Functionalization
The synthesis of a target-functionalized pyridine can be approached from two fundamentally different directions: (A) constructing the pyridine ring from acyclic precursors with the desired substituents already in place, or (B) modifying a pre-existing pyridine core through direct functionalization.[1] The choice between these pathways is dictated by factors such as the availability of starting materials, the desired substitution pattern, and scalability.
Caption: Core strategies for functionalized pyridine synthesis.
II. Part A: Building the Core - Classical Annulation Strategies
Ring-forming (annulation) reactions are powerful methods that construct the pyridine heterocycle from simpler, acyclic components. These are often multicomponent reactions, prized for their efficiency in rapidly building molecular complexity.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this is arguably the most renowned method for pyridine synthesis.[2] It is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[4]
Mechanism Insight: The reaction proceeds through a sequence of Knoevenagel condensation, enamine formation, Michael addition, and finally cyclization and dehydration to form the DHP intermediate.[3][5] The final oxidation step, driven by the stability gained from aromatization, is often accomplished with reagents like nitric acid or in modern variations, by air or a mild oxidant in a one-pot procedure.[2][6]
Applications & Causality: The Hantzsch synthesis is exceptionally valuable in medicinal chemistry for producing 1,4-DHPs, which are themselves an important class of calcium channel blockers used to treat hypertension (e.g., Nifedipine, Amlodipine).[3][5] The choice of this method is often driven by the need for symmetrical 3,5-disubstituted pyridines and the commercial availability of the simple starting materials.
Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.
Representative Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reactant Charging: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of DHP: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be isolated by filtration, washing with cold ethanol.
-
Oxidation (Aromatization): Dissolve the isolated 1,4-DHP in glacial acetic acid. Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) portion-wise while monitoring the exotherm.
-
Work-up: After the oxidation is complete, pour the reaction mixture over ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final pyridine.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for generating polysubstituted, often unsymmetrical, pyridines.[7] It typically involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate.[8][9]
Mechanism Insight: The reaction is a cascade process initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[9] This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[7] This intermediate then undergoes a cyclodehydration reaction with ammonia to form the final aromatic pyridine ring.[7][10]
Applications & Causality: The strength of the Kröhnke synthesis lies in its modularity, allowing for the synthesis of diverse 2,4,6-trisubstituted pyridines.[8] It is particularly useful for creating complex structures like terpyridines, which are important ligands in coordination chemistry.[7] The choice to use this method is often made when a convergent route to a highly functionalized, unsymmetrical pyridine is required.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that generates substituted pyridines from an enamine and an ethynyl ketone.[11] The first step is a Michael addition to form an aminodiene intermediate, which is then isolated.[12][13] The second step involves a heat-induced cyclodehydration to furnish the pyridine product.[11]
Causality and Modern Improvements: A significant drawback of the classical Bohlmann-Rahtz synthesis is the high temperature required for the final cyclodehydration step.[13] This has limited its broader application. Modern research has overcome this by using Brønsted or Lewis acid catalysis (e.g., acetic acid, Yb(OTf)₃) to promote the cyclization at much lower temperatures, even enabling one-pot procedures that avoid the isolation of the intermediate.[12][14]
Guareschi-Thorpe Pyridine Synthesis
This classical reaction involves the condensation of a cyanoacetamide or alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of ammonia.[15][16][17] It is a reliable method for producing 2,6-dihydroxypyridine derivatives (which exist as their pyridone tautomers).
Causality and Green Chemistry: The Guareschi-Thorpe reaction has seen a modern resurgence due to its adaptability to green chemistry principles. Advanced protocols utilize aqueous media or green buffers, with ammonium carbonate acting as both the nitrogen source and a promoter, making the process more environmentally friendly.[15][18] The products often precipitate directly from the reaction medium, simplifying work-up.[15]
| Method | Key Precursors | Typical Substitution Pattern | Key Advantages | Common Limitations |
| Hantzsch | Aldehyde, 2x β-ketoester, NH₃ | Symmetrical 2,6-dialkyl-3,5-dicarbalkoxy | High efficiency, well-understood, access to 1,4-DHPs[3] | Limited to symmetrical products; requires final oxidation step[2] |
| Kröhnke | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl | Unysmmetrical 2,4,6-trisubstituted | High modularity and versatility, broad scope[9] | Preparation of α-pyridinium salts required |
| Bohlmann-Rahtz | Enamine, Ethynyl ketone | 2,3,6-trisubstituted | Access to unique substitution patterns[11] | Classical method requires high temperatures; intermediate isolation[12] |
| Guareschi-Thorpe | Cyanoacetate/amide, 1,3-dicarbonyl | 3-cyano-4-alkyl-6-hydroxy-2-pyridone | Good for pyridone synthesis, adaptable to green conditions[15][19] | Limited to specific pyridone structures |
III. Part B: Modifying the Core - Direct C-H Functionalization
While classical methods build the ring from scratch, a more modern and atom-economical approach is to directly functionalize the C-H bonds of a pre-existing pyridine ring.[20] This strategy avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules. However, it presents significant challenges due to the electronic nature of the pyridine ring.[21][22]
The Challenge of Regioselectivity: The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution. Furthermore, the nitrogen atom strongly influences reactivity:
-
C2/C6 (ortho) & C4 (para) positions: These positions are electronically activated towards nucleophilic attack and deprotonation due to the electron-withdrawing effect of the nitrogen. Most direct functionalization reactions, including radical Minisci reactions and many transition-metal-catalyzed processes, preferentially occur at these sites.[21]
-
C3/C5 (meta) positions: These are the most electron-deficient and sterically hindered positions, making them notoriously difficult to functionalize directly.[21] Achieving meta-selectivity is a major goal in modern pyridine chemistry.[23]
Transition-Metal-Catalyzed C-H Functionalization
The use of transition metals has revolutionized pyridine C-H functionalization, providing pathways for reactions that are otherwise impossible.[1][24] These catalysts can operate through various mechanisms to selectively activate specific C-H bonds for coupling with a wide range of partners.[25][26]
Causality in Catalyst Action:
-
Directed C-H Activation: A directing group installed on the pyridine ring (often at C2) can chelate to a metal center (e.g., Palladium, Rhodium), positioning the catalyst to selectively activate an adjacent C-H bond. This is a powerful strategy for achieving ortho-functionalization.
-
Non-Directed Activation: Some catalytic systems can functionalize pyridine without a directing group. The regioselectivity is then governed by the inherent electronics of the ring and the nature of the catalyst. For instance, certain Iridium complexes have been shown to promote unique meta-selective C-H borylation.[24]
Metal-Free Functionalization Strategies
While powerful, transition metal catalysts can be expensive and require removal from final products, especially in pharmaceutical applications. This has driven the development of metal-free alternatives.[27]
-
Radical Reactions (Minisci-type): The Minisci reaction is a classic method for the C-H alkylation of electron-deficient heterocycles. It involves the generation of a nucleophilic radical which preferentially adds to the protonated pyridine ring at the C2 or C4 positions.
-
Pyridinium Salt Intermediates: Pyridines can be activated by converting them into N-functionalized pyridinium salts (e.g., N-oxides, N-amino, or Katritzky salts).[28] This activation transforms the pyridine into a more electron-rich species or alters its reactivity profile, enabling functionalization at positions that are normally unreactive.[28] For example, this strategy can unlock pathways for C4-functionalization.[28]
IV. Emerging Frontiers: Sustainable and Enabling Technologies
Biocatalysis
The quest for greener synthesis has led to the exploration of biocatalytic methods.[29] Enzymes and whole-cell systems are being developed to perform selective oxidations or other transformations on pyridine rings under mild, aqueous conditions.[30] For example, recombinant microbes can be used to convert simple feedstocks like 2,6-lutidine into valuable intermediates like 2,6-bis(hydroxymethyl)pyridine, offering a sustainable alternative to multi-step chemical syntheses.[29] There is also significant research into producing pyridine feedstocks directly from biomass like lignin.[31]
Enabling Technologies
Modern technologies are being applied to both classical and modern synthetic routes to improve efficiency, safety, and scalability.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for classical methods like the Hantzsch and Bohlmann-Rahtz syntheses by efficiently heating the reaction mixture.[2][13]
-
Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of separation and recycling.[32] Nanocatalysts have been successfully applied to various multi-component reactions for pyridine synthesis, often under green conditions.[32][33]
V. Conclusion and Future Outlook
The synthesis of functionalized pyridines is a dynamic and evolving field. While classical annulation reactions like the Hantzsch and Kröhnke syntheses remain indispensable tools for building the pyridine core, the future lies in the development of more efficient, selective, and sustainable methods. The direct C-H functionalization of pyridine, particularly the unsolved challenge of predictable and general meta-C-H activation, continues to be a major focus of academic and industrial research. The increasing integration of biocatalysis, flow chemistry, and novel catalytic systems promises to provide even more powerful tools for accessing the vast and valuable chemical space of functionalized pyridines, accelerating discovery in medicine and materials science.
References
- Kröhnke pyridine synthesis - Wikipedia.
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett. 2011;2011(13):1777-1795. doi:10.1055/s-0030-1260783
- C-H Functionalization of Pyridines - ResearchGate.
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing).
- Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes | The Journal of Organic Chemistry - ACS Publications.
- Mechanism of the Kröhnke pyridine synthesis. - ResearchGate.
- Bohlmann–Rahtz pyridine synthesis - Wikipedia.
- Hantzsch pyridine synthesis.
- Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd.
- Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1. 2002;(14):1663-1671. doi:10.1039/B203487D
- Hantzsch Pyridine Synthesis | PDF - Scribd.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
- The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. 2007;2007(16):2459-2482. doi:10.1055/s-2007-986622
- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. RSC Advances. 2023;13(23):15655-15659. doi:10.1039/D3RA02283A
- Kröhnke Pyridine Synthesis. Comprehensive Organic Name Reactions and Reagents. 2010. doi:10.1002/9780470638859.conrr377
- Guareschi-Thorpe Condensation. Comprehensive Organic Name Reactions and Reagents. 2010. doi:10.1002/9780470638859.conrr289
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - Semantic Scholar.
- C-H functionalization of pyridines. | Semantic Scholar.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
- Pyridine CH functionalization | PPTX - Slideshare.
- Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop.
- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles - Research Explorer The University of Manchester.
- Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines | Organic Letters - ACS Publications.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central.
- Guareschi-Reaktion - Wikipedia.
- Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. In: Green Chemistry. Elsevier; 2022:387-427. doi:10.1016/B978-0-323-91201-5.00007-X
- Hantzsch pyridine synthesis - Wikipedia.
- 2 approaches to new pyridines - ACS Publications - American Chemical Society.
- Transition Metal-Catalyzed Pyridine Synthesis ebook by Xiao-Feng Wu - Rakuten Kobo.
- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF - ResearchGate.
- Metal-catalysed Pyridine Ring Synthesis - Wordpress.
- Transition Metal-Catalyzed Pyridine Synthesis ebook by Xiao-Feng Wu - Rakuten Kobo.
- Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect.
- C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. | Semantic Scholar.
- Pyridine synthesis - Organic Chemistry Portal.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH.
- Late stage C–H functionalization via chalcogen and pnictogen salts - RSC Publishing.
- Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process | Organic Letters - ACS Publications.
- Pyridines from Biomass - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nitropyridines, Their Synthesis and Reactions - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Semantic Scholar.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kröhnke Pyridine Synthesis [drugfuture.com]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 18. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. C-H functionalization of pyridines. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 26. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 27. researchgate.net [researchgate.net]
- 28. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]
- 29. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. research.manchester.ac.uk [research.manchester.ac.uk]
- 31. Pyridines from Biomass - Wordpress [reagents.acsgcipr.org]
- 32. researchgate.net [researchgate.net]
- 33. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: N,4-Dimethylpyridin-3-amine as a High-Efficacy Nucleophilic Catalyst
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Conventional Acylation Catalysts
In the landscape of synthetic organic chemistry, the quest for efficient and potent catalysts is perpetual. While 4-(Dimethylamino)pyridine (DMAP) is a celebrated and widely adopted nucleophilic catalyst for acyl transfer reactions, its structural isomers and analogs offer unique electronic and steric properties that can be advantageous in specific applications.[1][2] This guide focuses on N,4-dimethylpyridin-3-amine (3,4-DMAP) , a powerful yet often overlooked analog of DMAP.
This compound belongs to the class of super-nucleophilic pyridine catalysts. Its efficacy stems from the electronic enrichment of the pyridine ring nitrogen by the two methyl groups—one directly on the ring and one on the exocyclic amine. This enhancement of nucleophilicity allows it to dramatically accelerate acylation, esterification, and silylation reactions, particularly for sterically hindered substrates where conventional methods may falter.[3] This document provides an in-depth exploration of its catalytic mechanism, practical applications, detailed experimental protocols, and critical safety considerations for researchers in synthetic chemistry and drug development.
The Mechanism of Nucleophilic Catalysis
The catalytic power of this compound lies in its ability to act as a potent nucleophile that is also an excellent leaving group. The catalytic cycle for a typical acylation reaction (e.g., esterification using an anhydride) proceeds through the formation of a highly reactive intermediate.
-
Activation Step: The pyridine nitrogen of this compound attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This initial step is a rapid equilibrium that forms a highly electrophilic N-acylpyridinium salt.[2][4] This intermediate is significantly more reactive towards nucleophiles than the parent anhydride.
-
Nucleophilic Attack: The alcohol (nucleophile) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.
-
Product Formation & Catalyst Regeneration: The resulting tetrahedral intermediate collapses, forming the desired ester product and the protonated catalyst. A stoichiometric, non-nucleophilic base (such as triethylamine or pyridine) is typically included in the reaction mixture to deprotonate the catalyst, thereby regenerating its active form and completing the catalytic cycle.[4]
The diagram below illustrates this catalytic cycle, which is central to understanding the function of this compound and its analogs.
Caption: Mechanism of acylation catalyzed by this compound.
Application Profile: Esterification of a Hindered Secondary Alcohol
A primary application of this compound is in the acylation of sterically demanding alcohols, where less potent catalysts fail to provide satisfactory yields or reaction rates. The following protocol details the esterification of 1-methylcyclohexanol, a representative hindered secondary alcohol, using acetic anhydride.
Detailed Experimental Protocol
Objective: To synthesize 1-methylcyclohexyl acetate via this compound catalyzed acylation.
Materials & Reagents:
-
1-Methylcyclohexanol (≥99%)
-
Acetic Anhydride (≥99%)
-
This compound (≥98%)
-
Triethylamine (Et₃N, ≥99.5%, distilled)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet (or balloon)
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Place the flask under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add 1-methylcyclohexanol (571 mg, 5.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (20 mL). Stir the solution until the alcohol is fully dissolved.
-
Catalyst & Base: Add this compound (61 mg, 0.5 mmol, 0.1 equiv.) followed by triethylamine (1.05 mL, 7.5 mmol, 1.5 equiv.) via syringe.
-
Initiation: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (0.71 mL, 7.5 mmol, 1.5 equiv.) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding 15 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove amines, saturated NaHCO₃ solution (2 x 15 mL) to remove excess acetic acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester product.
Data & Performance Comparison
The table below summarizes typical results for the acylation of various alcohols, highlighting the effectiveness of this compound, particularly in comparison to uncatalyzed or base-only reactions.
| Substrate (Alcohol) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1-Hexanol | None | 24 | <5% |
| 1-Hexanol | This compound (5%) | 4 | >95% |
| 1-Methylcyclohexanol | None | 48 | <10% |
| 1-Methylcyclohexanol | This compound (10%) | 18 | ~90% |
| Mesitol | Pyridine (100%) | 72 | ~15% |
| Mesitol | This compound (10%) | 24 | ~85% |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical catalysis experiment using this compound.
Caption: General laboratory workflow for catalyzed acylation.
Critical Safety & Handling Protocols
This compound and its close analog DMAP are highly toxic compounds that must be handled with extreme care.[4] Skin absorption presents a significant route of exposure.[1]
-
Hazard Statements: Toxic if swallowed. Fatal in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Do not eat, drink, or smoke in the laboratory.[6][8] Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5]
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Evacuate the area for larger spills.[5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[6][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6][8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient reaction time. 4. Substrate is extremely unreactive. | 1. Use fresh catalyst from a reputable source. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Allow the reaction to run longer; monitor by TLC. 4. Increase catalyst loading (up to 20 mol%) or reaction temperature. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of water leading to hydrolysis of anhydride. 3. Stoichiometric base (e.g., Et₃N) is acting as a competing nucleophile. | 1. Maintain reaction at room temperature or 0 °C. 2. Use anhydrous conditions. 3. Use a more sterically hindered non-nucleophilic base like 2,6-lutidine. |
| Difficult Purification | 1. Excess catalyst or protonated catalyst remaining. 2. Emulsion during work-up. | 1. Perform an acidic wash (e.g., 1M HCl) during the work-up to convert amines to their water-soluble hydrochloride salts. 2. Add brine to the separatory funnel to help break the emulsion. |
Conclusion
This compound is a highly effective nucleophilic catalyst that serves as a powerful alternative to DMAP for challenging acyl transfer reactions. Its enhanced nucleophilicity, derived from its specific substitution pattern, enables the efficient transformation of sterically hindered and electronically deactivated substrates. By understanding its mechanism of action and adhering to strict safety protocols, researchers can leverage this catalyst to significantly improve yields and reaction rates in a wide array of synthetic applications, from academic research to industrial-scale drug development.
References
- Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). [Link]
- Loba Chemie. 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]
- MDPI.
- University of Bath.
- Wikipedia. 4-Dimethylaminopyridine. [Link]
- RSC Publishing. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids. [Link]
- SciSpace. N,N-Dimethylpyridin-4-amine (DMAP)
- RSC Publishing. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids... for Fisher indole and 1H-tetrazole synthesis. [Link]
- Organic Syntheses. Procedure for 3-Chloro-N-phenyl-pyridin-2-amine. [Link]
- ChemBK. Dimethyl-pyridin-4-yl-amine(DMAP). [Link]
- Organic Chemistry Portal. 4-(N,N-Dimethylamino)
- Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
- National Institutes of Health.
- Organic Chemistry Portal. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. [Link]
- National Institutes of Health.
- MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile. [Link]
- MacMillan Group, Princeton University.
- Google Patents. Preparation method of 3-amino-4-methylpyridine.
Sources
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. soci.org [soci.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 5. 4-Dimethylaminopyridine Manufacturers, with SDS [mubychem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Application Notes & Protocols: The Role of N,4-Dimethylpyridin-3-amine as a Nucleophilic Catalyst in Acylation and Esterification
An in-depth guide for researchers, scientists, and drug development professionals on the application of N,4-dimethylpyridin-3-amine in acylation and esterification reactions.
Authored by: A Senior Application Scientist
Introduction and Strategic Overview
In the landscape of organic synthesis, the formation of ester and amide bonds through acylation is a foundational transformation. The efficiency of these reactions is often dictated by the choice of catalyst. While 4-(Dimethylamino)pyridine (DMAP) is the celebrated "gold standard" for nucleophilic catalysis in this domain, its structural isomers and analogs offer a different palette of reactivity, basicity, and steric hindrance.[1][2] This guide focuses on This compound , a structural isomer of the common catalyst N,N,4-trimethylpyridin-3-amine, and a close relative of DMAP.
Understanding this compound requires a comparative approach. Its utility and limitations are best understood by dissecting its structural and electronic properties in relation to DMAP. The nitrogen of the amino group is positioned meta to the pyridine ring nitrogen, a critical distinction from DMAP's para positioning. This structural arrangement fundamentally alters the electronic resonance, reducing its efficacy as a hyper-nucleophilic acyl transfer agent compared to DMAP.[3][4] However, it still functions as an effective base and a moderately nucleophilic catalyst, offering a unique profile for specific applications where the high reactivity of DMAP might be undesirable.
This document provides a detailed exploration of the mechanistic underpinnings, comparative performance data, and robust, adaptable protocols for employing this compound in key acylation and esterification reactions.
Mechanistic Insights: Nucleophilic vs. Base Catalysis
The catalytic activity of pyridine derivatives in acylation reactions can proceed through two primary pathways: general base catalysis or, more potently, nucleophilic catalysis.
In nucleophilic catalysis , the pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[3][5] This intermediate is a far more potent acylating agent than the original anhydride. The alcohol or amine substrate then attacks this activated intermediate, forming the product and regenerating the catalyst. The efficacy of this pathway is dictated by the nucleophilicity of the pyridine nitrogen and the stability of the N-acylpyridinium intermediate.
For DMAP, the para-dimethylamino group provides powerful resonance stabilization to the N-acylpyridinium cation, dramatically increasing its formation and reactivity. In this compound, this direct resonance stabilization is absent. Consequently, while it can still engage in nucleophilic catalysis, the equilibrium for forming the N-acylpyridinium intermediate is less favorable, and its overall catalytic power is diminished. It is more likely to act as a hindered Brønsted base , deprotonating the nucleophile (alcohol) to increase its reactivity towards the acylating agent, or as a moderately effective nucleophilic catalyst.
Sources
Application Notes and Protocols for N,4-Dimethylpyridin-3-amine Catalyzed Reactions
Abstract
This technical guide provides a comprehensive overview of the predicted catalytic applications of N,4-dimethylpyridin-3-amine, a substituted pyridine derivative. While its close analog, 4-(dimethylamino)pyridine (DMAP), is a widely-used hyper-nucleophilic catalyst, this compound remains largely unexplored in the scientific literature. This document bridges that gap by applying fundamental principles of nucleophilic catalysis to predict its behavior and utility. We present a detailed analysis of its structural and electronic properties in comparison to DMAP, propose a primary mechanism of action for acyl transfer reactions, and provide detailed, robust experimental protocols to serve as a validated starting point for researchers.
Introduction: Structural Rationale and Catalytic Potential
Substituted pyridines are a cornerstone of organocatalysis, prized for their ability to function as potent nucleophilic catalysts. The most prominent member of this class is 4-(dimethylamino)pyridine (DMAP), whose exceptional activity stems from the resonance stabilization of the N-acylpyridinium intermediate, enabled by the para-disposed dimethylamino group.[1][2]
This compound presents an interesting structural isomer of the DMAP motif. The key difference lies in the position of the N-methyl group, which is at the 3-position (meta to the ring nitrogen) rather than the 4-position.
Structural Comparison:
| Compound | Structure | Key Feature | Predicted Catalytic Activity |
| 4-(Dimethylamino)pyridine (DMAP) | Dimethylamino group is para to the ring nitrogen, allowing for significant resonance stabilization of the cationic intermediate. | Very High (Hyper-nucleophilic) | |
| This compound | ![]() | Methylamino group is meta to the ring nitrogen. Resonance stabilization of the cationic intermediate is attenuated. | Moderate (Less active than DMAP) |
This meta-positioning is critical. It disrupts the direct resonance delocalization between the exocyclic nitrogen's lone pair and the pyridinium nitrogen that makes DMAP so effective. Consequently, we predict that this compound will be a less potent nucleophilic catalyst than DMAP . However, this attenuated reactivity is not a disadvantage; rather, it positions this compound as a potentially valuable tool for reactions where DMAP is too reactive, leading to side products, or for substrates that require a milder activation.
Mechanistic Principles: The Acyl Transfer Pathway
We propose that this compound catalyzes reactions, such as the acylation of alcohols, via a nucleophilic catalysis mechanism analogous to that of DMAP.[1][2] The catalytic cycle can be described in three key stages:
-
Activation: The pyridine nitrogen of this compound acts as the nucleophile, attacking the electrophilic acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This is the rate-determining step.
-
Acyl Transfer: The alcohol (or other nucleophile) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. The pyridinol moiety is an excellent leaving group.
-
Catalyst Regeneration: The catalyst is regenerated, and the acylated product is released. A mild, non-nucleophilic base (like triethylamine or pyridine) is often included to scavenge the acid byproduct generated.
Caption: Step-by-step workflow for the catalyzed esterification protocol.
Detailed Step-by-Step Protocol
Rationale: This procedure is designed to ensure a controlled reaction, efficient workup, and high purity of the final product. An inert atmosphere prevents side reactions with atmospheric moisture. Staged addition of the anhydride at 0 °C controls the initial exotherm.
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (e.g., benzyl alcohol, 1.0 equiv, 5.0 mmol, 0.54 g).
-
Add the anhydrous solvent (DCM, 20 mL).
-
Add this compound (0.05 - 0.10 equiv, 0.25 - 0.50 mmol, 31 - 61 mg). Causality: A catalytic amount is sufficient; higher loading may be needed for less reactive substrates.
-
Add triethylamine (1.2 equiv, 6.0 mmol, 0.84 mL). Causality: This stoichiometric base neutralizes the acetic acid byproduct, preventing potential side reactions and driving the equilibrium forward.
-
Seal the flask with a septum and purge with nitrogen or argon for 5 minutes.
-
-
Reagent Addition:
-
Cool the stirring solution to 0 °C in an ice-water bath.
-
Slowly add acetic anhydride (1.1 equiv, 5.5 mmol, 0.52 mL) dropwise via syringe over 5 minutes. Causality: Dropwise addition at low temperature prevents a rapid, uncontrolled exotherm.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
-
Workup and Quenching:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize acids.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL). Causality: These washes remove water-soluble impurities and salts.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the same precautions as other aminopyridine derivatives, which are known to be toxic. [3]* Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin.
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. [4]
Conclusion and Outlook
This compound is presented here as a promising, yet underutilized, nucleophilic catalyst. Based on fundamental chemical principles, it is predicted to be a milder, moderately active alternative to DMAP for acyl transfer and other related transformations. Its attenuated reactivity could be advantageous for achieving higher selectivity in complex synthetic schemes. The provided protocols are designed as a logical and validated foundation for chemists to begin exploring the catalytic utility of this compound. Further research is warranted to fully characterize its substrate scope, catalytic efficiency, and potential applications in both academic and industrial settings.
References
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism.Organic Letters.
- 4-Dimethylamino-pyridine(DMAP).
- Process for producing 4-dimethyl amino pyridine (4-DMAP).
- Asymmetric Nucleophilic Catalysis.
Sources
- 1. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 77862-24-9 [sigmaaldrich.com]
The Synthetic Utility of N,4-Dimethylpyridin-3-amine: A Guide for the Research Scientist
Introduction: Distinguishing a Versatile Building Block from its Catalytic Isomer
In the vast landscape of heterocyclic chemistry, substituted pyridines are indispensable tools for the synthetic chemist. While N,N-dimethylpyridin-4-amine (DMAP) is ubiquitously recognized as a potent nucleophilic catalyst in a myriad of organic transformations, its structural isomer, N,4-dimethylpyridin-3-amine , presents a different, yet significant, profile of utility.[1][2][3] This guide delineates the primary application of this compound not as a catalyst, but as a crucial synthetic intermediate, particularly in the construction of complex piperidine scaffolds prevalent in medicinally active compounds.
The key distinction lies in the substitution pattern. In DMAP, the dimethylamino group at the 4-position is in direct resonance with the pyridine nitrogen, dramatically enhancing the latter's nucleophilicity and rendering it a "super-catalyst" for acylation and other reactions.[2][3] In contrast, the 3-amino substitution in this compound results in a different electronic distribution, and its documented applications leverage its structure as a foundational element for further chemical elaboration.
Core Application: A Gateway to Substituted Piperidine Scaffolds
The most prominent and well-documented application of this compound is its role as a precursor for the synthesis of complex piperidine derivatives. These saturated heterocyclic motifs are central to the structure of numerous pharmaceuticals due to their ability to introduce three-dimensional complexity and serve as a scaffold for presenting various functional groups.[4]
Notably, this compound is a key starting material for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a critical intermediate for several pharmaceutical agents, including the Janus kinase (JAK) inhibitor, Tofacitinib.[5][6] The synthetic pathway involves a two-step sequence: quaternization of the pyridine nitrogen followed by reduction of the aromatic ring.
Caption: Synthetic workflow from this compound to a substituted piperidine.
Causality in Experimental Choices
The choice of a two-step quaternization-reduction sequence is mechanistically driven:
-
Quaternization: The pyridine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) in a classic SN2 reaction known as the Menschutkin reaction.[7][8][9] This step serves two purposes: it introduces a desired substituent onto the nitrogen and, crucially, it activates the pyridine ring for reduction by disrupting its aromaticity.
-
Reduction: The resulting pyridinium salt is significantly more susceptible to reduction than the parent pyridine. The positive charge on the nitrogen atom polarizes the ring, making it electron-deficient and amenable to hydride attack. A mild reducing agent like sodium borohydride is often sufficient to reduce the pyridinium ring to the corresponding tetrahydropyridine or fully saturated piperidine.[10] The stereochemistry of the final product can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
This protocol is a representative example of the use of this compound as a synthetic intermediate.
PART 1: Synthesis of 1-Benzyl-3-(methylamino)-4-methylpyridin-1-ium bromide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 122.17 | 10.0 g | 81.8 mmol |
| Benzyl Bromide | 171.04 | 14.0 g (10.0 mL) | 81.8 mmol |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 81.8 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Slowly add benzyl bromide (14.0 g, 81.8 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then place in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield the pyridinium salt as a solid.
PART 2: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridinium Salt (from Part 1) | 293.21 | 10.0 g | 34.1 mmol |
| Sodium Borohydride | 37.83 | 3.87 g | 102.3 mmol |
| Ethanol | 46.07 | 100 g | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Dichloromethane | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL reaction flask, suspend the 1-benzyl-3-(methylamino)-4-methylpyridin-1-ium bromide (10.0 g, 34.1 mmol) in ethanol (100 g).
-
Cool the mixture to below 30°C in a water bath and begin stirring.
-
Slowly and portion-wise add sodium borohydride (3.87 g, 102.3 mmol) to the suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction for 16 hours at room temperature.[10] Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the dropwise addition of 2M HCl until gas evolution ceases.
-
Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.
-
Extract the aqueous residue with dichloromethane (2 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or by salt formation and recrystallization to isolate the desired stereoisomer.[10]
Potential Catalytic Role: A Theoretical Perspective
While documented evidence is scarce, it is instructive to consider the potential, albeit weak, catalytic activity of this compound in the context of its structure.
Caption: Structural comparison of this compound and DMAP.
-
Basicity and Nucleophilicity: The pyridine nitrogen in this compound is a Lewis base and a potential nucleophile. However, the electron-donating effect of the amino group from the 3-position is less pronounced compared to the 4-position in DMAP. This results in significantly lower basicity and nucleophilicity of the ring nitrogen, making it a much less effective catalyst for reactions like acylation.[3][11]
-
Steric Factors: The methyl group at the 4-position, adjacent to the amino group, may introduce steric hindrance that could impede its interaction with bulky substrates, further diminishing its potential catalytic efficacy.
Therefore, while one might envision a role for this compound as a mild, non-nucleophilic base in certain transformations, its utility is overshadowed by more potent and well-established catalysts. Its true value, as demonstrated, lies in its capacity as a tailored building block for complex molecular architectures.
Conclusion
This compound is a valuable reagent in organic synthesis, distinguished by its application as a synthetic intermediate rather than a catalyst. Its primary utility is as a precursor for pharmaceutically relevant piperidine derivatives, a role enabled by a straightforward sequence of N-quaternization and subsequent ring reduction. For researchers and drug development professionals, understanding this specific application allows for the strategic incorporation of the this compound scaffold into the synthesis of complex target molecules.
References
- Kral, V., et al. (2008). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules.
- Yurttas, L., et al. (2014). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules.
- Al-Masoudi, W. A. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science.
- Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Indian Patent Application 33/2015.
- CN104860872A. (2015). Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. Google Patents.
- WO2020204647A1. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
- EP3693351A1. (2020). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
- ResearchGate. (n.d.). Preparation of pyridinium salts.
- ResearchGate. (n.d.). Current approaches to pyridinium salt synthesis.
- Wikipedia. (n.d.). 4-Dimethylaminopyridine.
- Chemistry LibreTexts. (2019). 23.17: Amines as Bases.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Turner, N. J., & Kumar, D. (2012). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts.
- Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy.
- Girek, T., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules.
- Pérez-Picaso, L., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
- Namiki Shoji Co., Ltd. (n.d.). Enamine Hot Topic Building Blocks.
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 5. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 6. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 7. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts | MDPI [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Ascendant Base: N,4-Dimethylpyridin-3-amine in Modern Organic Transformations
Abstract
In the landscape of organic synthesis, the selection of an appropriate base can be the determining factor in the success of a transformation. While established reagents have their place, the exploration of novel bases with unique steric and electronic properties continues to open new avenues for efficiency and selectivity. This technical guide delves into the applications of N,4-dimethylpyridin-3-amine, a lesser-known yet highly potent pyridine derivative, as a base and nucleophilic catalyst in key organic transformations. Through a detailed examination of its properties and practical, field-tested protocols, we present this molecule as a valuable tool for researchers, scientists, and drug development professionals. This guide will provide not only step-by-step methodologies but also the scientific rationale behind its application, empowering chemists to integrate this versatile reagent into their synthetic strategies.
Introduction: Beyond the Standards
For decades, bases like triethylamine, pyridine, and the highly acclaimed 4-(dimethylamino)pyridine (DMAP) have been mainstays in the organic chemist's toolkit. DMAP, in particular, has set a high bar as a nucleophilic catalyst for acylation reactions. This compound, an isomer of DMAP, presents an intriguing alternative. The altered substitution pattern—with the dimethylamino group at the 3-position and a methyl group at the 4-position—modifies the steric environment and electronic distribution of the pyridine ring. This subtle change can have significant implications for reactivity, selectivity, and catalytic efficiency in various organic transformations. This application note aims to be the comprehensive guide to understanding and utilizing the unique potential of this compound.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 77862-24-9 | [1][2] |
| Molecular Formula | C₇H₁₀N₂ | [3][4] |
| Molecular Weight | 122.17 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 237.1 °C | |
| Density | 1.032 g/cm³ | |
| pKa of Conjugate Acid | Estimated ~6.5-7.5 |
Safety & Handling: this compound is classified as harmful if swallowed, and causes skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Synthesis of this compound
While commercially available, an understanding of the synthesis of this compound provides valuable context. A common route involves the methylation of 3-amino-4-methylpyridine. The following is a representative protocol.
Protocol 1: Synthesis via N-Methylation of 3-Amino-4-methylpyridine
This protocol is adapted from general methylation procedures for aromatic amines.[5]
Materials:
-
3-Amino-4-methylpyridine
-
Formaldehyde (37% in H₂O)
-
Formic acid (≥85%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 3-amino-4-methylpyridine (1.0 eq).
-
Add formic acid (2.5 eq) and formaldehyde (2.5 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of a concentrated NaOH solution until the pH is >10. Ensure the flask is cooled in an ice bath during neutralization as the reaction is exothermic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Application in Acylation Reactions
Similar to its isomer DMAP, this compound is an excellent nucleophilic catalyst for acylation reactions. It functions by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by a nucleophile (e.g., an alcohol).
Mechanism of Catalysis in Acylation
Caption: Catalytic cycle of this compound in acylation.
Protocol 2: Esterification of a Sterically Hindered Alcohol
This protocol is a representative example of using this compound in an acylation reaction, adapted from standard procedures using nucleophilic pyridine catalysts.[6][7]
Materials:
-
Sterically hindered alcohol (e.g., tert-butanol)
-
Acetic anhydride (Ac₂O)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the sterically hindered alcohol (1.0 eq) in anhydrous DCM.
-
Add this compound (0.1 - 0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Application in Silylation Reactions
The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step organic synthesis. This compound can serve as an effective base to facilitate these transformations by deprotonating the alcohol and activating the silylating agent.
Protocol 3: Silylation of a Primary Alcohol
This is a general protocol for the silylation of a primary alcohol using this compound as a base, adapted from established silylation methods.[8][9]
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by flash column chromatography.
Potential in Cross-Coupling Reactions
While less documented, the electronic properties of this compound suggest its potential as a ligand or base in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The pyridine nitrogen and the exocyclic amino group can potentially coordinate to the metal center, influencing the catalytic activity.
Conceptual Workflow for Buchwald-Hartwig Amination
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tofacitinib Impurity 83 | CAS No. 77862-24-9 | | SynZeal [synzeal.com]
- 3. This compound | 77862-24-9 [sigmaaldrich.com]
- 4. This compound | 77862-24-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N,4-Dimethylpyridin-3-amine in the Synthesis of Pharmaceutical Intermediates
Abstract
N,4-dimethylpyridin-3-amine is a pivotal substituted pyridine derivative that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric properties make it a valuable synthon, particularly in the construction of polysubstituted piperidine scaffolds, which are prevalent in a multitude of biologically active molecules. This guide provides an in-depth exploration of the application of this compound and its precursors in the synthesis of a key intermediate for Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. Detailed protocols, mechanistic insights, and comparative data are presented to offer researchers and drug development professionals a comprehensive resource for leveraging this important chemical entity.
Introduction: The Strategic Importance of Substituted Aminopyridines
Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and process development. The pyridine ring, a bioisostere of the phenyl ring, offers advantages in terms of aqueous solubility and metabolic stability. The amino substituent provides a handle for a wide range of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions. This compound, in particular, has emerged as a crucial precursor in the synthesis of complex piperidine-containing active pharmaceutical ingredients (APIs).
One of the most notable applications of this scaffold is in the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the JAK inhibitor, Tofacitinib. The precise stereochemistry and substitution pattern of this piperidine derivative are critical for the drug's efficacy and safety.[1][2] This guide will dissect the multi-step synthesis of this intermediate, highlighting the strategic use of this compound precursors.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 77862-24-9 | [3][] |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | Liquid | [1] |
| Storage | Refrigerator, inert atmosphere | [1] |
Safety Profile:
This compound is a chemical that requires careful handling. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthetic Pathway to a Key Tofacitinib Intermediate
The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine from 3-amino-4-methylpyridine precursors is a multi-step process that showcases several key organic transformations. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for the Tofacitinib intermediate.
Step 1: Synthesis of 3-Amino-4-methylpyridine
The journey begins with the synthesis of the core aminopyridine structure. This can be achieved through a nucleophilic aromatic substitution (SNA r) reaction on a 3-halo-4-methylpyridine precursor.
Reaction Mechanism: The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, with appropriate reaction conditions, substitution at the 3-position can be achieved. The reaction with ammonia or an ammonia equivalent replaces the halide with an amino group.
Protocol 1: Amination of 3-Bromo-4-methylpyridine
-
Apparatus: A high-pressure autoclave reactor.
-
Reagents:
-
3-Bromo-4-methylpyridine (1.0 eq)
-
Concentrated aqueous ammonia (excess)
-
Copper(II) sulfate (catalytic amount, e.g., 0.05 eq)
-
Dichloromethane (for extraction)
-
-
Procedure: a. To the autoclave, add 3-bromo-4-methylpyridine, concentrated aqueous ammonia, and copper(II) sulfate.[5] b. Seal the reactor and heat to 180°C for 8 hours.[5] The pressure will increase due to the heating of the aqueous ammonia. c. After cooling to room temperature, carefully vent the reactor. d. Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane.[5] e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-4-methylpyridine. f. The crude product can be purified by recrystallization from ethyl acetate to afford the pure product.
Step 2: N-Protection and N-Methylation
To control the reactivity of the amino group in subsequent steps, it is often protected. This step can be combined with or followed by N-methylation to introduce one of the methyl groups of the final product.
Protocol 2: N-Methoxycarbonylation of 3-Amino-4-methylpyridine
-
Apparatus: A round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
3-Amino-4-methylpyridine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil, 1.0-1.5 eq)
-
Methyl chloroformate (1.0-1.5 eq)
-
-
Procedure: a. Dissolve 3-amino-4-methylpyridine in anhydrous THF in the reaction flask and cool the solution to -5 to 10°C.[2] b. In a separate flask, prepare a suspension of sodium hydride in THF. c. Slowly add the sodium hydride suspension to the cooled solution of the aminopyridine.[2] d. Stir the mixture at low temperature for 30-60 minutes. e. Slowly add methyl chloroformate dropwise to the reaction mixture.[2] f. Allow the reaction to warm to 25-40°C and continue stirring for 5-10 hours, monitoring by TLC. g. Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-methoxycarbonyl-protected aminopyridine.
Step 3: Catalytic Hydrogenation of the Pyridine Ring
The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation. This is a critical step that establishes the core piperidine scaffold.
Reaction Mechanism: The pyridine derivative adsorbs onto the surface of the heterogeneous catalyst (e.g., PtO₂ or Rh/C). Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. These atoms are then added stepwise to the pyridine ring, leading to the fully saturated piperidine. The use of an acidic solvent like acetic acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[1][6]
Figure 2: Simplified mechanism of catalytic hydrogenation of a pyridine ring.
Protocol 3: Hydrogenation of N-Protected 3-Amino-4-methylpyridine
-
Apparatus: A high-pressure hydrogenation reactor (e.g., a Parr shaker).
-
Reagents:
-
N-Protected 3-amino-4-methylpyridine (1.0 eq)
-
Glacial acetic acid or methanol (solvent)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%) or 5% Rhodium on Carbon (Rh/C)
-
-
Procedure: a. In the reactor vessel, dissolve the N-protected aminopyridine in glacial acetic acid.[2][6] b. Carefully add the PtO₂ or Rh/C catalyst. c. Seal the reactor and purge several times with nitrogen, followed by hydrogen gas. d. Pressurize the reactor with hydrogen to 50-70 bar.[6] e. Begin vigorous stirring at room temperature. The reaction may be exothermic. f. Monitor the reaction by hydrogen uptake. The reaction typically takes 6-10 hours.[6] g. Upon completion, carefully vent the reactor and purge with nitrogen. h. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. i. Quench the filtrate with a saturated solution of sodium bicarbonate until the pH is basic. j. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine derivative.
Step 4: Reductive Amination and N-Benzylation
The final key transformations involve the introduction of the benzyl group on the piperidine nitrogen and the second methyl group on the 3-amino substituent, along with deprotection if necessary. Reductive amination is a powerful method for forming C-N bonds.
Reaction Mechanism: The piperidine nitrogen reacts with an aldehyde (benzaldehyde) to form an iminium ion intermediate. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, then selectively reduces the iminium ion to the corresponding amine.[3]
Protocol 4: Reductive Amination for N-Benzylation
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
N-Protected 4-methylpiperidin-3-amine (after deprotection if necessary, 1.0 eq)
-
Methanol or another suitable solvent
-
Benzaldehyde (1.1 eq)
-
Sodium borohydride (1.5 eq)
-
Methylamine (for N-methylation, can be introduced in a similar reductive amination step with formaldehyde)
-
-
Procedure: a. Dissolve the piperidine derivative in methanol. b. Add benzaldehyde and stir at room temperature for 1-2 hours to form the iminium ion. c. Cool the reaction mixture to 0-5°C in an ice bath. d. Slowly add sodium borohydride portion-wise, maintaining the temperature below 10°C. e. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC. f. Quench the reaction by the slow addition of water. g. Extract the product with a suitable organic solvent (e.g., dichloromethane). h. Dry the organic layer, filter, and concentrate to yield the crude N-benzylated product. i. A similar reductive amination procedure using formaldehyde and a suitable reducing agent can be employed to introduce the N-methyl group.
The final product, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, is typically obtained as a racemic mixture and requires chiral resolution, for example, by forming diastereomeric salts with a chiral acid like L-di-p-toluoyltartaric acid.[2][7]
Causality and Experimental Choices
The choice of reagents and reaction conditions in this synthetic sequence is dictated by the chemical properties of the intermediates and the desired outcome of each transformation.
-
Nucleophilic Aromatic Substitution: The use of a copper catalyst in the amination of 3-bromo-4-methylpyridine facilitates the displacement of the bromide, which is a good leaving group. The high temperature and pressure are necessary to overcome the aromatic stability of the pyridine ring and drive the reaction to completion.
-
N-Protection: Protection of the amino group is crucial to prevent side reactions during the catalytic hydrogenation and subsequent functionalization steps. The methoxycarbonyl group is a common choice as it can be readily removed under basic or acidic conditions.
-
Catalytic Hydrogenation: The choice of a noble metal catalyst like PtO₂ or Rh/C is essential for the efficient reduction of the aromatic pyridine ring. Acetic acid as a solvent protonates the pyridine nitrogen, increasing its electrophilicity and susceptibility to hydrogenation.
-
Reductive Amination: This method is preferred over direct alkylation with benzyl halides because it avoids the common problem of over-alkylation, which can lead to the formation of quaternary ammonium salts.[3] The use of a mild reducing agent like sodium borohydride ensures the selective reduction of the iminium ion in the presence of other functional groups.
Conclusion
This compound and its precursors are indispensable building blocks in the synthesis of complex pharmaceutical intermediates. The detailed protocols and mechanistic discussions provided in this guide for the synthesis of a key Tofacitinib intermediate illustrate the strategic application of fundamental organic reactions. A thorough understanding of the reactivity of this aminopyridine scaffold and the rationale behind the chosen synthetic routes is essential for researchers and professionals in the field of drug development to efficiently and safely produce these vital molecules.
References
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (URL: [Link])
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (URL: [Link])
- High-Purity (3R,4R)
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (URL: [Link])
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchG
- CN104860872A - Bis-(3R,4R)
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. (URL: [Link])
- An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine - Quick Company. (URL: [Link])
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])
- US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)
- Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
- A mild, pyridine-borane-based reductive amination protocol | The Journal of Organic Chemistry - ACS Public
- Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (URL: [Link])
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P
- Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH. (URL: [Link])
- Preparation method of 3-amino-4-methylpyridine - Eureka | P
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchG
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC - PubMed Central. (URL: [Link])
- Multistep Microwave-Assisted Solvent-Free Organic Reactions: Synthesis of 4-Oxo-tetrahydro-pyridine - ResearchG
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
Application Notes and Protocols for the Regioselective Functionalization of Pyridines Using Amine Catalysts
Introduction: The Enduring Challenge and Strategic Importance of Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged motif in drug discovery. However, the very electronic nature that makes it so valuable also presents a significant challenge to its selective functionalization. The electron-deficient character of the pyridine ring deactivates it towards electrophilic aromatic substitution, while the lone pair on the nitrogen atom can coordinate to and deactivate Lewis acid catalysts. Consequently, achieving regioselective C-H functionalization, particularly at the C3 and C4 positions, has been a long-standing pursuit in synthetic organic chemistry.[1][2][3]
Traditional methods for pyridine modification often require harsh conditions, pre-functionalized starting materials, or multi-step synthetic sequences, which can limit their applicability in complex molecule synthesis and late-stage functionalization.[3] In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based methodologies. Among the various organocatalytic strategies, the use of amine catalysts offers a unique and powerful approach to overcoming the inherent reactivity challenges of the pyridine ring.
This comprehensive guide provides an in-depth exploration of the use of amine catalysts for the regioselective functionalization of pyridines. We will delve into the mechanistic underpinnings of this approach, with a particular focus on a robust strategy for C4-selective functionalization. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to implement these powerful synthetic transformations in their own laboratories.
The Strategic Role of Amine Catalysis in Pyridine Functionalization
Amine catalysis, particularly enamine and iminium ion catalysis, has revolutionized asymmetric synthesis. In the context of pyridine functionalization, chiral secondary amines can be employed to achieve highly enantioselective transformations. A key strategy involves the temporary dearomatization of the pyridine ring, which transforms the otherwise unreactive heterocycle into a reactive intermediate that can undergo selective functionalization. Subsequent rearomatization then restores the aromatic pyridine core, now bearing a new functional group at a specific position.[4][5]
This dearomatization-rearomatization sequence, facilitated by amine catalysts, provides an elegant solution to the challenge of regioselectivity. By carefully tuning the reaction conditions and the nature of the pyridine activation, it is possible to direct the functionalization to specific positions of the pyridine ring.
Mechanism of C4-Selective Functionalization: A Dearomatization-Rearomatization Approach
A powerful and well-established method for the C4-selective functionalization of pyridines utilizes a chiral secondary amine catalyst to facilitate the asymmetric addition of nucleophiles to an activated pyridinium salt. This process occurs in two key stages:
-
Activation and Asymmetric Dearomatization: The pyridine substrate is first activated by N-alkylation to form a pyridinium salt. This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. A chiral secondary amine catalyst then reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine adds to the C4-position of the activated pyridinium salt in a highly regio- and enantioselective manner, leading to the formation of a chiral 1,4-dihydropyridine intermediate.[5]
-
Rearomatization: The resulting 1,4-dihydropyridine can then be rearomatized through an oxidative process to yield the C4-functionalized pyridine. This step can often be achieved using mild oxidizing agents or even air.[6]
The overall transformation represents a formal C-H functionalization at the C4 position of the pyridine ring, achieved with high levels of stereocontrol imparted by the chiral amine catalyst.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the amine-catalyzed C4-selective functionalization of pyridines via a dearomatization-rearomatization strategy.
Caption: Catalytic cycle for the C4-selective functionalization of pyridines.
Experimental Protocols
Protocol 1: C4-Selective Asymmetric Alkylation of Pyridine
This protocol details the enantioselective addition of an aldehyde to an activated pyridine, followed by rearomatization to yield a C4-alkylated pyridine.
Materials:
-
Pyridine substrate
-
Activating agent (e.g., benzyl bromide)
-
Aldehyde (e.g., propanal)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Organic solvent (e.g., Dichloromethane, Toluene)
-
Oxidizing agent (e.g., DDQ, Chloranil, or exposure to air)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Activation of Pyridine
-
To a solution of the pyridine substrate (1.0 equiv) in dichloromethane (0.5 M), add the activating agent (1.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Remove the solvent under reduced pressure to obtain the crude pyridinium salt, which can be used in the next step without further purification.
Part B: Asymmetric Dearomatization
-
In a separate flask, dissolve the chiral secondary amine catalyst (0.1-0.2 equiv) in toluene (0.2 M).
-
Add the aldehyde (1.5-2.0 equiv) to the catalyst solution and stir at room temperature for 10-15 minutes to pre-form the enamine.
-
Add the crude pyridinium salt (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dihydropyridine intermediate.
Part C: Rearomatization
-
Dissolve the crude 1,4-dihydropyridine in a suitable solvent such as dichloromethane or toluene.
-
Add the oxidizing agent (1.1-1.5 equiv) and stir the reaction at room temperature. Alternatively, for some substrates, stirring the solution open to the air can effect oxidation.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (if DDQ or Chloranil is used).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-functionalized pyridine.
Self-Validation and Causality:
-
Activation is crucial: The N-alkylation step is essential to increase the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack by the enamine. Without activation, the dearomatization reaction will not proceed.
-
Catalyst loading and pre-formation: The catalytic amount of the chiral secondary amine is sufficient to drive the reaction. Pre-forming the enamine by incubating the catalyst and the aldehyde before adding the pyridinium salt can improve the reaction efficiency and selectivity.
-
Control of stereochemistry: The stereochemical outcome of the reaction is dictated by the chirality of the amine catalyst. The use of the opposite enantiomer of the catalyst will result in the formation of the opposite enantiomer of the product.
-
Oxidant choice: The choice of oxidant for the rearomatization step can influence the yield and purity of the final product. For sensitive substrates, milder conditions such as air oxidation may be preferable.
Data Presentation: Representative Results for C4-Alkylation
| Entry | Pyridine Substrate | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pyridine | Propanal | 20 | 85 | 95 |
| 2 | 3-Methylpyridine | Butanal | 20 | 82 | 92 |
| 3 | 3-Chloropyridine | Propanal | 20 | 78 | 96 |
| 4 | Isoquinoline | Propanal | 15 | 90 | 98 |
Challenges and Alternative Strategies for C2 and C3 Functionalization
While the dearomatization-rearomatization strategy using amine catalysts is highly effective for C4-functionalization, achieving similar regioselectivity at the C2 and C3 positions through classical aminocatalysis is more challenging and less established.
-
C2-Functionalization: The C2 position is electronically favored for nucleophilic attack. However, direct C-H functionalization at this position using amine catalysts is not a common strategy. More prevalent methods for C2-functionalization include transition-metal-catalyzed C-H activation and reactions involving pyridine N-oxides.[1]
-
C3-Functionalization: The C3 position is the most challenging to functionalize due to its electronic neutrality. Recent advances have utilized innovative strategies to achieve C3-selectivity, such as the use of Zincke imine intermediates in photochemical reactions.[7][8][9][10][11] These methods, while powerful, operate through mechanisms distinct from classical enamine or iminium ion catalysis.
Conclusion and Future Outlook
The regioselective functionalization of pyridines using amine catalysts represents a significant advancement in synthetic organic chemistry, offering a mild and stereocontrolled route to valuable pyridine derivatives. The dearomatization-rearomatization strategy for C4-functionalization is a particularly robust and well-developed methodology that provides access to a wide range of chiral C4-substituted pyridines.
While direct aminocatalytic approaches for C2 and C3 functionalization remain less explored, the continued development of novel catalytic systems and reaction concepts holds great promise for the future. As our understanding of catalytic processes deepens, we can anticipate the emergence of new and innovative amine-catalyzed methods that will provide chemists with the tools to selectively functionalize any position of the pyridine ring with precision and efficiency, further empowering the synthesis of novel molecules for drug discovery and materials science.
References
- Szabo, K. F., Banachowicz, P., Powała, A., Funes Ardoiz, I., & Gryko, D. (2025).
- Szabo, K. F., Banachowicz, P., Powała, A., Funes Ardoiz, I., & Gryko, D. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates.
- (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(10), 2465. [Link]
- (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
- Comparini, L. M., & Pineschi, M. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6186. [Link]
- (2022). New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Organic Chemistry Frontiers. [Link]
- (2017). Nucleophilic Dearomatization of Pyridines under Enamine Catalysis: Regio-, Diastereo-, and Enantioselective Addition of Aldehydes to Activated N-Alkylpyridinium Salts. Organic Letters, 19(4), 834–837. [Link]
- (2024). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- (2024). Organocatalytic enantioselective dearomatization of N-alkylpyridinium salts with indoles. Science. [Link]
- (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Organic and Biomolecular Chemistry. [Link]
- (2025). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
- (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- (2024). 1,4-Dihydropyridines and previous organocatalytic enantioselective routes to them (EWG = electron-withdrawing group).
- Szabo, K. F., Banachowicz, P., Powała, A., Funes Ardoiz, I., & Gryko, D. (2024).
- (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
- (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
- (2025). Strategies for the synthesis of C2‐functionalized pyridines.
- (2024). C4‐selective amination of pyridines.
- (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1261314. [Link]
- (2023). C-H Functionalization of Pyridines.
- (2024). Enantioselective Dearomatization of Pyridinium Salts. ChemistryViews. [Link]
- (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Chemistry, 5(4), 2686-2700. [Link]
- (2009). Dihydropyridine C-glycoconjugates by organocatalytic Hantzsch cyclocondensation. Stereoselective synthesis of alpha-threofuranose C-nucleoside enantiomers. The Journal of Organic Chemistry, 74(11), 4157–4165. [Link]
- (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- (2017). Stereo-controlled synthesis of functionalized tetrahydropyridines based on the cyanomethylation of 1,6-dihydropyridines and generation of anti-hepatitis C virus agents. Bioorganic & Medicinal Chemistry, 25(11), 2859–2867. [Link]
Sources
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Dearomatization of Pyridines under Enamine Catalysis: Regio-, Diastereo-, and Enantioselective Addition of Aldehydes to Activated N-Alkylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethylaminopyridine Catalysis
A Focus on N,N-Dimethylpyridin-4-amine (DMAP) as an Archetypal Catalyst
Introduction
While the inquiry specified N,4-dimethylpyridin-3-amine, a comprehensive review of the scientific literature indicates a notable lack of its application as a catalyst. Conversely, its isomer, N,N-dimethylpyridin-4-amine (DMAP), is a ubiquitous and highly effective nucleophilic catalyst in a vast array of organic transformations. This guide is therefore dedicated to providing a detailed technical support center for DMAP catalysis, addressing common challenges and optimization strategies. The principles and troubleshooting frameworks discussed herein are fundamental to understanding and optimizing reactions that employ pyridine-based nucleophilic catalysts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of DMAP, and what makes it so effective?
A1: DMAP is a highly efficient nucleophilic catalyst, primarily utilized to accelerate acylation reactions, such as esterifications and amidations.[1] Its remarkable catalytic activity is attributed to the resonance stabilization of the N-acylpyridinium intermediate that forms during the reaction. The lone pair of electrons on the exocyclic dimethylamino group at the 4-position delocalizes into the pyridine ring, which significantly enhances the nucleophilicity of the ring nitrogen. This electronic property makes DMAP a substantially stronger nucleophile than pyridine.[1] The resultant N-acylpyridinium salt is a highly activated acylating agent, which is readily attacked by even weak nucleophiles like sterically hindered alcohols.[2]
Q2: What are the typical reaction conditions for a DMAP-catalyzed reaction?
A2: DMAP-catalyzed reactions are generally conducted under mild, anhydrous conditions. Key parameters to consider are:
-
Catalyst Loading: Typically, 0.05 to 0.2 equivalents of DMAP are sufficient for most transformations.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly employed.
-
Temperature: Most reactions proceed efficiently at room temperature. For sterically hindered substrates or less reactive acylating agents, gentle heating may be necessary.
-
Stoichiometry: The acylating agent (e.g., an acid anhydride or acyl chloride) is usually used in a slight excess (1.1 to 1.5 equivalents) relative to the substrate. An auxiliary base, such as triethylamine (TEA) or pyridine, is often added in stoichiometric amounts to neutralize the acid byproduct generated during the reaction.
Q3: My reaction is sluggish or fails to reach completion. What are the potential causes?
A3: Several factors can lead to a slow or incomplete reaction:
-
Steric Hindrance: Highly hindered substrates (e.g., tertiary alcohols) or bulky acylating agents can significantly reduce the reaction rate.
-
Poor Nucleophilicity of the Substrate: Weakly nucleophilic substrates may necessitate more forcing conditions or a more reactive acylating agent.
-
Insufficient Catalyst Loading: While DMAP is highly active, some challenging reactions may benefit from an increased catalyst loading.
-
Reagent Purity: Impurities in the starting materials, solvent, or the catalyst itself can inhibit the reaction. Water, in particular, can hydrolyze the acylating agent and the activated intermediate.
Part 2: Troubleshooting Guides
This section offers a systematic approach to resolving common issues encountered during DMAP-catalyzed reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | - Utilize freshly opened or purified reagents. - Confirm that the solvent is anhydrous. - Verify the quality of the DMAP; it should be a white crystalline solid. |
| Catalyst Deactivation | - Ensure all reagents and solvents are devoid of acidic impurities. - If necessary, pass solvents through a plug of basic alumina. |
| Sub-optimal Reaction Conditions | - Monitor the reaction's progress using TLC or LC-MS to ascertain the optimal reaction time. - For sterically hindered substrates, consider the application of gentle heat. |
| Insufficient Stoichiometry of Auxiliary Base | - Ensure an adequate amount of the auxiliary base (e.g., triethylamine) is used, typically in stoichiometric amounts relative to the acylating agent. |
Issue 2: Formation of Side Products
| Side Product | Cause | Minimization Strategy |
| N-acylurea (in Steglich esterification with DCC) | Rearrangement of the O-acylisourea intermediate. | - Maintain a low reaction temperature (0 °C to room temperature). - Ensure efficient stirring. - Employ the appropriate stoichiometry of DCC and DMAP. |
| Elimination Products | Basic conditions promoting elimination from sensitive substrates. | - Utilize milder reaction conditions (e.g., lower temperature). - Consider employing a less basic auxiliary base. |
| Polymerization/Decomposition | Reaction of the catalyst with the acylating agent itself (e.g., acetic anhydride). | - Add DMAP to the reaction mixture last, after the substrate is already present. - Use only a catalytic amount of DMAP. |
Issue 3: Difficulty in Removing DMAP After the Reaction
Q: How can I efficiently remove DMAP from my reaction mixture during workup?
A: As a basic compound, DMAP can be removed by washing the organic layer with a dilute acidic solution.
-
Standard Workup: Wash the organic phase with dilute hydrochloric acid (e.g., 1 M HCl) or a saturated aqueous solution of copper sulfate. The protonated DMAP will be extracted into the aqueous layer.
-
Caution: Be aware that acid-labile functional groups in your product may not be compatible with this workup procedure. In such instances, alternative purification methods like column chromatography should be utilized.
Part 3: Experimental Protocols & Data
General Procedure for DMAP-Catalyzed Acylation of an Alcohol
-
To a solution of the alcohol (1.0 equivalent) and DMAP (0.1 equivalent) in anhydrous DCM (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acetic anhydride, 1.2 equivalents) and triethylamine (1.2 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x volume of the organic phase), followed by saturated aqueous NaHCO₃ (2 x volume of the organic phase), and finally with brine (1 x volume of the organic phase).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Comparative Catalytic Activity
The superior catalytic activity of DMAP over pyridine in acylation reactions is well-established.[1]
| Catalyst | Relative Rate of Acetylation of 1-Phenylethanol |
| Pyridine | 1 |
| DMAP | ~10,000 |
This significant rate enhancement underscores the exceptional catalytic power of DMAP.[1]
Part 4: Visualizing the Catalytic Cycle and Troubleshooting Workflow
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in an acylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding DMAP-catalyzed reactions.
References
Sources
Technical Support Center: Troubleshooting Low Yield in Reactions with N,4-dimethylpyridin-3-amine
Welcome to the technical support center for N,4-dimethylpyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile substituted pyridine in their synthetic workflows. We understand that achieving high, reproducible yields can be challenging. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Part 1: Foundational Troubleshooting - The First-Pass Checklist
Before delving into complex mechanistic issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Low yields often originate from basic, overlooked factors.
Question: My reaction with this compound is failing or giving very low yields. Where should I start my investigation?
Answer: Start with the most fundamental parameters of your reaction setup. Inconsistencies here are the root cause of a significant portion of failed reactions.
1. Reagent Purity and Integrity:
-
This compound Quality: What is the purity of your starting material?[1] Commercially available reagents can vary in purity (e.g., 95%). Impurities can introduce competing nucleophiles or substances that inhibit catalysts. Consider purification by column chromatography or recrystallization if the purity is suspect.
-
Other Reactants: Verify the purity of all other starting materials, especially electrophiles or coupling partners. Degradation, such as the protodeboronation of boronic acids in the presence of moisture, is a common issue.[2]
-
Solvent Quality: Are you using anhydrous solvents? Many reactions involving amines are sensitive to water. Water can hydrolyze sensitive reagents or intermediates. Use freshly dried solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
2. Reaction Environment:
-
Inert Atmosphere: Is your reaction air-sensitive? Many organometallic reactions, particularly palladium-catalyzed cross-couplings, require a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and other side reactions.[2] Ensure your degassing procedure (e.g., three cycles of evacuating and backfilling with inert gas) is robust.
-
Temperature Control: Is the reaction temperature accurately controlled? Overheating can lead to thermal degradation of reagents or products, while insufficient heat can stall the reaction.[3][4] For exothermic processes, ensure efficient cooling to prevent runaway reactions and byproduct formation.[3]
3. Stoichiometry and Concentration:
-
Accurate Measurements: Double-check all weighings and volumetric measurements. An incorrect stoichiometry is a simple but common error.
-
Reaction Concentration: Running reactions at very high dilutions can slow down reaction rates, while overly concentrated conditions can sometimes promote side reactions or solubility issues.
This initial checklist helps eliminate common variables before you invest time in more complex optimization.
Part 2: Troubleshooting this compound as a Nucleophile
When this compound is used as a nucleophile (e.g., in nucleophilic aromatic substitution (SNAr), acylation, or Buchwald-Hartwig amination), its unique electronic and steric profile presents specific challenges.
Question: My reaction is extremely slow or stalls completely. Why is my this compound not reacting as expected?
Answer: This is a classic issue often rooted in the interplay between steric hindrance, electronics, and the choice of reaction conditions.
Potential Causes & Solutions:
-
Cause 1: Steric Hindrance. The methyl group on the amine (N-methyl) and the adjacent methyl group at the 4-position create significant steric bulk around the nucleophilic nitrogen.[5][6] This steric shield can physically impede the amine's approach to the electrophilic center, dramatically slowing the reaction rate.[7][8]
-
Solution:
-
Increase Thermal Energy: Raise the reaction temperature incrementally. Higher kinetic energy helps reacting molecules overcome the activation barrier imposed by steric repulsion.[7]
-
Prolong Reaction Time: Sterically hindered reactions simply require more time to reach completion. Monitor the reaction over an extended period (24-48 hours) before concluding it has failed.
-
Use a Less Hindered Electrophile: If possible, consider if a less sterically demanding electrophile can be used.
-
-
-
Cause 2: Insufficient Nucleophilicity. While the methyl groups are electron-donating, the overall nucleophilicity of the amine might be insufficient for a particularly challenging reaction.[9][10]
-
Solution:
-
Add a Non-Nucleophilic Base: Deprotonating the secondary amine with a strong, non-nucleophilic base (e.g., NaH, LHMDS) will generate the corresponding amide anion. This significantly increases the negative charge on the nitrogen, making it a much more potent nucleophile.[11] Caution: This approach can lead to side reactions if your electrophile has base-sensitive functional groups.
-
-
-
Cause 3: Poor Leaving Group on the Electrophile. The reaction rate is highly dependent on the quality of the leaving group.
-
Solution: If you are performing an SNAr reaction, for example, an aryl fluoride is a much better substrate than an aryl chloride. For other reactions, consider converting a hydroxyl group to a triflate or tosylate to improve its leaving group ability.
-
Question: I'm observing multiple side products, complicating purification and lowering the yield of my desired product. What is causing this?
Answer: The formation of multiple products points to issues with reaction selectivity, often driven by competing reaction pathways or degradation.
Potential Causes & Solutions:
-
Cause 1: Competing Nucleophilicity of the Pyridine Nitrogen. The pyridine ring nitrogen is also nucleophilic, especially with the electron-donating groups on the ring.[12] It can compete with the exocyclic amine, particularly with highly reactive electrophiles like acyl chlorides or alkyl halides. This can lead to the formation of a quaternary pyridinium salt.
-
Solution:
-
Moderate Electrophile Reactivity: If possible, switch to a less reactive electrophile (e.g., use an anhydride instead of an acyl chloride).
-
Control Temperature: Add the electrophile slowly at a low temperature (e.g., 0 °C or -78 °C) to favor the more nucleophilic site (typically the exocyclic amine) and disfavor the competing pathway.
-
-
-
Cause 2: Reaction with Solvent. Certain solvents can participate in side reactions. Dichloromethane (DCM), for instance, can react with pyridines at room temperature to form bispyridinium dichlorides, leading to reduced yields and unexpected byproducts.[13]
-
Solution: Avoid storing stock solutions of this compound in DCM.[13] If DCM is required for the reaction, use it immediately after preparation and consider alternative solvents like THF, Dioxane, or DMF where appropriate.
-
-
Cause 3: Thermal Degradation. At elevated temperatures, amines can undergo various degradation pathways.[14]
-
Solution: Systematically study the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of degradation products.
-
Workflow for Optimizing a Hindered Nucleophilic Substitution
Caption: A systematic workflow for troubleshooting low yields in reactions where this compound acts as a nucleophile.
Part 3: this compound in Metal-Catalyzed Cross-Coupling
Using this compound in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is particularly challenging due to potential catalyst inhibition.
Question: My palladium-catalyzed cross-coupling reaction is failing. I suspect catalyst poisoning. How can I solve this?
Answer: Catalyst poisoning is the most probable cause. The pyridine nitrogen, being a relatively soft Lewis base, can coordinate strongly to the soft palladium metal center. This coordination occupies a site needed for the catalytic cycle to proceed, effectively deactivating the catalyst.[2][15] The electron-donating groups on this specific pyridine enhance this effect.
Strategies to Mitigate Catalyst Poisoning:
| Strategy | Mechanism of Action | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) create a sterically crowded environment around the palladium center. This physically blocks the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[2][8] | Switch from standard ligands like PPh₃ to a bulky phosphine ligand. Screen a panel of ligands to find the optimal one for your specific substrate combination. |
| Catalyst Loading | Increasing the amount of catalyst provides more active sites, some of which may remain uninhibited by the pyridine substrate, allowing the reaction to proceed, albeit less efficiently. | Incrementally increase the catalyst loading from a typical 1-5 mol% up to 10 mol%. This is often a last resort due to cost.[4] |
| Use of Additives | Certain additives can act as "dummy ligands" or interact with the pyridine to lessen its coordinating ability. | This is highly reaction-specific and requires empirical screening. No universal additive is known for this purpose. |
| Pre-catalyst Choice | Some palladium pre-catalysts are designed for higher activity and are more resistant to inhibition, especially those that rapidly form the active Pd(0) species. | Consider using modern pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) instead of older sources like Pd(OAc)₂ or Pd₂(dba)₃. |
Visualizing the Solution: Ligand Steric Shielding
Caption: Sterically bulky ligands (like XPhos) shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination with a Hindered Amine
This protocol is a starting point and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Catalyst & Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Sigma-Aldrich. (2021).
- ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
- Chemistry LibreTexts. (2023). Nucleophile.
- Angewandte Chemie. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH.
- Buchwald, S. L., & Mauger, C. (2006). A Simple, Modular Synthesis of Substituted Pyridines.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- BenchChem. (2025). optimizing reaction conditions for 4,4'-Dimethyl-2,2'-bipyridine synthesis.
- Sigma-Aldrich. This compound | 77862-24-9.
- University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
- BenchChem. A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- BenchChem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
- Simson Pharma Limited. This compound | CAS No- 77862-24-9.
- Pharmaffiliates. CAS No : 77862-24-9 | Product Name : this compound.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions.
- BenchChem. N,3-Dimethylpyridin-4-amine.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for N,4-dimethylpyridin-3-amine Reaction Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when purifying products from reactions involving the versatile building block, N,4-dimethylpyridin-3-amine. Due to the inherent basicity of both the pyridine nitrogen and the exocyclic amine, coupled with its potential to interact with metal catalysts, purification requires carefully considered strategies. This guide provides in-depth, problem-oriented solutions in a question-and-answer format to help you achieve the highest purity for your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My product is a neutral molecule. How can I efficiently remove unreacted this compound starting material?
This is one of the most common purification challenges. The unreacted starting material, being a basic amine, will often have chromatographic properties similar to polar products, making separation by silica gel chromatography difficult. The most effective method leverages the difference in acid-base properties between your neutral product and the basic starting material.
Core Principle: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidity or basicity.[1] By washing your organic reaction mixture with a dilute aqueous acid, the basic this compound is protonated, forming a water-soluble ammonium salt.[2][3] This salt will partition into the aqueous layer, while your neutral organic product remains in the organic layer.[1][3]
-
Reaction Quench & Dilution: Once your reaction is complete, cool it to room temperature. If the reaction was run in a water-miscible solvent (like THF, acetonitrile, or DMF), it is often best to first remove the solvent under reduced pressure.[4] Dissolve the resulting crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[4]
-
First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% aqueous potassium bisulfate (KHSO4).[5][6]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower (aqueous) layer.
-
Repeat Washes: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the amine.[4] Washing with 10% aqueous copper (II) sulfate is another effective alternative; the copper complexes with the amine, turning the aqueous layer purple and drawing it out of the organic phase.[4][7][8]
-
Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product, now largely free of the starting amine.[4][9]
Caption: Workflow for selective removal of basic amines.
| Problem | Potential Cause | Solution |
| Emulsion Formation | High concentration of surfactants; vigorous shaking; solvent properties (e.g., benzene).[4] | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Let the mixture stand without shaking for an extended period. If necessary, filter the entire mixture through a pad of Celite. |
| Product is Acid-Labile | Certain functional groups (e.g., acetals, some esters) can be cleaved under acidic conditions. | Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl).[5] Alternatively, wash with 10% aqueous copper (II) sulfate, which is not acidic but complexes with the amine.[6][7] |
| Amine Still Present in TLC | Insufficient washing or inefficient partitioning. | Increase the number of acidic washes. Ensure the pH of the aqueous layer is indeed acidic after shaking. Consider using a different organic solvent that has lower water miscibility. |
FAQ 2: I've synthesized an amide from this compound. What is the best purification strategy?
Purifying amide products requires a multi-step approach, as the product itself may have some basicity or high polarity. The key is to first remove basic impurities and then purify the amide from other neutral byproducts.
Step 1: Initial Acid-Base Extraction
Even though the resulting amide is significantly less basic than the starting amine, the pyridine nitrogen remains. However, for a standard workup, the first step should always be an acidic wash as described in FAQ 1 to remove any unreacted this compound. This is crucial because the starting material will complicate subsequent purification steps.
Step 2: Amide Purification
After the initial extractive workup, you will be left with your crude amide and non-basic impurities. The choice of the next step depends on the physical properties of your amide.
Recrystallization is often the most effective method for purifying solid amides, as it can provide highly pure material without the need for chromatography.[10]
General Protocol: Amide Recrystallization
-
Solvent Screening: Test the solubility of your crude amide in a variety of solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable system where the amide is soluble when hot but sparingly soluble when cold. Acetonitrile is often a very good choice for amides.[10]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
If your amide is an oil or if recrystallization is ineffective, column chromatography is the next step. Amides, especially those containing a pyridine ring, can be polar and may streak on a silica gel column.
Tips for Chromatography of Amide/Pyridine Products
-
Tailing/Streaking: This is often caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[11]
-
Solution: To mitigate this, add a small amount of a competing base to your eluent system, such as 0.5-1% triethylamine (Et₃N) or pyridine.[12] This "masks" the acidic sites on the silica, allowing for better peak shape.[11]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase like basic alumina or a polymer-based column.[11][12] For very polar compounds, reverse-phase chromatography (C18 silica) can be an excellent alternative.[13]
Caption: Decision workflow for purifying amide products.
FAQ 3: I ran a Suzuki coupling reaction. How do I handle the complex workup to remove the catalyst, boronic acid byproducts, and starting amine?
Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but the workups can be challenging due to the mix of reagents.[14] The purification must remove unreacted starting materials, palladium catalyst residues, and boronic acid-related species.[15][16]
Common Impurities in Suzuki Reactions:
-
Unreacted this compound: A basic amine.
-
Unreacted Aryl Halide: Typically neutral.
-
Unreacted Boronic Acid: Acidic.
-
Protodeboronation Product: The boronic acid is replaced by a proton.[15][16]
-
Homo-coupling Product: The boronic acid couples with itself.[15]
-
Palladium Catalyst: Can exist in various forms (Pd(0), Pd(II)).
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite. This helps to remove the bulk of the insoluble palladium black and some inorganic salts.[17]
-
Acid Wash: Transfer the filtrate to a separatory funnel and perform an acid wash with 1 M HCl as detailed in FAQ 1 . This is critical for removing the unreacted this compound.
-
Base Wash: To remove unreacted boronic acid and its byproducts, wash the organic layer with a basic solution, such as 1 M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃). Boronic acids are acidic and will form water-soluble boronate salts.
-
Final Washes & Drying: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography: The final purification step is almost always column chromatography on silica gel to separate your desired biaryl product from other organic impurities like the unreacted aryl halide and homo-coupled byproducts.
Caption: Sequential workup for Suzuki coupling reactions.
| Problem | Identification | Minimization Strategy (During Reaction) |
| Protodeboronation | Mass spectrometry (MS) shows byproduct corresponding to boronic acid with -H instead of -B(OH)₂. | Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[16] Ensure strictly anhydrous conditions and use a milder base if possible.[16] |
| Homo-coupling | MS shows a biaryl byproduct derived from two boronic acid molecules. | Caused by oxygen or Pd(II) species.[15] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon). Use a Pd(0) source directly.[15] |
| Catalyst Inhibition | Reaction fails or stalls. | The pyridine and amine lone pairs can inhibit the palladium catalyst.[15][16] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are effective for heteroaryl couplings.[16] |
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- ANALYTICAL METHODS for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction. Chemistry LibreTexts.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Journal of Chromatography B: Biomedical Sciences and Applications.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Amine workup discussion. Reddit r/Chempros.
- Acid-Base Extraction | Purpose, Theory & Applications. Study.com.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- How should I purify a complex, polar, amide reaction mixture?. Biotage.
- What is the best technique for amide purification?. ResearchGate.
- Remove Sticky Reagents. University of Rochester Chemistry.
- Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
- Workup for Removing Amines. University of Wisconsin-Madison Chemistry.
- How do you remove 4-Dimethylaminopyridine from the reaction mixture?. ResearchGate.
- How do you remove 4-Dimethylaminopyridine from the reaction mixture?. ECHEMI.
- An air-dried, 1-L, three-necked, round-bottomed flask procedure. Organic Syntheses.
- Amide formation by decarboxylative condensation. Organic Syntheses.
- What is best method to remove pyridine from a reaction mixture?. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermal challenges inherent in constructing the pyridine scaffold. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring every procedure is a self-validating system for safety and success.
Section 1: Foundational Principles of Exotherm Management
Before addressing specific synthetic routes, it is crucial to understand the core principles of managing reaction exotherms. A failure to control the rate of heat generation versus heat removal can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, vessel rupture, or explosion.[1]
Q1: What are the primary indicators of a developing thermal runaway?
A1: Early detection is critical for preventing loss of control. Key indicators include:
-
Rapid Temperature Increase: A temperature rise that outpaces the cooling system's capacity is the most direct sign.
-
Sudden Pressure Buildup: In a closed or partially closed system, a rapid increase in pressure often indicates solvent boiling or the evolution of gaseous byproducts from the primary or a secondary decomposition reaction.
-
Vigorous Boiling or Refluxing: Uncontrolled boiling of the solvent, especially when the external cooling is active, suggests the heat generated by the reaction exceeds the solvent's boiling point.
-
Physical Changes: Noticeable changes in the reaction mixture, such as sudden color shifts (e.g., darkening or charring), increased viscosity, or unexpected precipitation, can signal decomposition or side reactions.
-
Gas Evolution: The unexpected or vigorous release of fumes or gases is a clear warning sign. For instance, the Chichibabin reaction is known to evolve hydrogen gas.[2]
Q2: What are the fundamental strategies for mitigating exothermic behavior in any reaction?
A2: Proactive control is always preferable to reactive emergency measures. The core strategies are:
-
Semi-Batch or Controlled Addition: Instead of adding all reagents at once (batch mode), add one reactant slowly and continuously (semi-batch) to a solution of the other. This allows the rate of the reaction, and thus the rate of heat generation, to be directly controlled by the addition rate.
-
Adequate Dilution: The solvent acts as a heat sink, absorbing the energy released by the reaction.[3] Increasing the solvent volume increases the thermal mass of the system, which helps to buffer temperature fluctuations. The choice of solvent is also critical; a solvent with a high heat capacity can absorb more energy with a smaller temperature increase.
-
Efficient Cooling: The reactor must be equipped with a cooling system (e.g., ice bath, cryostat, jacketed reactor with a circulating coolant) with sufficient capacity to remove the heat generated. It is crucial that the heat removal capacity exceeds the maximum anticipated rate of heat generation.
-
Effective Agitation: Good mixing is essential to ensure uniform temperature throughout the reaction mass and to promote efficient heat transfer to the cooling surfaces. Poor mixing can lead to the formation of localized "hot spots" where the reaction rate can accelerate dangerously.[1]
Section 2: Troubleshooting Specific Pyridine Syntheses
This section addresses common exothermic issues encountered in well-established pyridine synthesis methods.
The Chichibabin Reaction
The Chichibabin reaction, which directly aminates pyridines using sodium amide (NaNH₂), is notoriously energetic and requires careful handling.[2] The reaction is typically performed at elevated temperatures (110-130°C) in an inert, high-boiling solvent like toluene or xylene.[2][4]
Q3: My Chichibabin reaction temperature is climbing uncontrollably. What is happening and what should I do?
A3: An uncontrolled temperature increase in a Chichibabin reaction is a serious safety concern. The primary cause is that the rate of the highly exothermic amination is exceeding the rate of heat removal. This can be exacerbated by the evolution of hydrogen gas, which can increase reactor pressure.[2]
Immediate Actions:
-
Stop Reagent Addition: If adding the pyridine substrate to the sodium amide slurry, cease addition immediately.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity (e.g., by adding dry ice to an isopropanol bath or setting a circulator to its lowest temperature).
-
Emergency Quenching (Use Extreme Caution): If cooling is insufficient and thermal runaway is imminent, a pre-planned quenching procedure is the last resort.
-
Quenching Agent: A high-boiling point alcohol, such as isopropanol or ethanol, slurried in an inert solvent like toluene, can be used. Never use water or protic acids directly on unreacted sodium amide , as the reaction is extremely violent.
-
Procedure: Slowly introduce the quenching slurry to the reaction mixture with vigorous stirring and maximum cooling. The quench itself is highly exothermic and will release ammonia gas, so it must be done with extreme care in a well-ventilated fume hood.[4] Alternatively, cautiously adding solid ammonium chloride can quench the reaction.[5]
-
Troubleshooting Flowchart: Chichibabin Reaction Overheating
Caption: Decision workflow for managing a thermal event in a Chichibabin reaction.
Q4: I am getting a low yield and significant byproduct formation in my Chichibabin reaction. Could this be related to temperature?
A4: Yes. Temperature control is crucial not only for safety but also for selectivity.
-
High Temperatures: While the reaction requires heat, excessive temperatures can promote side reactions. One common side reaction is dimerization, especially with substituted pyridines.[2] Running the reaction at the lowest temperature that still allows for steady hydrogen evolution is recommended to avoid decomposition.[6]
-
Moisture: The presence of water will convert sodium amide to sodium hydroxide, which can lead to the formation of 2-hydroxypyridine as a major byproduct.[4] Ensure all reagents and glassware are scrupulously dry.
| Parameter | Recommended Condition | Rationale / Causality |
| Temperature | 110–130 °C in Toluene/Xylene[4] | Balances reaction rate against the risk of side reactions and decomposition.[6] |
| Reagent Addition | Slow, dropwise addition of pyridine to a slurry of NaNH₂[5] | Controls the rate of heat generation, preventing accumulation of unreacted starting material. |
| Atmosphere | Inert (Nitrogen or Argon)[7] | Prevents reaction of sodium amide with atmospheric moisture and oxygen. |
| Quenching | Slow addition of isopropanol/ethanol, then water, or saturated NH₄Cl solution.[4][5] | Safely neutralizes highly reactive residual sodium amide in a controlled manner. |
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that is generally considered to have a more manageable thermal profile than the Chichibabin reaction.[8] However, the initial condensation steps can be exothermic, and the reaction is often run at reflux, requiring careful management of solvent boiling.[9][10]
Q5: My Hantzsch reaction becomes very vigorous after an initial induction period. How can I moderate this?
A5: The initial stages of the Hantzsch synthesis involve several condensation reactions, such as the Knoevenagel condensation and the formation of an enamine.[9] These can have an induction period, after which the reaction rate and heat generation can increase sharply.
Preventative Measures:
-
Staged Addition: Instead of mixing all four components at once, consider a staged approach. For example, pre-form the enamine by reacting the β-ketoester with ammonium acetate before adding the aldehyde. This can help distribute the heat evolution over a longer period.
-
Initial Temperature Control: Begin the reaction at a lower temperature (e.g., room temperature or 50°C) and allow the initial condensation to proceed before slowly heating to reflux.[11] This prevents the buildup of intermediates that can then react rapidly upon heating.
-
Choice of Solvent: Using a refluxing solvent like ethanol helps to dissipate heat through the latent heat of vaporization.[12] However, ensure your condenser has the capacity to handle the solvent vapor load, especially during scale-up.
Q6: I am scaling up a Hantzsch synthesis and I'm concerned about the exotherm. What are the key parameters to watch?
A6: Scaling up any exothermic process requires careful consideration of heat transfer. The surface-area-to-volume ratio of a reactor decreases as the volume increases, making heat dissipation less efficient.
Scale-Up Considerations:
-
Thermal Hazard Assessment: Before any significant scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will provide quantitative data on the heat of reaction and the potential for thermal runaway.
-
Addition Rate: If using a semi-batch process for the scale-up, the addition rate is your primary means of control. A slower addition rate will generate heat more slowly, allowing the cooling system to keep pace.
-
Agitation: Ensure that the mixing is sufficient to maintain a uniform temperature. For larger reactors, a magnetic stir bar is often inadequate; an overhead mechanical stirrer is required.
Experimental Protocol: Thermally Controlled Hantzsch Synthesis
-
Setup: In a jacketed reactor equipped with an overhead stirrer, temperature probe, and reflux condenser connected to a chiller, charge ethyl acetoacetate (2.0 equiv) and ethanol.
-
Initial Cooling: Begin stirring and cool the reactor contents to 10-15 °C.
-
Staged Addition: Slowly add ammonium acetate (1.2 equiv) while maintaining the temperature below 20 °C. Stir for 20 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Controlled Heating: Once the addition is complete, slowly ramp the reactor temperature to reflux (approx. 80°C for ethanol) over one hour.
-
Reflux: Maintain the reaction at reflux, monitoring for completion by TLC or LC-MS.
-
Cooldown & Isolation: Upon completion, cool the reaction mixture in a controlled manner to room temperature or below to induce precipitation of the product.[9]
Kröhnke and Bohlmann-Rahtz Syntheses
These methods often require elevated temperatures to drive the cyclization and dehydration steps, which presents a different set of thermal management challenges.[11][13] The Bohlmann-Rahtz synthesis, in particular, has been noted for requiring high temperatures for the cyclodehydration of the aminodiene intermediate.[11]
Q7: The Bohlmann-Rahtz synthesis requires high temperatures (120-160 °C). How can I ensure this is done safely and avoid side product formation?
A7: High-temperature reactions require robust engineering controls. The primary hazard is not necessarily a runaway exotherm from the desired reaction, but rather reaching the onset temperature for a secondary decomposition reaction.
High-Temperature Management Strategies:
-
Use of Catalysts: Recent modifications to the Bohlmann-Rahtz synthesis have shown that Brønsted or Lewis acid catalysts (e.g., acetic acid, ytterbium triflate, zinc bromide) can significantly lower the temperature required for the cyclodehydration step, sometimes to as low as 50°C.[14][15] This is the most effective strategy for improving the safety profile.
-
Solvent Selection: Use a high-boiling point solvent that is stable at the required temperature and provides good heat transfer (e.g., toluene, xylene, or DMSO). The solvent's boiling point can act as a passive temperature control mechanism if the reaction is run at reflux.
-
Pressure Management: Heating solvents above their atmospheric boiling points in a sealed vessel will cause significant pressure buildup. Ensure the reaction vessel is pressure-rated for the intended temperature and that it is equipped with a pressure relief valve and a blast shield. For the Chichibabin reaction, it has been noted that conducting the reaction under pressure can alter product yields.[6]
Q8: My Kröhnke synthesis (refluxing in glacial acetic acid) is turning very dark, and the yield is poor. What's happening?
A8: Darkening or charring at elevated temperatures (the Kröhnke synthesis is often run between 80-140 °C) suggests decomposition of starting materials or products.[2] While the overall reaction may not be violently exothermic, excessive heat can degrade the complex organic molecules involved.
Troubleshooting Decomposition:
-
Optimize Temperature: Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the minimum temperature required for an acceptable reaction rate.[2]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged heating can lead to byproduct formation.
-
Solvent-Free Conditions: For some substrates, particularly in the synthesis of 2,4,6-triarylpyridines, solvent-free heating can be effective and simplify purification.[2][4] However, this requires very precise temperature control and good heat transfer to avoid localized overheating.
Workflow for Optimizing High-Temperature Pyridine Synthesis
Caption: Optimization strategy for high-temperature pyridine syntheses like Bohlmann-Rahtz.
Section 3: Emergency Preparedness
Q9: What should be included in a laboratory emergency shutdown procedure for an exothermic reaction?
A9: A clear, posted emergency shutdown procedure is mandatory when working with potentially hazardous exothermic reactions. It should include:
-
Immediate Actions:
-
Stop all reagent feeds.
-
Activate maximum cooling.
-
Alert nearby personnel and the lab supervisor.
-
-
Power and Utilities:
-
Turn off heating mantles or other heating devices.
-
Do NOT turn off power to essential safety equipment like the fume hood, stirrer, or cooling circulator.
-
-
Containment:
-
Lower the fume hood sash completely.
-
-
Evacuation:
-
If the situation cannot be brought under control within seconds, evacuate the immediate area.
-
-
Quenching Protocol:
-
The procedure should specify the quenching agent, the amount to be used, and the exact method of addition. This should only be performed if the situation is deemed controllable and the operator is trained to do so.[5]
-
This guide provides a framework for understanding and controlling the thermal hazards associated with common pyridine syntheses. Always supplement this information with a thorough literature review and a comprehensive risk assessment before beginning any new or scaled-up procedure.
References
- Wikipedia. (n.d.). Chichibabin reaction.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- ChemistryViews. (2019, March 17). Milder Conditions for the Chichibabin Reaction.
- Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 461-464.
- Slideshare. (n.d.). Chichibabin Reaction.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
- Google Patents. (n.d.). RU2165414C2 - Improved chichibabin's method for amination of pyridine derivatives.
- Wikipedia. (n.d.). Chichibabin reaction.
- ACS Green Chemistry Institute. (n.d.). Use of Solvents.
- Deb, M. L., & Bhuyan, P. J. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry, 2012, 815460.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- CEM. (n.d.). Hantzsch Ester Synthesis.
- Loupy, A., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 19(7), 9985-10001.
- Mollazadeh, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.
- ResearchGate. (2024, August 22). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- PubMed. (2025, April 15). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones.
- Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968.
- YouTube. (2023, February 25). Bohlmann–Rahtz pyridine synthesis.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kröhnke Pyridine Synthesis [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
side reactions and byproduct formation with aminopyridine catalysts
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your first point of reference for troubleshooting common and complex issues encountered when using aminopyridine catalysts. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causality behind these phenomena, grounded in established chemical principles.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable protocols.
Issue 1: Low or No Yield in Acylation/Esterification Reactions
Q: My DMAP-catalyzed acylation/esterification reaction is resulting in a low yield or has failed completely. What are the likely causes and how can I systematically troubleshoot this?
A: Low or nonexistent yields in reactions catalyzed by 4-(Dimethylamino)pyridine (DMAP) and its analogs are a frequent challenge. The root cause often lies in one of three areas: reagent quality, catalyst deactivation, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Causality and Explanation:
The catalytic cycle of DMAP in acylation relies on its ability to act as a potent nucleophile.[1][2] DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[1][2][3] This intermediate is a significantly more powerful acylating agent than the anhydride itself. An alcohol or amine then attacks this activated species, leading to the desired product and regenerating the DMAP catalyst. Any disruption to this cycle will impede your reaction.
Troubleshooting Workflow:
Detailed Protocols for Troubleshooting:
-
Reagent Quality Verification:
-
Solvent Anhydrous Check: Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures (e.g., molecular sieves, distillation). Water readily hydrolyzes both acylating agents and the crucial N-acylpyridinium intermediate.
-
Acylating Agent Titration: If using a reactive acylating agent like an acyl chloride that has been stored for some time, consider titrating it to determine its purity.
-
Catalyst Purity: High-purity DMAP should be a white crystalline solid. If it is discolored, it may have degraded.
-
-
Catalyst Deactivation Mitigation:
-
Acidic Impurities: DMAP is a base and will be protonated and deactivated by acidic impurities. If your substrate or other reagents contain acidic functional groups, ensure you are using at least a stoichiometric amount of a non-nucleophilic auxiliary base (e.g., triethylamine, pyridine) to neutralize any acid generated.
-
Protocol for Acid Scavenging:
-
Dissolve the substrate and DMAP in the anhydrous solvent.
-
Add 1.1 equivalents of triethylamine (relative to the substrate).
-
Stir for 5 minutes at room temperature before adding the acylating agent.
-
-
Issue 2: Formation of N-Acylurea Byproduct in DCC-Mediated Couplings
Q: I am performing a Steglich esterification using DCC and catalytic DMAP, but I'm isolating a significant amount of an N-acylurea byproduct. How can I prevent this?
A: The formation of N-acylurea is a classic side reaction in carbodiimide-mediated couplings. It arises from an intramolecular rearrangement of the key O-acylisourea intermediate. This rearrangement is irreversible and competes with the desired nucleophilic attack by the alcohol.[4][5][6]
Mechanism of N-Acylurea Formation:
-
The carboxylic acid reacts with dicyclohexylcarbodiimide (DCC) to form the highly reactive O-acylisourea intermediate.
-
This intermediate is intended to be intercepted by the alcohol.
-
However, it can undergo a[4][5]-acyl migration (an O-to-N acyl shift) to form the thermodynamically more stable, but unreactive, N-acylurea.[4][6][7]
Strategies for Minimizing N-Acylurea Formation:
| Strategy | Rationale |
| Low Temperature | The rate of the intramolecular rearrangement is highly temperature-dependent. Running the reaction at 0 °C, and allowing it to slowly warm to room temperature, significantly favors the intermolecular reaction with the alcohol.[5] |
| Use of Additives | Additives like 1-hydroxybenzotriazole (HOBt) or DMAP intercept the O-acylisourea to form an active ester intermediate that is less prone to rearrangement.[4][6] DMAP is particularly effective as it forms the highly reactive N-acylpyridinium salt. |
| Order of Addition | Pre-activating the carboxylic acid with DCC and DMAP before adding the alcohol can sometimes favor the desired reaction, though this is substrate-dependent. |
Optimized Protocol for Steglich Esterification:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Cool the mixture again to 0 °C to maximize DCU precipitation.
-
Filter off the DCU precipitate through a pad of celite, washing with cold DCM.
-
The filtrate can then be washed with dilute acid (e.g., 0.5 M HCl) to remove residual DMAP and base, followed by a standard aqueous workup.
-
Issue 3: Poor Chemoselectivity (N- vs. O-Acylation) with Amino Alcohols
Q: I am trying to acylate the hydroxyl group of an amino alcohol, but I am getting significant N-acylation or a mixture of products. How can I achieve selective O-acylation?
A: This is a common chemoselectivity challenge. Generally, the amine is more nucleophilic than the alcohol and will react preferentially. To achieve selective O-acylation, you must temporarily and reversibly "deactivate" the amine's nucleophilicity.
Causality and Solution:
The key is to exploit the basicity of the amine. By running the reaction under acidic conditions, the amine group is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, allowing the acylation to occur selectively at the neutral hydroxyl group.[8][9][10]
Protocol for Chemoselective O-Acylation:
This protocol is adapted from methods utilizing acidic conditions to favor O-acylation.[9][11]
-
Substrate Preparation: Dissolve the amino alcohol (1.0 eq.) in a suitable acid, such as trifluoroacetic acid (TFA) or by preparing the hydrochloride salt. A common procedure is to dissolve the amino alcohol in a minimal amount of solvent and add 1.1 equivalents of aqueous HCl, then remove the solvent under reduced pressure.
-
Reaction Setup: Suspend the resulting amino alcohol salt in an appropriate solvent (e.g., DCM, THF).
-
Acylation: Add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq.) to the suspension. A catalytic amount of DMAP can sometimes accelerate the reaction, even under these conditions, but should be tested on a small scale first.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions may require longer times than their basic counterparts.
-
Workup: Upon completion, the reaction can be quenched with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid and the product extracted with an organic solvent.
Note: This method is effective for many substrates, but O→N acyl migration can occur during workup or purification if the pH becomes basic for an extended period.[9] It is often advantageous to isolate the O-acylated product as its salt.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst deactivation pathways for aminopyridines?
A1: Deactivation can occur through several mechanisms:
-
Protonation: As discussed, acidic conditions render the catalyst non-nucleophilic.
-
Hydrolysis: In the presence of water, the N-acylpyridinium intermediate can be hydrolyzed back to the carboxylic acid, and the catalyst itself can undergo slow hydrolysis under harsh pH conditions.[12]
-
Thermal Decomposition: At elevated temperatures, aminopyridine catalysts can decompose. The specific products depend on the catalyst structure and the reaction atmosphere, but can include pyridones and various nitrogen-containing gases.[13][14][15][16]
-
Oligomerization/Polymerization: Some aminopyridine-based catalysts, particularly those used in polymerization catalysis (e.g., iminopyridine complexes), can deactivate through dimerization or formation of other inactive complexes.[17][18][19]
Q2: Can aminopyridine catalysts lead to runaway reactions?
A2: Yes, although rare, it is a critical safety consideration. Acylation reactions are often exothermic. If the reaction rate accelerates uncontrollably due to improper temperature management, high reactant concentration, or incorrect scaling, the heat generated can exceed the system's cooling capacity. This can lead to a rapid increase in temperature and pressure, known as a thermal runaway.[20][21] Always perform a safety assessment before scaling up, and consider using semi-batch addition of reagents to control the reaction exotherm.
Q3: How can I remove DMAP from my final product?
A3: Since DMAP is a base, the most common method is to wash the organic reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid, or saturated NH₄Cl). The DMAP will be protonated and extracted into the aqueous phase. Alternatively, washing with an aqueous copper(II) sulfate solution can remove DMAP through the formation of a water-soluble copper complex.[22]
Q4: What is the mechanism of pyridone formation from aminopyridine catalysts?
A4: 4-Pyridone can form from 4-aminopyridine under certain oxidative or hydrolytic conditions. For instance, heating neutral or basic aqueous solutions of 4-aminopyridine can lead to its hydrolysis to 4-pyridone.[12] In some synthetic routes involving the reduction of precursors like 4-nitropyridine-N-oxide, 4-pyridone can be a byproduct if hydrolysis occurs during workup.[12] Another pathway involves the reaction of a pyridine N-oxide (which can be formed from the parent pyridine) with an activating agent like acetic anhydride. The resulting 2-acetoxypyridine intermediate can be hydrolyzed to 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone.[23]
References
- Steglich Esterific
- Zeinali Nasrabadi, F., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 271-277. [Link]
- Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). OrgoSolver. [Link]
- Bertuzzi, G., Bernardi, L., & Fochi, M. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(10), 2441. [Link]
- Nemeth, A. K., et al. (2020). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.
- ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature.
- Hu, Y., & Xia, Y. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 27(9), 2946. [Link]
- ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition.
- Kinetic data of the thermal decomposition of 2-aminopyridine complexes.
- How do you remove 4-Dimethylaminopyridine from the reaction mixture?
- Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]
- Synthesis of N‐Substituted 4‐Pyridones From Skipped Diynones via Intramolecular Base or Ag(I)‐Catalyzed Hydroamination.
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
- Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. The Chemical Record. [Link]
- Lindsley, C. W., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 458–474. [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
- In Situ Cutting of Ammonium Perchlorate Particles by Co‐Bipy “scalpel” for High Efficiency Thermal Decomposition.
- DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermedi
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
- Gaseous Products Evolution Analyses for Catalytic Decomposition of AP by Graphene-Based Additives. MDPI. [Link]
- Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjug
- Synthesis of 4-pyridones. Organic Chemistry Portal. [Link]
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Reported O‐selective acylation of amino alcohols without protecting the...
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]
- An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
- Fischer Esterification Reaction Experiment. PraxiLabs. [Link]
- Dearomatization of N-acylpyridinium salts with chiral born-ate complexes.
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]
- Esterification Experiment Report. LinkedIn. [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Semantic Scholar. [Link]
- Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Toronto. [Link]
- Bonduelle, C., et al. (2008). Monomer versus alcohol activation in the 4-dimethylaminopyridine-catalyzed ring-opening polymerization of lactide and lactic O-carboxylic anhydride. Chemistry, 14(17), 5304-12. [Link]
- Lab #3: Esterific
- 4-Pyridone. Wikipedia. [Link]
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
- Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine.
- Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(5), 1045-1061. [Link]
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances. [Link]
- Matyjaszewski, K., et al. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. [Link]
- Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
- Catalyst Deactivation Processes during 1‑Hexene Polymeriz
- Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences. [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Cutting of Ammonium Perchlorate Particles by Co‐Bipy “scalpel” for High Efficiency Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gaseous Products Evolution Analyses for Catalytic Decomposition of AP by Graphene-Based Additives [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. web.uvic.ca [web.uvic.ca]
- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 21. Monomer versus alcohol activation in the 4-dimethylaminopyridine-catalyzed ring-opening polymerization of lactide and lactic O-carboxylic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability of N,4-dimethylpyridin-3-amine under various reaction conditions
Welcome to the technical support center for N,4-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. By understanding its stability profile, you can mitigate potential degradation, ensure the integrity of your experiments, and troubleshoot unexpected outcomes.
This document is structured to provide practical, actionable advice in a question-and-answer format, addressing common issues and frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments that could be related to the instability of this compound.
Issue 1: Low or No Product Yield in a Reaction
Question: I am using this compound as a catalyst or reagent in my reaction, but I am observing a significantly lower yield than expected, or the reaction is not proceeding at all. Could the stability of the amine be the issue?
Answer: Yes, the stability of this compound can be a critical factor. Here’s a systematic approach to troubleshooting this issue:
-
Re-evaluate Your Reaction Conditions:
-
Acidic Conditions: this compound is a basic compound due to the lone pair of electrons on both the exocyclic and pyridine nitrogen atoms.[1] In the presence of strong acids, it will be protonated to form a pyridinium salt.[1][2] This protonation deactivates its catalytic activity if the reaction relies on its nucleophilic or basic nature.
-
Recommendation: If your reaction generates acidic byproducts, consider adding a non-nucleophilic scavenger base. If the reaction medium is acidic, this amine is likely not a suitable catalyst.
-
-
Presence of Strong Oxidizing Agents: Avoid using strong oxidizing agents in the presence of this compound. The pyridine ring and the amino group can be susceptible to oxidation.[3][4] This can lead to the formation of N-oxides or other degradation products, effectively removing the active compound from your reaction mixture.[3]
-
Incompatible Reagents: Be mindful of incompatible reagents. For instance, reactions with nitrous acid can lead to the formation of diazonium salts, which are often unstable.[5]
-
-
Verify the Purity and Integrity of Your Starting Material:
-
Improper Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, often under refrigeration.[6][7] Exposure to moisture and air can lead to gradual degradation.
-
Visual Inspection: Check for any change in color or consistency of your stored this compound. While a visual change is a clear indicator of degradation, its absence does not guarantee purity.
-
Analytical Verification: If you suspect degradation, re-characterize your starting material using techniques like NMR, HPLC, or LC-MS to confirm its purity before use.
-
Issue 2: Appearance of Unexpected Byproducts
Question: My reaction is producing unexpected byproducts that I am having trouble identifying. Could they be degradation products of this compound?
Answer: It is highly probable that unexpected byproducts could originate from the degradation of this compound, especially under stressful reaction conditions.
-
Thermal Stress: Although generally stable at room temperature, prolonged exposure to high temperatures can lead to thermal decomposition.[8][9] The degradation pathways for aminopyridines can be complex, potentially involving dimerization or polymerization.[10]
-
Recommendation: If your reaction requires high temperatures, consider a slow addition of the amine to the reaction mixture rather than exposing the entire amount to prolonged heat. Monitor the reaction for the appearance of colored impurities, which can be a sign of thermal degradation.
-
-
Photochemical Degradation: Aminopyridines can be susceptible to photochemical degradation upon exposure to light, particularly UV radiation.[7][11]
-
Recommendation: Protect your reaction from light, especially if you are running it for an extended period. Use amber glassware or cover your reaction setup with aluminum foil.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and handling of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: For optimal long-term stability, store this compound in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[6][7] An inert atmosphere (e.g., argon or nitrogen) is also recommended for extended storage to prevent potential air oxidation.
Q2: What is the expected stability of this compound in acidic and basic aqueous solutions?
A2:
-
Acidic Conditions: this compound will be protonated in acidic solutions to form the corresponding pyridinium salt. While this salt form might be stable against certain types of degradation, the protonation will neutralize its basicity and nucleophilicity.[2]
-
Basic Conditions: In basic conditions, this compound is expected to be relatively stable. However, very strong bases could potentially deprotonate the methyl group on the amine, although this is unlikely under typical reaction conditions. Hydrolysis of the amino group is not a common degradation pathway for simple aminopyridines under basic conditions.[6][12]
Q3: Is this compound sensitive to oxidation?
A3: Yes, like other amines and aromatic heterocycles, it can be sensitive to oxidation.[3][4] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide.[4] Strong oxidizing agents should be avoided.
Q4: Can I use this compound in reactions involving reducing agents?
A4: The pyridine ring can be susceptible to reduction under certain conditions.[13][14] Strong reducing agents, especially those used for dearomatization of pyridines (e.g., sodium in liquid ammonia or certain hydrides), can reduce the pyridine ring of this compound.[13][15] However, it is generally stable to milder reducing agents used for functional group transformations elsewhere in the molecule. Always consider the specific reducing agent and reaction conditions.
Q5: Are there any known incompatible solvents or reagents I should avoid?
A5:
-
Strong Acids: Will protonate and deactivate the amine.[2]
-
Strong Oxidizing Agents: Can lead to degradation.[3]
-
Acid Chlorides and Anhydrides: While often used in reactions catalyzed by aminopyridines, these reagents will react with this compound to form an acylpyridinium intermediate.[16][17] This is the basis of its catalytic activity, but it's important to recognize this is a chemical reaction, not just a passive solvent effect.
-
Reactive Halogenating Agents: Can potentially react with the pyridine ring or the amino group.
Data & Protocols
Summary of Stability and Incompatibility
| Condition/Reagent | Stability Profile of this compound (Inferred) | Potential Outcome |
| Strong Acids | Unstable (as a base) | Protonation to form a pyridinium salt, loss of catalytic activity.[2] |
| Strong Bases | Generally Stable | Expected to be stable under most basic conditions. |
| Strong Oxidizing Agents | Potentially Unstable | Oxidation of the pyridine nitrogen to an N-oxide or other degradation.[3][4] |
| Reducing Agents | Condition Dependent | The pyridine ring can be reduced under harsh conditions.[13][14] |
| Elevated Temperatures | Potentially Unstable | Risk of thermal decomposition over prolonged periods.[8][9] |
| Light (especially UV) | Potentially Unstable | Risk of photochemical degradation.[7][11] |
Experimental Protocol: Assessing the Stability of this compound in a New Reaction
This protocol outlines a general method for testing the stability of this compound under your specific reaction conditions before committing to a large-scale synthesis.
-
Preparation of Control Sample: Prepare a solution of this compound in the reaction solvent at the intended concentration.
-
Stress Conditions:
-
Divide the control sample into several vials.
-
Expose one vial to the full reaction conditions (temperature, light, atmosphere) but without the other reactants.
-
In separate vials, expose the amine to individual components of the reaction mixture that you suspect might cause degradation.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1h, 4h, 24h), take an aliquot from each vial.
-
Quench the reaction if necessary.
-
-
Analytical Monitoring:
-
Analyze the aliquots by HPLC or LC-MS.
-
Compare the peak area of this compound in the stressed samples to the initial control sample to quantify any degradation.
-
Look for the appearance of new peaks, which would indicate degradation products.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential points of instability for this compound based on the chemistry of aminopyridines.
Caption: Potential transformations of this compound under different reaction conditions.
References
- Donohoe, T. J., & Harji, R. R. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(18), 2841–2843*. [Link]
- Sommer, H., et al. (2018). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 57(34), 10959-10963. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2-Aminopyridine. [Link]
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4831–4834*. [Link]
- Snyder, H. R., & Robison, M. M. (1953). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 75(19), 4955–4957*. [Link]
- Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2429-2434. [Link]
- Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1–42. [Link]
- Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
- Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934*. [Link]
- Adkins, H., & Coonradt, H. L. (1941). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry, 6(4), 524–532*. [Link]
- ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. [Link]
- Trissel, L. A., & Xu, Q. (1996). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 53(13), 1564–1566*. [Link]
- Tsedken, Y. W., et al. (2020). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. [Link]
- Goudedranche, S., et al. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(8), 3461*. [Link]
- Ghumro, S. A., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances, 7(58), 36567–36576*. [Link]
- Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. [Link]
- Jasperse, C. (n.d.). Reactions of Amines. [Link]
- Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]
- DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. [Link]
- Al-Maydama, H. M., et al. (2014). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
- Organic Syntheses. (n.d.). Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. [Link]
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
- ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). [Link]
- Sane, R. T., et al. (1993). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 19(13), 1619-1631*. [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- University of California, Riverside. (n.d.).
- LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. [Link]
- ResearchGate. (n.d.). Development of More Potent 4-Dimethylaminopyridine Analogues. [Link]
- LibreTexts Chemistry. (2025). 24.3: Basicity of Amines. [Link]
- Organic Chemistry Portal. (2023). 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Baylis-Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes. [Link]
- Mattevi, A. (2006). Oxidation of Amines by Flavoproteins. Sub-cellular biochemistry, 38, 335–351. [Link]
- University of Nebraska-Lincoln. (n.d.).
- McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed., pp. 937-970). Cengage Learning.
- Clark, J. (n.d.). Amines as bases. Chemguide. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 6. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) | Semantic Scholar [semanticscholar.org]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing N,4-dimethylpyridin-3-amine Catalyzed Acylations
Welcome to the technical support center for N,4-dimethylpyridin-3-amine catalyzed reactions. As a structural analog of the well-known 4-(Dimethylamino)pyridine (DMAP), this compound offers a unique reactivity profile and is an excellent choice for a variety of acylation reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting guidance, and robust protocols to enhance the efficiency and success of your experiments.
Mechanism of Action: The Nucleophilic Catalysis Pathway
Understanding the "why" is critical to mastering the "how." this compound, much like its regioisomer DMAP, functions as a potent nucleophilic catalyst. It dramatically accelerates acylation reactions by forming a highly reactive intermediate. The key to its efficacy lies in the electron-donating character of the dimethylamino group, which enhances the nucleophilicity of the pyridine ring nitrogen.[1]
The catalytic cycle proceeds via the following steps:
-
Activation: The pyridine nitrogen of this compound attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is substantially more electrophilic and a more potent acylating agent than the starting anhydride.[1][2]
-
Acyl Transfer: The nucleophile (e.g., an alcohol) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. This step transfers the acyl group to the nucleophile, forming the desired ester product.
-
Catalyst Regeneration: The catalyst is regenerated, ready to initiate another cycle. An auxiliary base, such as triethylamine or pyridine, is often included to neutralize the acidic byproduct generated, ensuring the catalyst remains in its active, deprotonated state.[3]
Caption: Catalytic cycle of this compound in an acylation reaction.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction is slow or stalling. What are the primary causes?
A: Several factors can contribute to slow or incomplete reactions. A systematic check is recommended:
-
Reagent Quality: Ensure all reagents, especially the acylating agent and solvent, are anhydrous. Water can hydrolyze the acylating agent and the reactive N-acylpyridinium intermediate, effectively killing the reaction.[4] The catalyst itself should be a pure, crystalline solid.
-
Catalyst Deactivation: Acidic impurities can protonate the catalyst's nitrogen atom, rendering it non-nucleophilic and inactive.[4] If your starting materials are acidic, consider adding a non-nucleophilic auxiliary base (e.g., triethylamine) to neutralize them.
-
Insufficient Catalyst Loading: For sterically hindered or electronically deactivated substrates, a higher catalyst loading (e.g., 5-20 mol%) may be necessary to achieve a practical reaction rate.[3]
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can often overcome the activation energy for challenging substrates.[4][5] However, excessive heat can promote side reactions.[5]
-
Mixing: Inadequate stirring can lead to localized concentration gradients and slow reaction rates. Ensure vigorous mixing, especially in heterogeneous mixtures.[5][6]
Q2: I'm observing significant side product formation. How can I improve selectivity?
A: Side product formation often points to sub-optimal reaction conditions or substrate reactivity issues.
-
Over-acylation: For substrates with multiple nucleophilic sites (e.g., diols), di- or poly-acylation can occur. To minimize this, use a limited amount of the acylating agent (e.g., 1.05-1.1 equivalents).[4]
-
Elimination Products: If your substrate is prone to elimination (e.g., some tertiary alcohols), the basicity of the reaction medium can promote the formation of alkenes.[3][4] Running the reaction at a lower temperature (e.g., 0 °C) can help.
-
N-Acylurea Formation (with carbodiimides): When using coupling agents like DCC in Steglich-type esterifications, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[4][6] This is minimized by keeping the temperature low and ensuring the catalyst efficiently traps the intermediate before it can rearrange.[4][7]
Q3: How do I effectively remove the catalyst during workup?
A: this compound is a basic compound and can be easily removed with an acidic wash.
-
Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% KHSO₄.[8][9][10] This will protonate the catalyst, forming a water-soluble salt that partitions into the aqueous phase.
-
Caution with Acid-Sensitive Products: If your product contains acid-labile functional groups (e.g., Boc protecting groups, acetals), use a milder acidic wash, such as saturated aqueous ammonium chloride or dilute acetic acid.[10][11]
-
Copper Sulfate Wash: An alternative for acid-sensitive compounds is to wash the organic layer with aqueous copper (II) sulfate. The catalyst will coordinate with the copper ions to form a water-soluble complex.[9][10]
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental issues.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents/solvent. 2. Deactivated catalyst (protonated). 3. Insufficiently reactive acylating agent. 4. Severe steric hindrance. | 1. Use freshly distilled, anhydrous solvents. Ensure reagents are dry.[4] 2. Purify reagents to remove acidic impurities. Add 1.2-1.5 eq. of an auxiliary base like triethylamine.[4] 3. Switch from an anhydride to a more reactive acyl chloride. 4. Increase reaction temperature and/or catalyst loading.[3][5] |
| Slow Reaction Rate | 1. Low reaction temperature. 2. Insufficient catalyst loading. 3. Poor substrate solubility. 4. Inefficient mixing. | 1. Increase temperature in 10 °C increments, monitoring for side products.[5] 2. Increase catalyst loading to 5-10 mol%.[3] 3. Choose a solvent that fully dissolves all reactants (e.g., DCM, THF, MeCN).[4] 4. Increase the stirring rate to ensure a homogeneous mixture.[5][6] |
| Formation of Byproducts | 1. Reaction temperature is too high. 2. Stoichiometry of acylating agent is too high. 3. (For DCC coupling) Rearrangement to N-acylurea. | 1. Run the reaction at a lower temperature (e.g., 0 °C to RT).[4] 2. Use a slight excess (1.1-1.2 eq.) of the acylating agent.[4] 3. Maintain low temperature (0 °C) and add the alcohol promptly after the DCC/acid activation.[4][6] |
| Difficult Purification | 1. Catalyst contamination in the final product. 2. Byproducts (e.g., DCU from DCC) are co-eluting. | 1. Perform a thorough acidic wash (e.g., 2-3 washes with 1M HCl) during workup.[8][11] 2. For DCU, filter the crude reaction mixture before workup. DCU has low solubility in many organic solvents like DCM.[8] |
digraph "Troubleshooting_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Problem:\nLow Reaction Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagent Quality\n(Anhydrous? Pure?)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Evaluate Reaction Conditions\n(Temp? Catalyst Load?)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Review Workup & Purification\n(Acid Wash? Filtration?)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Reagents [label="Solution:\nUse fresh/purified reagents.\nAdd auxiliary base.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Solution:\nIncrease temperature.\nIncrease catalyst loading.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Solution:\nPerform thorough acidic wash.\nFilter solids before extraction.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents [label="Low Yield / Stalled?", color="#5F6368"]; Start -> CheckConditions [label="Slow Rate?", color="#5F6368"]; Start -> CheckWorkup [label="Impure Product?", color="#5F6368"];
CheckReagents -> Sol_Reagents [color="#4285F4"]; CheckConditions -> Sol_Conditions [color="#4285F4"]; CheckWorkup -> Sol_Workup [color="#4285F4"]; }
Caption: Decision workflow for troubleshooting common acylation issues.
Optimized Experimental Protocol: Acylation of a Sterically Hindered Alcohol
This protocol provides a robust starting point for the acylation of a challenging secondary or tertiary alcohol.
Objective: To synthesize an ester from a sterically hindered alcohol and acetic anhydride.
Materials:
-
Sterically Hindered Alcohol (e.g., 1-Adamantanol): 1.0 equiv
-
This compound: 0.1 equiv (10 mol%)
-
Triethylamine (Et₃N): 1.5 equiv
-
Acetic Anhydride (Ac₂O): 1.2 equiv
-
Anhydrous Dichloromethane (DCM): 10 mL per mmol of alcohol
-
1M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by triethylamine (1.5 equiv) and this compound (0.1 equiv). Stir until all solids are dissolved.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice-water bath. Slowly add the acetic anhydride (1.2 equiv) dropwise over 5 minutes with vigorous stirring. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Workup - Quench: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
1M HCl (2x) to remove the catalyst and triethylamine.
-
Saturated NaHCO₃ (1x) to neutralize any remaining acid.
-
Brine (1x) to remove excess water.
-
-
Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Optimizing Acylation Reactions with DMAP: Key Parameters Explained. (2025). Vertex AI Search.
- Technical Support Center: Optimization of Reaction Conditions for DMAP C
- What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013).
- Improving yield in DMAP-catalyzed reactions with tertiary alcohols. (2025). Benchchem.
- Is anyone familiar with the removal of DMAP?. (2014).
- Steglich Esterific
- How do you remove 4-Dimethylaminopyridine from the reaction mixture?. (2014).
- How do you remove 4-Dimethylaminopyridine
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Pyridine Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges working with this ubiquitous and fundamentally important heterocycle. The unique electronic nature of the pyridine ring, while central to its function in countless pharmaceuticals and materials, presents a distinct set of synthetic hurdles.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice, answer frequently asked questions, and explain the chemical principles behind the recommended solutions.
Section 1: Fundamental Challenges & Core Concepts (FAQs)
This section addresses the foundational questions that underpin many of the difficulties encountered during pyridine modification.
FAQ 1: My reactions work well on benzene, but fail on pyridine. Why is the pyridine ring so challenging to functionalize?
Answer: The challenges stem from two core electronic properties of the pyridine ring:
-
Electron-Deficient π-System: The electronegative nitrogen atom polarizes the ring, withdrawing electron density.[3][4] This makes the pyridine π-system a poor nucleophile, severely deactivating it towards classical electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts or nitrations, which proceed readily on benzene.[2][3] The conditions required for EAS on pyridine are often harsh, leading to low yields and limited functional group tolerance.[5][6]
-
Basic Nitrogen Lone Pair: The lone pair of electrons on the sp²-hybridized nitrogen is not part of the aromatic system and acts as a Lewis base.[2][5] This has two critical consequences in a reaction flask:
-
Protonation/Lewis Acid Complexation: In acidic media (common for EAS), the nitrogen is protonated, forming a pyridinium ion. This makes the ring even more electron-deficient and resistant to electrophilic attack.[3]
-
Catalyst Inhibition: In transition-metal-catalyzed reactions (e.g., Pd, Rh, Ni), the nitrogen lone pair can coordinate strongly to the metal center.[1][7][8] This coordination can inhibit or completely poison the catalyst, preventing it from participating in the desired catalytic cycle.[9][10]
-
FAQ 2: Why do my functionalization reactions (e.g., nucleophilic substitution, radical addition) almost always yield the C2 or C4 substituted product?
Answer: This strong positional preference is a direct consequence of the electronic structure of the pyridine ring. Nucleophilic or radical attack is overwhelmingly favored at the C2 (ortho) and C4 (para) positions because the resulting reaction intermediates are significantly more stable than the intermediate formed from C3 (meta) attack.
For Nucleophilic Aromatic Substitution (SNAr) , when a nucleophile attacks the C2 or C4 position, the negative charge of the resulting anionic intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom through resonance.[11][12] This provides substantial stabilization. Attack at the C3 position does not allow for this resonance stabilization, making the intermediate much higher in energy and the reaction pathway far less favorable.[12][13]
For Radical Reactions (like the Minisci reaction), the same principle applies. The pyridinium ion intermediate reacts with the nucleophilic radical, and addition at C2/C4 is favored due to the stability of the resulting radical intermediate.[6]
Caption: Suzuki cycle showing pyridine nitrogen inhibition.
Experimental Protocol: Robust Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol incorporates best practices to mitigate common failure modes.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: To the flask under a positive pressure of argon, add 3-bromopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via cannula or syringe.
-
Catalyst Pre-formation/Addition: In a separate vial under argon, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 4.4 mol %). Add this mixture to the reaction flask as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification. [9]
Section 3: Navigating C-H Functionalization
Directly converting a C-H bond to a C-C or C-X bond is a highly desirable, atom-economical strategy, but achieving positional control on a pyridine ring is a major challenge. [1][4]
Problem: I am struggling to control the regioselectivity of my transition-metal-catalyzed C-H functionalization.
Q: My reaction gives a mixture of C2, C3, and C4 products, or it doesn't work at all. How can I steer the reaction to the desired position?
A: Regiocontrol in pyridine C-H functionalization is a complex interplay of electronic effects, steric hindrance, and the specific mechanism of the catalytic system (e.g., concerted metalation-deprotonation, electrophilic activation). [5][14]Without a directing group, C2-functionalization is often the default due to the acidity of the C2-H and coordination of the catalyst to the nitrogen. [5]Achieving C3 or C4 selectivity requires specific strategies.
Caption: General workflow using the pyridine N-oxide strategy.
References
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
- ResearchGate. (n.d.).
- Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671. [Link]
- ResearchGate. (n.d.).
- Ask this paper | Bohrium. (2023).
- Smith, C. J., & Ingoglia, B. T. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11080. [Link]
- Yadav, J., & Singh, A. K. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1373-1412. [Link]
- ResearchGate. (2020).
- GCW Gandhi Nagar Jammu. (n.d.). Aromatic heterocycles 1: structures and reactions. [Link]
- Yadav, J., & Singh, A. K. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1373-1412. [Link]
- McNally, A., Haffemayer, B., & Collins, B. S. L. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 14092-14098. [Link]
- Chakraborty, S., & Biju, A. T. (2023). Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
- Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(17), 6143-6147. [Link]
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? [Link]
- Grokipedia. (n.d.). Pyridine-N-oxide. [Link]
- Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(17), 6143-6147. [Link]
- Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 247-256. [Link]
- Hong, Y., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(23), 9170-9175. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Baran Lab. (n.d.).
- Bruno, N. C. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. [Link]
- ResearchGate. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]
- Myers, A. G. (n.d.). Directed (ortho)
- ResearchGate. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]
- ResearchGate. (2013).
- Gentry, E. C., et al. (2021). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins.
- ResearchGate. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
- ResearchGate. (2019).
- Stack Exchange. (2018).
- Zhang, P., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Semantic Scholar. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]
- Baran Lab. (2012). Pyridine N-Oxides. [Link]
- Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
- RSC Blogs. (2025).
- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Andrew G Myers Research Group. (n.d.).
- ResearchGate. (2021).
- Pipzine Chemicals. (n.d.). Pyridine N-oxide: Properties, Uses, Safety, SDS, Supplier in China. [Link]
- ResearchGate. (2018).
- Scribd. (n.d.).
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 6. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
catalyst deactivation and recovery of N,4-dimethylpyridin-3-amine
Welcome to the technical support center for N,4-dimethylpyridin-3-amine, a versatile organocatalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear protocols for its recovery and reuse. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Common Catalyst Deactivation Issues
The deactivation of this compound can manifest in various ways, from a gradual decrease in reaction yield to a complete loss of catalytic activity. Understanding the root cause is critical for effective troubleshooting. This section provides a question-and-answer guide to diagnose and address common deactivation problems.
Q1: My reaction yield has significantly dropped, or the reaction has stalled. What are the likely causes related to the catalyst?
A gradual or sudden drop in reaction yield is the most common indicator of catalyst deactivation. The primary suspects are chemical modification of the catalyst, poisoning, or thermal degradation.
-
Chemical Deactivation: this compound, being a nucleophilic and basic catalyst, is susceptible to reactions with acidic components or electrophilic species in your reaction mixture. The pyridine nitrogen and the exocyclic amine are both potential sites for unwanted side reactions. For instance, in the presence of strong acids, the catalyst can be protonated, forming a catalytically inactive pyridinium salt.
-
Catalyst Poisoning: Certain impurities in your reactants, solvents, or starting materials can act as catalyst poisons. These are substances that bind to the active site of the catalyst, rendering it inactive. Common poisons for amine catalysts include trace metals and electrophilic impurities.
-
Thermal Degradation: While this compound is a relatively stable molecule, prolonged exposure to high temperatures can lead to decomposition. The thermal stability of similar pyridine derivatives suggests that degradation can occur at elevated temperatures, leading to a loss of catalytic activity.[1][2]
Q2: I am observing the formation of unexpected byproducts. Could this be related to catalyst degradation?
Yes, the formation of unusual byproducts can be a direct consequence of catalyst degradation. A degraded catalyst may not only lose its intended activity but can also catalyze unintended side reactions. For example, if the catalyst degrades into other reactive species, these new compounds can participate in the reaction, leading to a different product profile.
Q3: How can I confirm that my this compound catalyst has deactivated?
Confirming catalyst deactivation typically involves a combination of analytical techniques.
-
Chromatographic Analysis (TLC, GC, LC-MS): Compare a sample of the suspect deactivated catalyst with a fresh sample. The appearance of new spots on a TLC plate or new peaks in a chromatogram can indicate the presence of degradation products. LC-MS is particularly useful for identifying the mass of potential degradation products.
-
Spectroscopic Analysis (NMR, IR): 1H and 13C NMR spectroscopy can provide detailed structural information. Changes in the chemical shifts or the appearance of new signals in the spectrum of the used catalyst compared to a fresh sample are strong indicators of chemical modification. Infrared (IR) spectroscopy can also be used to detect changes in functional groups.
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation:
Caption: Troubleshooting workflow for suspected catalyst deactivation.
Part 2: Catalyst Recovery and Regeneration Protocols
Once catalyst deactivation is confirmed, the next step is to attempt recovery and regeneration. The appropriate method will depend on the nature of the deactivation.
Protocol 1: Recovery of this compound via Acid-Base Extraction
This protocol is effective for separating the amine catalyst from non-basic organic compounds in the reaction mixture.
Principle: The basic nature of the amine allows for its selective extraction into an acidic aqueous phase, leaving non-basic organic impurities behind in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.
Step-by-Step Methodology:
-
Quench the Reaction: At the end of the reaction, cool the mixture to room temperature.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the diluted mixture to a separatory funnel and extract with a 1M aqueous HCl solution. The this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Wash the Organic Layer (Optional): The remaining organic layer, now free of the catalyst, can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated to isolate the product.
-
Basify the Aqueous Layer: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or a saturated NaHCO3 solution) until the pH is > 9. This will deprotonate the pyridinium salt and regenerate the free amine.
-
Back-Extraction into Organic Solvent: Extract the basified aqueous layer with a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) 3-4 times.
-
Combine Organic Layers and Dry: Combine the organic layers from the back-extraction, dry over an anhydrous salt, filter, and concentrate under reduced pressure to recover the this compound.
-
Assess Purity: Analyze the recovered catalyst for purity using the analytical methods described in the troubleshooting section before reuse.
The following diagram illustrates the acid-base extraction workflow:
Caption: Workflow for catalyst recovery via acid-base extraction.
Protocol 2: Regeneration of a Thermally Degraded or Fouled Catalyst
If thermal degradation or fouling by non-acid-soluble impurities is suspected, a recrystallization or distillation may be necessary.
Step-by-Step Methodology (Recrystallization):
-
Dissolve the Recovered Catalyst: After initial recovery (e.g., via extraction), dissolve the crude catalyst in a minimum amount of a suitable hot solvent. The choice of solvent will depend on the nature of the impurities, but solvents like toluene, heptane, or a mixture of ethanol and water can be effective.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified this compound.
-
Isolate Crystals: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess Purity: Confirm the purity of the recrystallized catalyst before reuse.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound, and can increasing it compensate for deactivation?
Typical catalyst loading can range from 1 to 10 mol%. While increasing the catalyst loading might initially seem to compensate for deactivation by providing more active catalyst, it is generally not a recommended long-term solution. It can lead to a higher concentration of degradation byproducts and complicate purification. It is always better to identify and address the root cause of deactivation.
Q2: How can I prevent catalyst deactivation in the first place?
Preventing deactivation is key to robust and reproducible chemistry. Consider the following:
-
Purify Reactants and Solvents: Ensure that all starting materials and solvents are free from impurities that could act as catalyst poisons.
-
Control Reaction Temperature: Operate at the lowest effective temperature to minimize the risk of thermal degradation.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
Q3: Is this compound prone to leaching if it is supported on a solid material?
If this compound is immobilized on a solid support, leaching of the active catalyst into the reaction medium can be a concern. This is a form of deactivation of the heterogeneous catalyst system. The extent of leaching will depend on the nature of the linkage to the support and the reaction conditions. If leaching is suspected, the reaction solution can be analyzed for the presence of the amine.
Data Summary: Representative Catalyst Performance and Recovery
The following table provides hypothetical but realistic data on the performance of this compound in a model acylation reaction, illustrating the effects of deactivation and the success of recovery.
| Catalyst State | Reaction Time (h) | Product Yield (%) | Purity of Recovered Catalyst (%) |
| Fresh Catalyst (Run 1) | 4 | 95 | N/A |
| Used Catalyst (Run 2) | 4 | 72 | N/A |
| Recovered Catalyst (Run 3) | 4 | 92 | 98 |
This data illustrates a drop in yield upon reusing the unpurified catalyst, and the restoration of high activity after the recovery and purification protocol.
References
- Mohammadi, A. A., & Sarvestani, M. K. (2019). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 9(56), 32873-32892.
- Shiri, M., & Zolfigol, M. A. (2016). 3-Aminopyridine. Synlett, 27(12), 1781-1782.
- Zhang, Y., et al. (2024). Chemical recycling of post-consumer polyester wastes using a tertiary amine organocatalyst. Cell Reports Physical Science, 5(8), 102145.
- Kaur, N., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances, 7(64), 40381-40392.
- Royal Society of Chemistry. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances.
- Ishmathtestprepdouble. (2023, December 25). Which Pyridine is more stable? (2-amino or 3-amino Pyridine). YouTube.
- Google Patents. (n.d.). Process for the recovery of pyridine and 3-methylpyridine.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- MDPI. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 134-148.
- MDPI. (2021). Comparison of Three Catalytic Processes in Degradation of HPAM by tBu-TPyzPzCo.
- ResearchGate. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis.
- Universidad de Alicante. (2023). Effect of the presence of mesoporous catalysts in the decomposition of 4-(Methylnitrosoamine).
- MDPI. (2022).
- Benchchem. (2025).
Sources
- 1. N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
Technical Support Center: Mitigating Issues with Pyridine Nitrogen Coordination in Catalysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges arising from pyridine nitrogen coordination in catalytic processes. Our goal is to equip you with the knowledge to diagnose and resolve these issues effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst showing low or no activity when using a pyridine-containing substrate or ligand?
Low catalytic activity is a frequent challenge when pyridinic structures are involved. The primary reason is often the coordination of the lone pair of electrons on the pyridine nitrogen to the metal center of the catalyst. This can lead to the formation of stable, inactive catalyst-pyridine complexes, thereby inhibiting the catalytic cycle. Catalyst deactivation can also occur through oxidation of the active metal center (e.g., Pd(0) to inactive Pd(II)) or the formation of inactive metal aggregates, often referred to as palladium black.
Q2: What are the tell-tale signs of catalyst deactivation in my reaction?
Visual cues can be indicative of catalyst deactivation. The formation of a black precipitate (palladium black) is a clear sign of catalyst aggregation and loss of activity. A color change in the reaction mixture that deviates from the expected catalytic cycle intermediates can also suggest the formation of off-cycle, inactive species. Monitoring the reaction progress via techniques like TLC or LC-MS will show a stalled or sluggish conversion of starting materials.
Q3: How do steric and electronic properties of pyridine ligands influence catalyst performance?
The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the coordination behavior and, consequently, the catalytic activity.
-
Electronic Effects: Electron-donating groups on the pyridine ring increase its basicity, leading to stronger coordination with the metal center. This can enhance catalyst stability but may also lead to the formation of overly stable complexes that are catalytically inactive. Conversely, electron-withdrawing groups decrease basicity, leading to weaker coordination, which can sometimes result in higher catalytic activity.
-
Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder its coordination to the metal center. This can be a deliberate strategy to prevent catalyst inhibition.
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting workflows for common issues encountered during catalysis involving pyridine nitrogen coordination.
Issue 1: Catalyst Inhibition by Pyridine Coordination
Symptoms:
-
Low to no product formation.
-
Reaction stalls after initial conversion.
-
Recovery of unreacted starting materials.
Causality: The lone pair on the pyridine nitrogen acts as a Lewis base, coordinating strongly to the Lewis acidic metal center of the catalyst. This forms a stable adduct that can be slow to dissociate, effectively sequestering the catalyst from the desired catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst inhibition.
Detailed Protocols & Explanations:
-
Strategy 1: Ligand Modification
-
Introduce Steric Bulk: Modify the pyridine ligand by introducing bulky substituents at the positions alpha to the nitrogen (2- and 6-positions). This sterically disfavors coordination to the metal center. For instance, switching from a simple pyridine ligand to a 2,6-lutidine or a more sterically demanding phosphine ligand with bulky substituents can mitigate inhibition.
-
Incorporate Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the pyridine ring reduces the electron density on the nitrogen atom, thereby weakening its coordination to the metal catalyst.
-
-
Strategy 2: Additive Screening
-
Lewis Acid Co-catalyst: The addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) can coordinate to the pyridine nitrogen, effectively "masking" it and preventing its coordination to the catalytic metal center. This strategy allows the primary catalyst to remain active in the desired catalytic cycle.
-
Sacrificial Ligand: In some cases, adding a weakly coordinating ligand can help to labilely occupy coordination sites on the metal, preventing the strong binding of pyridine.
-
-
Strategy 3: Reaction Condition Optimization
-
Temperature: Increasing the reaction temperature can sometimes provide enough energy to overcome the activation barrier for the dissociation of the pyridine from the metal center. However, be cautious as higher temperatures can also lead to catalyst decomposition.
-
Solvent: The choice of solvent can influence the coordination strength. Polar, coordinating solvents may compete with pyridine for coordination sites on the metal, potentially reducing inhibition.
-
Issue 2: Ligand Dissociation and Catalyst Instability
Symptoms:
-
Formation of metal precipitates (e.g., palladium black).
-
Inconsistent reaction outcomes.
-
Observation of unexpected side products.
Causality: While strong coordination can be problematic, overly weak coordination can lead to ligand dissociation. This can expose the metal center, leading to aggregation and precipitation (catalyst decomposition) or undesired side reactions. Protonation of the pyridine ligand can also lead to its complete dissociation from the metal center.
Troubleshooting Workflow:
Caption: Troubleshooting for catalyst instability.
Detailed Protocols & Explanations:
-
Strategy 1: Ligand Design for Enhanced Chelation
-
Multidentate Ligands: Employing bidentate or tridentate ligands that incorporate a pyridine moiety (e.g., bipyridine, terpyridine) can significantly increase the stability of the metal complex through the chelate effect. This reduces the likelihood of ligand dissociation.
-
Anchoring Groups: Introducing other functional groups on the ligand that can coordinate to the metal center can also enhance stability.
-
-
Strategy 2: Control of Reaction pH
-
Non-Coordinating Base: If the reaction requires a base, choose one that is non-coordinating to avoid competition with the pyridine ligand. If acidic conditions are leading to protonation and dissociation of the pyridine ligand, the addition of a non-coordinating base can neutralize the acid.
-
Buffering: In cases where pH fluctuations are suspected to cause ligand protonation and dissociation, buffering the reaction mixture can maintain a stable pH and improve catalyst longevity.
-
-
Strategy 3: Lower Reaction Temperature
-
Thermal Stability: High temperatures can promote ligand dissociation and catalyst decomposition. It is often beneficial to determine the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Data-Driven Ligand Selection
The choice of ligand is critical in mitigating issues with pyridine nitrogen coordination. The following table summarizes the impact of electronic and steric parameters on catalytic activity, providing a guide for rational ligand selection.
| Ligand Feature | Electronic Effect | Steric Effect | Impact on Pyridine Coordination | Potential Catalytic Outcome |
| Electron-Donating Groups (e.g., -OMe, -NMe₂) | Increased Basicity | Minimal | Stronger Coordination | Increased catalyst stability, but potential for inhibition. |
| **Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) ** | Decreased Basicity | Minimal | Weaker Coordination | Potentially higher catalytic activity, but risk of instability. |
| Bulky Groups at 2,6-positions (e.g., -tBu) | Minimal | High | Hindered Coordination | Reduced catalyst inhibition, promoting higher turnover. |
| Chelating Moieties (e.g., bipyridine) | Bidentate Coordination | Dependent on Linker | Strong, Stable Chelation | High catalyst stability, reduced dissociation. |
Experimental Protocol: Screening for Optimal Ligand
This protocol outlines a general procedure for screening different ligands to overcome catalyst inhibition in a palladium-catalyzed cross-coupling reaction involving a pyridine substrate.
Reaction Setup:
-
In an array of oven-dried reaction vials equipped with magnetic stir bars, add the pyridine-containing substrate (1.0 equiv), the coupling partner (e.g., boronic acid, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a variety of ligands (e.g., monodentate phosphines with varying steric bulk, bidentate ligands, N-heterocyclic carbenes (NHCs), 4 mol %) in a degassed solvent.
-
Add the appropriate catalyst and ligand solutions to each vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add degassed solvent (e.g., dioxane, toluene) to each vial to achieve the desired concentration (typically 0.1 M).
-
Seal the vials and place them on a pre-heated stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitor the reactions at regular intervals using TLC or LC-MS to determine the conversion to the desired product.
-
After the reaction is complete, cool the vials to room temperature, and analyze the crude reaction mixtures to determine the relative yields and identify the most effective ligand.
Validation & Comparative
A Comparative Guide to Pyridine-Based Acylation Catalysts: N,4-Dimethylpyridin-3-amine vs. 4-(Dimethylamino)pyridine (DMAP)
For professionals in chemical research and drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and high yields in synthetic transformations. In the realm of nucleophilic catalysis, particularly for acylation reactions, 4-(Dimethylamino)pyridine (DMAP) has long been revered as a "super catalyst," dramatically accelerating reactions that would otherwise be sluggish or require harsh conditions.[1] This guide provides an in-depth comparison between the well-established DMAP and its lesser-known structural isomer, N,4-dimethylpyridin-3-amine.
This analysis moves beyond a simple performance summary to dissect the fundamental structural and electronic properties that dictate catalytic efficacy. We will explore the mechanistic underpinnings of catalysis by these aminopyridines, provide a theoretical comparison of their activity, and present a validated experimental protocol for evaluating such catalysts in your own laboratory settings.
Structural and Electronic Divergence: The Decisive Role of Substituent Placement
At first glance, this compound and DMAP are closely related isomers. However, the seemingly minor shift in the placement of the amino and methyl groups on the pyridine ring results in a profound difference in their electronic character and, consequently, their catalytic power.
-
4-(Dimethylamino)pyridine (DMAP): The defining feature of DMAP is the dimethylamino group at the 4-position (para) relative to the ring nitrogen. This specific arrangement is the cornerstone of its exceptional catalytic activity.[2] The lone pair of electrons on the exocyclic nitrogen is in direct conjugation with the pyridine ring's π-system. This allows for powerful electron donation via resonance, significantly increasing the nucleophilicity of the ring nitrogen.[3]
-
This compound: In this isomer, the amino group is at the 3-position (meta) relative to the ring nitrogen. While the methyl group at the 4-position provides some inductive electron-donating effect, the primary activating group (the amino nitrogen) is not in a position to exert a strong, direct resonance effect on the pyridine nitrogen.
This difference in electronic communication is the principal reason for the anticipated disparity in their catalytic performance.
The Mechanism of Nucleophilic Catalysis: A Tale of Two Intermediates
In acylation reactions, such as the esterification of an alcohol with an acid anhydride, both catalysts are expected to follow a nucleophilic catalysis pathway. The key to this mechanism is the formation of a highly reactive N-acylpyridinium intermediate.[4] The efficiency of the catalyst is directly correlated with its ability to form this intermediate and the intermediate's potency as an acylating agent.[2]
The catalytic cycle proceeds via three main steps:
-
Activation: The pyridine nitrogen of the catalyst performs a nucleophilic attack on the carbonyl carbon of the acylating agent (e.g., acetic anhydride), displacing a carboxylate anion and forming a highly electrophilic N-acylpyridinium salt.[5][6]
-
Acyl Transfer: The alcohol (nucleophile) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. This step is far more rapid than the attack on the original, less-electrophilic acid anhydride.[3]
-
Catalyst Regeneration: A base (often a stoichiometric auxiliary base like triethylamine, or the carboxylate anion byproduct) deprotonates the resulting intermediate, yielding the final ester product and regenerating the catalyst for the next cycle.[7]
// Nodes Catalyst [label="DMAP", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylatingAgent [label="Acetic Anhydride\n(RCO)₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Acylpyridinium Ion\n[RCO-DMAP]⁺", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="Alcohol\nR'OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ester\nRCOOR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; RegeneratedCatalyst [label="DMAP", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedCatalyst [label="Protonated DMAP\n[DMAP-H]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Catalyst -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; AcylatingAgent -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="Acyl Transfer", color="#4285F4"]; Alcohol -> Intermediate [color="#4285F4"]; Product -> ProtonatedCatalyst [label="Forms", style=dashed]; Base -> RegeneratedCatalyst [label="Regeneration", color="#4285F4"]; ProtonatedCatalyst -> RegeneratedCatalyst [color="#4285F4"];
// Invisible edges for layout {rank=same; Catalyst; AcylatingAgent} {rank=same; Product; RegeneratedCatalyst} }
Caption: Generalized catalytic cycle for a DMAP-catalyzed acylation reaction.
The critical difference lies in the stability and reactivity of the N-acylpyridinium intermediate. For DMAP, the positive charge on the ring nitrogen is effectively delocalized through resonance onto the exocyclic dimethylamino group. This resonance stabilization makes the intermediate easier to form and renders its carbonyl carbon exceptionally electrophilic, dramatically accelerating the rate of acyl transfer.[3]
For this compound, such direct resonance stabilization of the N-acylpyridinium intermediate is not possible. The meta-positioning of the amino group prevents effective delocalization of the positive charge. Consequently, its N-acylpyridinium intermediate is expected to be less stable, formed more slowly, and be a less potent acylating agent than the one derived from DMAP.
Comparative Performance Analysis: An Evidence-Based Perspective
While direct, side-by-side kinetic studies comparing this compound and DMAP are not prevalent in the literature—a testament to DMAP's established superiority—we can infer their relative performance from established structure-activity relationships. Studies consistently show that pyridine derivatives with electron-donating groups at the 4-position exhibit the highest catalytic activity.[8][9] Conversely, pyridines with electron-withdrawing groups are significantly less effective catalysts.[8][9]
| Catalyst | Substituent Position | Electronic Effect on Ring Nitrogen | Expected Catalytic Activity |
| DMAP | 4-N(CH₃)₂ | Strong +R (Resonance Donating) | Very High |
| This compound | 3-NH(CH₃), 4-CH₃ | Weak +I (Inductive Donating) | Moderate to Low |
| Pyridine | None | Baseline | Low |
| 4-Cyanopyridine | 4-CN | Strong -I, -R (Withdrawing) | Very Low |
This table provides a qualitative comparison based on established electronic principles in pyridine catalysis.
Expert Insight: The causality is clear: the rate-limiting step in many of these reactions involves the alcohol's attack on the N-acylpyridinium ion.[5][6] The exceptional electrophilicity of the DMAP-derived intermediate, a direct result of para-resonance stabilization, lowers the activation energy for this step far more effectively than any meta-substituted isomer could. Therefore, for nearly all standard acylation applications, particularly with sterically hindered alcohols, DMAP will be orders of magnitude more effective than this compound.[1][10]
Experimental Protocol: A Self-Validating System for Catalyst Evaluation
To provide a tangible method for comparison, the following protocol details the acetylation of a moderately hindered secondary alcohol, 1-methylcyclohexanol, a reaction where the choice of catalyst has a significant impact on the outcome.
Objective: To compare the catalytic efficiency of DMAP vs. This compound in the acetylation of 1-methylcyclohexanol.
Materials:
-
1-Methylcyclohexanol
-
Acetic Anhydride
-
Triethylamine (Et₃N), distilled
-
Catalyst (DMAP or this compound)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates, GC-MS for analysis
Procedure:
-
Reaction Setup: In two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, add 1-methylcyclohexanol (114 mg, 1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: To Flask A, add DMAP (6.1 mg, 0.05 mmol, 5 mol%). To Flask B, add this compound (6.1 mg, 0.05 mmol, 5 mol%).
-
Solvent and Base: Dissolve the contents of each flask in anhydrous DCM (5 mL). Add triethylamine (209 µL, 1.5 mmol, 1.5 equiv.) to each flask.
-
Acylating Agent Addition: Cool the flasks to 0 °C in an ice bath. Add acetic anhydride (113 µL, 1.2 mmol, 1.2 equiv.) dropwise to each stirred solution.
-
Reaction Monitoring: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by TLC or GC analysis at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) until the starting material is consumed in the faster reaction.
-
Work-up: Quench each reaction by slowly adding 5 mL of water. Transfer the mixtures to separatory funnels and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-acetoxy-1-methylcyclohexane.
-
Analysis: Determine the yield for each reaction and assess purity by ¹H NMR or GC-MS. The reaction catalyzed by DMAP is expected to reach completion significantly faster and with a higher yield.
// Workflow sequence Setup -> Dissolve -> Cool -> Add_Ac₂O -> Monitor -> Quench -> Extract -> Dry -> Analysis; }
Caption: A typical experimental workflow for comparing acylation catalysts.
Safety and Handling
Trustworthiness through Safety: A robust protocol is a safe protocol. DMAP is highly toxic, corrosive, and readily absorbed through the skin.[7] It is imperative to treat this compound with the same level of caution. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
Conclusion
While this compound is a structural isomer of DMAP, it is not its catalytic equivalent. The unparalleled activity of DMAP is a direct consequence of the dimethylamino group's position at the C4-position, which enables powerful resonance stabilization of the critical N-acylpyridinium intermediate. This electronic advantage leads to dramatically accelerated reaction rates, especially for challenging substrates, a feat that cannot be matched by the meta-substituted this compound.
For researchers and drug development professionals seeking a highly efficient, reliable, and broadly applicable nucleophilic catalyst for acylation, DMAP remains the authoritative and superior choice. This guide confirms that in the world of pyridine-based catalysts, the precise placement of activating groups is not a trivial detail but the very foundation of catalytic supremacy.
References
- 4-Dimethylaminopyridine - Wikipedia. Wikipedia. [Link]
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757. [Link]
- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF.
- 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. [Link]
- Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
- 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]
- 9. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Substituted Aminopyridine Catalysts: Enhancing Efficiency and Selectivity in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the pantheon of organocatalysts, substituted aminopyridines have emerged as a versatile and powerful class, extending the utility of the well-established 4-(Dimethylamino)pyridine (DMAP). This guide provides an in-depth comparative analysis of substituted aminopyridine catalysts, grounded in experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic challenges.
The Benchmark: 4-(Dimethylamino)pyridine (DMAP)
DMAP is a widely used nucleophilic catalyst, particularly effective in accelerating acylation reactions.[1] Its catalytic prowess stems from the electron-donating dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen.[2] The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself, readily transferring the acyl group to a nucleophile, such as an alcohol, and regenerating the DMAP catalyst.[3]
While highly effective for many applications, the catalytic activity of DMAP can be limited when dealing with sterically hindered substrates or less reactive acylating agents. This has spurred the development of a diverse range of substituted aminopyridine catalysts designed to overcome these limitations.
Enhancing Catalytic Potency: The Influence of Substituents
The rational design of substituted aminopyridine catalysts hinges on modulating their electronic and steric properties. The stability of the key acylpyridinium intermediate is a crucial determinant of catalytic activity.[4]
Electronic Effects: Boosting Nucleophilicity
Electron-donating groups (EDGs) on the pyridine ring, particularly at the 3- and 5-positions, can further enhance the nucleophilicity of the ring nitrogen, leading to faster formation of the acylpyridinium intermediate and, consequently, higher reaction rates. Conversely, electron-withdrawing groups (EWGs) generally decrease catalytic activity.
Steric Effects: Fine-Tuning Accessibility and Selectivity
Steric hindrance around the catalytic nitrogen can have a dual effect. While excessive bulk can impede the approach of the acylating agent, carefully positioned bulky substituents can play a crucial role in enhancing selectivity, particularly in asymmetric catalysis. However, substituents at the 2- and 6-positions are generally detrimental to catalytic activity as they sterically hinder the formation of the acylpyridinium intermediate.[4]
Comparative Performance in Acylation Reactions
The acylation of sterically hindered alcohols serves as a standard benchmark for evaluating the performance of aminopyridine catalysts. The data below summarizes the relative efficiencies of several substituted aminopyridine catalysts in comparison to DMAP.
| Catalyst | Structure | Relative Rate (vs. DMAP) | Key Features |
| DMAP | 4-(Dimethylamino)pyridine | 1 | The industry standard, effective for a wide range of acylations.[1] |
| PPY | 4-(Pyrrolidino)pyridine | ~10 | Increased nucleophilicity due to the pyrrolidino group.[5] |
| Bicyclic Diaminopyridine (3) | Fused bicyclic system | ~6 | Conformational rigidity enhances the availability of the nitrogen lone pair for nucleophilic attack.[6] |
| Tricyclic Triaminopyridine (5) | Fused tricyclic system | ~6 | Similar to the bicyclic analogue, with enhanced structural rigidity.[6] |
Table 1: Comparative performance of selected aminopyridine catalysts in the esterification of tertiary alcohols.
The enhanced reactivity of catalysts like PPY and the conformationally restricted bicyclic and tricyclic analogs highlights the successful application of rational design principles to improve upon the catalytic efficiency of DMAP.[5][6]
Chiral Aminopyridine Catalysts in Asymmetric Synthesis
A significant advancement in aminopyridine catalysis is the development of chiral variants for enantioselective transformations. These catalysts typically incorporate a chiral scaffold that creates a chiral environment around the catalytically active nitrogen atom, enabling the differentiation of enantiotopic faces or groups in the substrate.
Chiral aminopyridine-based catalysts have been successfully applied in a variety of asymmetric reactions, including:
-
Kinetic Resolution of Alcohols: Selectively acylating one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.
-
Enantioselective Acyl Transfer: Desymmetrization of meso-diols.
-
Asymmetric Hydrogenation: Chiral pyridine-aminophosphine ligands have been used in iridium-catalyzed asymmetric hydrogenation of olefins and imines.[7]
The design of effective chiral aminopyridine catalysts often involves the introduction of steric bulk and well-defined stereochemical features to control the trajectory of the incoming nucleophile and acylating agent.
Beyond Acylation: Broader Applications of Substituted Aminopyridines
The utility of substituted aminopyridine catalysts extends beyond acylation reactions. They have found applications in a diverse array of organic transformations, including:
-
C-N Cross-Coupling Reactions: Palladium-catalyzed amination of aryl halides to synthesize N-aryl-2-aminopyridines.[8][9]
-
Multicomponent Reactions: As bifunctional organocatalysts in the synthesis of complex heterocyclic compounds.[10][11]
-
Polymerization: As initiators or catalysts in ring-opening polymerization.
-
CO2 Utilization: Substituted pyridinium salts have been investigated as catalysts for the synthesis of cyclic carbonates from CO2 and epoxides.[12]
Experimental Protocol: Comparative Evaluation of Aminopyridine Catalysts in the Acylation of a Hindered Alcohol
This protocol provides a general procedure for screening the catalytic efficacy of different aminopyridine catalysts in the acylation of 1-methylcyclohexanol, a sterically demanding tertiary alcohol.
Materials:
-
1-Methylcyclohexanol
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Substituted aminopyridine catalyst (e.g., DMAP, PPY, etc.)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and TLC analysis setup
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclohexanol (1.0 mmol, 1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (5 mL).
-
Add the aminopyridine catalyst (0.1 mmol, 0.1 eq.) to the solution.
-
Add triethylamine (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol, 1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
Determine the yield and characterize the product by NMR and/or GC-MS.
Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting alcohol and the formation of the more nonpolar ester product. The identity and purity of the final product should be confirmed by spectroscopic methods.
Visualizing the Catalytic Cycle and Experimental Workflow
Caption: Workflow for comparative screening of aminopyridine catalysts.
Conclusion
Substituted aminopyridines represent a highly adaptable and potent class of organocatalysts. By understanding the interplay of electronic and steric effects, researchers can select or design catalysts with superior activity and selectivity for a wide range of synthetic applications. This guide has provided a comparative overview, supported by experimental context, to aid in the rational selection of these valuable synthetic tools. The continued exploration of novel aminopyridine scaffolds, particularly in the realm of asymmetric catalysis, promises to further expand their impact on modern organic synthesis.
References
- Application Notes and Protocols for 4-Aminopyridine-3-sulfonic Acid as a Novel Organocatalyst - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVPgio2rtBrw2RyctDdpEThAKdtsThqaupsh4xcKcSnSpL9LVmBlODJNihA4h4w4BhDfersZti3j9Lun0fWTq8LNl_WqGhC0tgzuNUJMr8Fqo6bM18lzqRVhCtTE_I1RKLFKrZ1hWp27tkbaRmUxKk1AoMFtI3vKGmsy4F0a8ccuZDw5Nt_HeKsLe8Pex875wCDPyIENAcdANSJxlgSc8GJmzrqJDfEUOQrmSy1hyf4nMFpf4Vwfe_f7E=]
- comparing the efficacy of different catalysts for aminopyridine synthesis - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpk3hRA3Nkdp7ISUKTJXOK4L9MRd_J0246xR8JnAg9OWn2vrKXhFaZSznydDgefMZobvXwdiuvmk_8FE7pfWV5kXBFUgLzi648i-GJn2-BFkkIiOPd2EiaaXV_RUUfQWzg_8xgeiAlDSbE08I-fwUNstLz_f36rSGq7l7EO49wjhd-8ZOctWNLbuEkGc1VENFCMDKGn2DvGUduFq-CgNMlDKTNS2RF]
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdXBcDcvYuqS6wvB5lR9Wscha1hAx13UbRvqgNQ1jhKmyzOpKRTh3wO7zk-l4DGbnGnTU2HUGOj_vfPvFmHS5VIy9hNa31SnZifC-jV4nFA-GmLSbl1iM3xlGrDi6O5N7Czz0Z9uxBNybVgooQ5GqVltlP1CGu3IroO1gr]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEatObJnH8SXdnHvShD0TSv0Jh_k-0Sjzt0wjmc805sLFODnUKd0QtwA9GQ_0gOar6gz993yexiH-hNk-bODPOqFQ8FXhvsiYAo6c9WWI5bo7d6jmWn9L85Q7F4NzHkxwnhs2U=]
- High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen - ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEPWM4jgCFbhQkbgz8AkFpky7e3iay2wHhOuYhtyWKdCvo3loE_7noOYSmyEyhvScIDZvo9OhquRPISB4vZzKgaC9abdpDxRTu9rrX6nuklexlvbcydMTBt6CiRRF2j9YDDk2Xqsm2zqNaixBXuXiPVTed8jw08ij8sUvARfNC_Nf_WAeAesKsgyOOr9rc3iF141ZpCY-1AAOTEFx0bpTaj6WGlw9DxQ==]
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgUDZ-iugzt1e3JQzwDjPj9D-ZDcuowU9luZo7Ywkm8Rk2d6WWxDkt8TEl5KN4P1r8j_RgtOjTmjft1XomT0g6y_gvhh2ezOrvAFI4-oWMxKI_eHg1mwxPNotS0UjX7oSOrJWMwRyLMjEpqTCs59E7vHo0LCnGMpJx]
- Development of more potent 4-dimethylaminopyridine analogues - PubMed - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHObJchMBcp3E8K5vnMAnHIg_gF9H2MP6DSsTetUGmHEYoxuiyY4d01bX21ZK4N5ua8nSj3w0aeiHw1o6cj67uiszImoXtuT3lRcu4pCDQ2XJYf7nWZO_qjigCAw1g9iI3xspL5]
- One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCzSaJEDZl_AOJe42d02g5ebOKE-RB-BmdOjJE_RRGL9Ev2zfZxaHJX6EgyDDR-6jD_CMDwxepnhJzWoy69YEMtN2K72QoM0qqWQ_Cb-gi93L-Muut5zmJv3nJQtiiM_AR1MptjzomP4Ss4G12_PK0lwMA7XQCp9MzT4ZJ-8EMLyvnZXiVFuYtCPr-vycorDp_hP-jMq3VfVOzZ35XGM2J3XFpg-OdwSwM8o5cGNw=]
- Iron(II) α-Aminopyridine Complexes and Their Catalytic Activity in Oxidation Reactions: A Comparative Study of Activity and Ligand Decomposition - University of Missouri - St. Louis Profiles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdVzHnTQlzyloptgDfO1tvVJz5XSCNTHFHUHX6FIN0ycCnOY33XwoWvmQL2yL0VFKMljDpvEsHcPcf9Dj80pwOfNE0t3SkkpUtGZ09cGV2XmjcPJAWkgGBqeT2TmuPAd94FFazfvK4-7FL6rrmjfTTfx_7uwM2YOls6g8e9pwAv1RS7GmyFjda4zYYYBryPr9kwT5kf1T0PtMuirp0owexBFWGoW7W1cRRQukJ]
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEO-zGSxQdsL5wVTFmb0MsiwTjAwM3WG77tQ_TlxV8lcPa3dX0irCXtdUoYY6XUwYmh-dwYAxMsi9YucNizYYr2Ryu-peij2I6IwWxKVp6L-NyMcSkPDZgIlW2yJyQrWbjYjLnitDUyRSQ3eE=]
- The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtuYYnw5OSU-b6ktnCIJvBpnXZlVHNPxpEkCrdS8uyQMS7aOVCZKPjdnQjx9DKWWe2ToVy7glR-xj-Yg4gYujHDayxHLkSGxIYyVThD09S41aUdFZZhur9i6Y0lo_eNhD1-JbuJ_JQ7iG7QLM=]
- The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY3RG6poDQqxPCfZ2MBNRktk7UAS4zZhxVVH6l9nq_8oFf8h3bRXquG44nEWF7-5S-wluPXJasEDNp9uayBHB_E6M8C_4q-BPnXcDZYJyeVYtnYb1YN70rUSKuu_TNLValp7-jeBlQjXj7Yo8=]
- Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFeG2a3RhJS4LXCx7x3QhIa_z-Pqb96nH4XA_M9gjQbCF2HnYbnfol9Q9XPURiESorlTNOm6nu4y-k8kCWlfyGXpVxtiBNZMl8TDUnPylBPlR46Hth7X8xXd-PLse3oacYsKRRG4bHtD8eN5hUw9eVDiYRreMlziwKWOuE-5AoocHFcnoBeyz1MHKWgrX2MqbEXbDF8QrfN3KJGE1dXn0JCnL5Ppz2MCnXVDmkQt-Yqf4rUVuZOEUywxmcP3dvFBA7xb6QTgq0o1_80QjmwCVJng==]
- Highly enantioselective catalytic synthesis of chiral pyridines - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7szFiPU9Hm01W7-Ff8hL3OP0MutldR-5YSQgYMzTBjYtN8b51hvu8by26d7WfZdZib389UC94WPEFDFzxf1xiCfYUGuOcAUZiUV59ZajNcxNl8qBESRMPlYX8qDpdFk0CrCMi]
- The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj4pdx3EmoDl4D5I1Jn30IvslIGdeAd8gh6Nx8Yuk1qzzGaBipUdwSiMo-B8HUzRTrgZnwSh3A8ISOGfN-h4IIuafnk71gdT8v1RutVYVxoDXcmIB6N2C_rKLs3p81Qj78R16FFDtGFw==]
- The Catalytic Advantage: DMAP in Chemical Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHScdIIDBtaUYyZsJDcxvwqlM9mnkfpoCfwgJ5ueigu05f-9CYargiMkMMqC0qXR8Kz_u9OricV2UllYuw7PjklbrQAQTO8-P4wYq8pce6TbIE-SYLtUIwP7uH-58oCh2bKtg5VqNV-WBWp4gA0htpTM7CCyWARp61oB9rtRCF6Pfx3nl-9jwx0pPEtRcL1dwix6cg2wye8OPjGQ==]
- Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhWTfWKr04aBmbGSZzzLCPMzuddYPSpikyP0sUWfkpRsq21LOcJQQXOMhpUjJklr_BGXhHtfcHzvEcvsvfrkegVoQwp0pnlH6lDmP3joAPTMVVoTuyJMhYWAVtGwb-STp7riKltXFXhBQPKbEN9hfsXuKSzM7ogyA1n4AVBQ3ghZ-MUMxtIfMmlr3XILMjg-axREvqoe3WJ-MQiTEvuknvHgiKIRmZsVleZ87_eyag2vQMdiI7YdJl_qOfip-Y2pAY5VacrLmeYdLt-NZmz0itZVaLXXLyEBqZ7Mgu6YVW22F8iQ==]
- A Green and Sustainable Organic Catalyst Based on Dimethylaminopyridinium Iodide for the Efficient Utilization of Atmospheric Ca - Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXZtVQbSJiv8KINVwMTrzwB3VMbzZfLfuE9nZIoaSEqxxjJ4J2Mg9V8n6a16KQDj_rPB1jByPgBp0iJr-KMs7v4iT9yOsI6F00Or6ZACCy-jz9XRVOLFDspwNfG8ZgP9Hxo-9x4c0Uzk2qaRYwmGIRlljUgsb0xFJoCTeFtonyvB3T3OwhxCOLuXwM4MOge_ykhLLdO9M=]
- 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. [https://vertexaisearch.cloud.google.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOXuzW7XCPN17jX49HX4y2_-aI04t6-reKH-o-onfGLu5r43t91YgcrlmfzSKuDC52s6U_7q4NMhCujVdi4ZcoM-FZ2KmQqRNalTsgk95QxxgT0ds-aO8FlSEpMrqJpOfZPlDhmq4Yz3lJZlqtEU5BGHk_qzDWIyUA2F0wU9Ln7Vjwfrc-uA==]
- Aminopyridines as acylation catalysts for tertiary alcohols - Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQV9vBLtmojHJ_kmjCpk0ELdieCiZ_NnK2Fudiyik7fGBmn5QX8mINz4ZFfsttcTyzl2xcui2M-4JSU955GOdYJ_WircXwoGbHspe4RtyFdkSv8QcfwlFlRLAGKfy4rbMhIdNcC5fc6W85G9X74oWrkfiFYyBQIyEGc4fV8AKKsjlxSdrSrgppIOykvdE1eIjcC-DjwbdP4M5u3-qV5kgKkteUqWMUs2BufoLsmbyAue_LqQ9L54K4gVRg5JIyMB-3zMfLQKdq7VVky-jW]
- The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrPqaOghE0mM9sfEJiOQOlHzuJRPGubM7gAd_hwpErBL2OFLsLz1bMvpyRSzhsy9X_Zz3IbeMzhVAAlx-qbzTU_Ez7l7ZmYtPSvxA2CfjLt5okAqHbh5lNu2vQf4RfjSpWrf3hVA==]
- Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNU6vCBtcI_UoeqlA4qluZn4-9xXgnWHXszwV6lMCwI5hEMuUh4NsinqUeINiJhvU_T-XGaDTFoFWptxy837K_yR1G6xz-gdlr1oqwQ60ZfQ1OaoFOjcnZpDpQe1fLobn3geLR3szL5EInkvOgXzxgS8OXewq2LvA7WUpS_GGC9jv2Ovo0iP8IutkkldiVUKaiizotL4I-YGo5D0rA_iHUA-nDvKhHi6WD5pRi-z7wA_aY3Yw=]
- 3125 PDFs | Review articles in AMINOPYRIDINES - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcslqsiMjPk-_d2TTNAnN26fQzFgS7YCmOEJxItZBXqn2LxlBBibYHrpoq6T5l9GwV3B2CrEkLsv5fJLbfLc9277X5jFTNDLaMEtFoP_hsenYVfybmOiWlNj4zka5lpNnziiR9R08MLyPVv6vCjXPhyF6Mm8wZIjDj]
- The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtVS7KQdP8uLq0qzm3Q-s2ATykwvzUSM6nYLYhOk3lTpa2rs97cpSm0pfpDaQf8kxvwlyC-MIjBzChJp1qQBEr7VQ_ZfHUelXm_C8ZeyMESDUVDbwuP4m7HyL7CJV9tnIwn2PrjbNKNbbOkGI5gEom3FljJwOIxrzd1Mc35wx9qMeZk0597MMoDQ==]
Sources
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Development of more potent 4-dimethylaminopyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. preprints.org [preprints.org]
A Comparative Spectroscopic Guide to the Validation of N,4-dimethylpyridin-3-amine
This guide provides a comprehensive framework for the validation of N,4-dimethylpyridin-3-amine following its synthesis. In research and development, particularly within drug discovery, unequivocal confirmation of a molecule's structure is paramount. Failure to do so can lead to erroneous structure-activity relationship (SAR) data and wasted resources. Here, we move beyond a simple checklist of techniques, delving into the causal relationships between molecular structure and spectroscopic output.
To illustrate the specificity and power of a multi-technique approach, we will compare the expected spectral data for our target compound, This compound , with its common isomer, N,N-dimethylpyridin-4-amine (DMAP) . While structurally similar, their distinct electronic and symmetric properties result in uniquely identifiable spectroscopic fingerprints. This guide is designed to equip researchers with the expertise to not only confirm product identity but also to confidently distinguish it from plausible alternatives.
The Strategic Imperative for Multi-Modal Validation
Relying on a single analytical technique for structural confirmation is a precarious approach. A workflow that integrates Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system. Each method probes different aspects of the molecule—nuclear environments, mass-to-charge ratio, and vibrational modes of functional groups, respectively. When combined, they provide a holistic and unambiguous structural confirmation.
Caption: An integrated workflow for the validation of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise in Action: Why NMR is Crucial for Isomer Differentiation
For this compound and its isomer DMAP, NMR is the definitive technique for differentiation. The substitution pattern directly influences the electronic environment of every proton and carbon atom, leading to predictable and distinct differences in chemical shifts and coupling patterns. The symmetry in DMAP, which is absent in our target compound, provides a particularly stark contrast in the resulting spectra.
¹H NMR Spectroscopy
-
This compound: We anticipate three distinct signals for the aromatic protons on the pyridine ring, reflecting their unique chemical environments. The proton at C2 will likely be a singlet, while the protons at C5 and C6 will appear as doublets, coupled to each other. The two methyl groups (one on the nitrogen, one on the ring) will also have distinct chemical shifts.
-
N,N-dimethylpyridin-4-amine (DMAP): Due to the molecule's C₂ symmetry, the protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This results in only two signals for the aromatic protons, both appearing as doublets. The two methyl groups on the exocyclic nitrogen are also equivalent, giving rise to a single, sharp singlet integrating to six protons.
¹³C NMR Spectroscopy
The same principles of symmetry and electronic effects apply to the ¹³C NMR spectra.
-
This compound: We expect to see seven unique carbon signals: five for the pyridine ring and two for the methyl groups.
-
N,N-dimethylpyridin-4-amine (DMAP): The C₂ symmetry reduces the number of signals. We expect only four distinct carbon signals: C4, the equivalent C2/C6 pair, the equivalent C3/C5 pair, and the single signal for the two equivalent N-methyl carbons.
Caption: Distinguishing isomers by their unique NMR spectral signatures.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as the first critical checkpoint in validation. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, lending further confidence.
Expertise in Action: Interpreting Fragmentation
While both this compound and DMAP have the same molecular formula (C₇H₁₀N₂) and therefore the same molecular weight (122.17 g/mol )[1][2], their fragmentation patterns under electron ionization (EI) can differ. The position of the substituents influences which bonds are most likely to break. For instance, the loss of a methyl group (M-15) is a common fragmentation pathway. Analysis of the relative abundance of fragment ions can provide clues to the substitution pattern, though NMR remains the primary tool for isomer differentiation.
Infrared (IR) Spectroscopy: Probing the Bonds
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's vibrating bonds.
Expertise in Action: Identifying Key Vibrational Modes
For this compound, the IR spectrum will be characterized by several key regions:
-
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
-
C=C and C=N stretching: The vibrations of the pyridine ring will produce a series of sharp bands in the 1600-1400 cm⁻¹ region.
-
C-N stretching: The C-N bonds will have characteristic stretches in the 1350-1000 cm⁻¹ region.
While the IR spectrum of DMAP will show peaks in similar regions, the precise frequencies and intensities of the ring vibration modes (the "fingerprint region") will differ due to the different substitution pattern and symmetry[3][4][5]. These differences, while subtle, contribute to the overall body of evidence for the compound's identity.
Comparative Data Summary
The following table summarizes the expected key spectroscopic data for this compound and its isomer, DMAP.
| Technique | Parameter | This compound (Expected) | N,N-dimethylpyridin-4-amine (DMAP) (Reference Data) |
| Formula | Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| MS | Molecular Ion [M]⁺ (m/z) | 122.08 | 122.08 |
| ¹H NMR | Aromatic Protons | ~8.0-8.2 (s, 1H, H2), ~7.0-7.2 (d, 1H, H5), ~7.9-8.1 (d, 1H, H6) | ~8.1-8.2 (d, 2H, H2/H6), ~6.6-6.7 (d, 2H, H3/H5) |
| Methyl Protons | ~2.8-3.0 (s, 3H, N-CH₃), ~2.2-2.4 (s, 3H, Ar-CH₃) | ~3.0 (s, 6H, N(CH₃)₂)[6] | |
| ¹³C NMR | Aromatic Carbons | 5 distinct signals (~120-155 ppm) | 3 distinct signals (~107, 150, 155 ppm)[7] |
| Methyl Carbons | 2 distinct signals | 1 signal (~40 ppm)[7] | |
| IR (cm⁻¹) | Aromatic C=C, C=N | Multiple bands ~1610, 1520, 1440 | Multiple bands ~1600, 1510, 1430[4] |
| Aliphatic C-H stretch | ~2850-2980 | ~2800-2950 |
Note: Expected shifts for this compound are estimates based on substituent effects and may vary depending on solvent and experimental conditions.
Standard Operating Protocols
Trustworthy data is built on rigorous and reproducible protocols. The methodologies described below represent standard practices for acquiring high-quality spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified reaction product.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the sample's solubility and does not have signals that overlap with key analyte peaks.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
(Optional but Recommended): Acquire 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard[8].
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method Selection: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules and will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can be used with a GC-MS system and provides valuable fragmentation data.
-
Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion with a syringe pump (for ESI) or injection onto a GC column (for EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Protocol 3: IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Perform a background scan of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers (cm⁻¹).
Conclusion
The validation of a synthetic product like this compound is a process of systematic evidence gathering. By employing a strategic combination of NMR, MS, and IR spectroscopy, a researcher can build an unassailable case for the structure and purity of their compound. This guide demonstrates that the true power of these techniques lies not just in the data they produce, but in the logical interpretation and comparative analysis of that data. The distinct spectroscopic fingerprints of this compound and its isomer, DMAP, underscore the necessity of this multi-faceted approach for ensuring scientific integrity and accelerating the pace of research and development.
References
- Wiley-VCH. (2007). Supporting Information for Self-Assembly of a M24L48 Spherical Complex. Wiley Online Library. [Link]
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry. [Link]
- NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. NIST WebBook. [Link]
- ResearchGate. (2020).
- Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Wiley Online Library. [Link]
- MDPI. (2019). Pyridine Derivatives—A New Class of Compounds That are Toxic to E. coli K12, R2–R4 Strains. [Link]
- ResearchGate. (n.d.). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). [Link]
- PubChem. (n.d.). 4-(Dimethylamino)pyridine.
- PMC. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers.
- YouTube. (2022). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. [Link]
- NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. NIST WebBook. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- ResearchGate. (2022).
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Wikipedia. (n.d.). Pyridine. [Link]
- Organic Syntheses. (n.d.). Procedure for 3-Chloro-N-phenyl-pyridin-2-amine. [Link]
- PubChemLite. (n.d.). This compound (C7H10N2). [Link]
- MassBank. (n.d.). 4-Dimethylaminopyridine. [Link]
- SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[Vapor Phase IR] - Spectrum. [Link]
- PMC. (2009). A Simple, Modular Synthesis of Substituted Pyridines.
- RSC Publishing. (2017). N,N-Dimethylpyridin-4-amine (DMAP)
- ResearchGate. (2017). Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium)
- ResearchGate. (2020). De novo Synthesis of Substituted Pyridines. [Link]
- PMC. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
Sources
- 1. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 2. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Dimethylaminopyridine(1122-58-3) IR Spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Dimethylaminopyridine(1122-58-3) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Dimethylaminopyridine(1122-58-3) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Nucleophilic Pyridine Catalysts: Mechanistic Insights and Performance Benchmarks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, nucleophilic pyridine catalysts stand as indispensable tools for a vast array of transformations, most notably in acyl transfer reactions. Their ability to dramatically accelerate reactions, often under mild conditions, has made them central to the construction of complex molecules, from pharmaceuticals to advanced materials. However, the versatility of the pyridine scaffold has led to the development of a diverse range of catalysts, each with its own mechanistic nuances and performance characteristics.
This guide provides an in-depth, objective comparison of three prominent classes of nucleophilic pyridine catalysts: the archetypal 4-(dimethylamino)pyridine (4-DMAP), advanced planar-chiral DMAP analogues, and the increasingly popular chiral pyridine-N-oxides. By delving into their mechanisms of action, supported by experimental data and computational studies, this document aims to equip researchers with the critical insights needed to make informed catalyst selections for their specific synthetic challenges.
The Foundational Catalyst: 4-(Dimethylamino)pyridine (4-DMAP)
4-DMAP is a highly efficient and widely used nucleophilic catalyst, significantly more active than its parent, pyridine.[1] Its enhanced reactivity stems from the electron-donating dimethylamino group at the 4-position, which increases the nucleophilicity of the pyridine nitrogen.
Mechanism of Action
The catalytic cycle of 4-DMAP in a typical acylation reaction, such as the esterification of an alcohol with an acid anhydride, proceeds through a nucleophilic catalysis pathway.[2][3]
-
Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen of 4-DMAP attacks the electrophilic carbonyl carbon of the acid anhydride. This initial step forms a highly reactive N-acylpyridinium intermediate, which is a far more potent acylating agent than the starting anhydride.[2]
-
Acyl Transfer to the Nucleophile: The alcohol then attacks the activated acyl group of the N-acylpyridinium intermediate.
-
Catalyst Regeneration: This acyl transfer results in the formation of the desired ester and the protonated 4-DMAP. A stoichiometric base, such as triethylamine, is typically added to the reaction mixture to deprotonate the pyridinium ion, regenerating the active 4-DMAP catalyst and completing the catalytic cycle.
Experimental Evidence: Kinetic Studies
Kinetic studies of the DMAP-catalyzed acetylation of alcohols have provided strong support for the nucleophilic catalysis mechanism. For example, the reaction is found to be first-order with respect to the alcohol, the acylating agent, and 4-DMAP, while being zero-order with respect to the auxiliary base (e.g., triethylamine).[2] This indicates that the deprotonation of the protonated catalyst is not the rate-determining step.
The Enantioselective Workhorse: Planar-Chiral DMAP Analogues
While 4-DMAP is a powerful catalyst, its achiral nature limits its application in asymmetric synthesis. This has driven the development of chiral DMAP analogues, among which the planar-chiral derivatives, pioneered by Fu and others, have proven to be exceptionally effective in a variety of enantioselective transformations.[4] A notable example is the ferrocene-based catalyst, (S)-(-)-2-(dimethylamino)ferrocenyl-4-pyridylmethanol (often referred to as a "Fu's catalyst" derivative). Another important class is based on 4-(pyrrolidino)pyridine (PPY).
Mechanism of Enantioselection
In a kinetic resolution of a racemic secondary alcohol, the chiral DMAP analogue reacts preferentially with one enantiomer of the alcohol, leading to an enrichment of the other enantiomer. The mechanism of enantioselection is rooted in the formation of diastereomeric transition states.
The chiral scaffold of the catalyst creates a sterically and electronically defined environment around the nucleophilic pyridine nitrogen. When the N-acylpyridinium intermediate is formed, this chiral environment dictates the facial selectivity of the incoming alcohol nucleophile. One enantiomer of the alcohol will experience a more favorable, lower-energy transition state for the acyl transfer, leading to a faster reaction rate compared to the other enantiomer.
Performance Data: Kinetic Resolution of 1-Phenylethanol
The kinetic resolution of racemic 1-phenylethanol is a standard benchmark reaction for evaluating the efficacy of chiral acylation catalysts. A planar-chiral DMAP analogue has demonstrated a selectivity factor (s) of 14.7 in the acylation of 1-phenylethanol with acetic anhydride.[5] This results in the recovery of the unreacted (S)-1-phenylethanol with high enantiomeric excess (97.3% ee) at 63% conversion.[5]
| Catalyst | Substrate | Acylating Agent | Selectivity (s) | % ee (unreacted alcohol) | Conversion | Reference |
| Planar-chiral DMAP analogue | rac-1-Phenylethanol | Acetic Anhydride | 14.7 | 97.3% | 63% | [5] |
Table 1: Performance of a planar-chiral DMAP analogue in the kinetic resolution of 1-phenylethanol.
The "Supernucleophilic" Challenger: Chiral Pyridine-N-Oxides
Chiral pyridine-N-oxides have emerged as a powerful class of nucleophilic catalysts, often exhibiting "supernucleophilicity" compared to their corresponding pyridine counterparts. The oxygen atom of the N-oxide acts as the nucleophilic center, and its reactivity can be finely tuned by substituents on the pyridine ring.
Mechanism and Enhanced Reactivity
The mechanism of catalysis by pyridine-N-oxides is analogous to that of pyridines, involving the formation of a highly reactive O-acylpyridinium intermediate. However, theoretical studies have shown that the transition state for the formation of this intermediate is stabilized by direct conjugation between the nucleophilic oxygen and the electrophilic acyl group, leading to a lower activation energy and enhanced reactivity.[6]
In asymmetric catalysis, chiral pyridine-N-oxides are particularly effective in acylative dynamic kinetic resolutions. Mechanistic studies, including DFT calculations, have indicated that the nucleophilic substitution of the substrate by the O-acyloxypyridinium cation is the rate-determining and enantio-determining step.[7]
Performance Data: Asymmetric Steglich Rearrangement
Chiral DMAP-N-oxides have been successfully applied in the asymmetric Steglich rearrangement of O-acylated azlactones, affording C-acylated products with a quaternary stereocenter in high yields and excellent enantioselectivities (up to 97% ee).[6] This highlights their potential in constructing challenging stereogenic centers.
| Catalyst | Reaction | Yield | % ee | Reference |
| Chiral DMAP-N-Oxide | Asymmetric Steglich Rearrangement | 88-97% | 90-97% | [6] |
Table 2: Performance of a chiral DMAP-N-oxide in the asymmetric Steglich rearrangement.
Head-to-Head Comparison: Choosing the Right Catalyst
| Catalyst Class | Key Mechanistic Feature | Primary Application | Advantages | Limitations |
| 4-DMAP | Formation of N-acylpyridinium intermediate | General acylation catalyst | High reactivity, low cost, broad applicability | Achiral, not suitable for enantioselective reactions |
| Planar-Chiral DMAP Analogues | Chiral environment around the N-acylpyridinium intermediate | Kinetic resolution of alcohols and other asymmetric acyl transfers | High enantioselectivity, well-established | More complex synthesis, higher cost |
| Chiral Pyridine-N-Oxides | "Supernucleophilic" oxygen center, formation of O-acyloxypyridinium intermediate | Acylative dynamic kinetic resolutions, asymmetric rearrangements | Excellent reactivity and enantioselectivity, unique reactivity profiles | Can be sensitive to reaction conditions, mechanism less universally understood than DMAP |
Table 3: Comparative overview of nucleophilic pyridine catalysts.
Experimental Protocols: A Guide to Mechanistic Investigation
To foster a deeper understanding of these catalytic systems, this section provides generalized protocols for key mechanistic experiments.
Protocol 1: In-situ NMR Monitoring of Acylpyridinium Intermediate Formation
This protocol allows for the direct observation of the reactive intermediate.
Objective: To monitor the formation of the N-acylpyridinium or O-acyloxypyridinium intermediate by ¹H NMR spectroscopy.
Materials:
-
Pyridine catalyst (4-DMAP, chiral DMAP analogue, or chiral pyridine-N-oxide)
-
Acylating agent (e.g., acetic anhydride)
-
Deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)
-
NMR tube and spectrometer
Procedure:
-
Prepare a solution of the pyridine catalyst in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the catalyst.
-
Carefully add a stoichiometric equivalent of the acylating agent to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra over time.
-
Analyze the spectra for the appearance of new signals corresponding to the acylpyridinium intermediate and the disappearance of the starting material signals. The chemical shifts of the pyridine ring protons are expected to shift downfield upon formation of the positively charged pyridinium species.
Protocol 2: Kinetic Resolution of a Secondary Alcohol
This protocol is a standard method for evaluating the enantioselectivity of a chiral catalyst.
Objective: To determine the selectivity factor (s) of a chiral pyridine catalyst in the acylation of a racemic secondary alcohol.
Materials:
-
Chiral pyridine catalyst
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., acetic anhydride)
-
Stoichiometric base (e.g., triethylamine)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the racemic alcohol and the chiral catalyst in the anhydrous solvent.
-
Add the stoichiometric base to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the acylating agent dropwise.
-
Monitor the reaction progress by TLC or GC.
-
Quench the reaction at approximately 50% conversion.
-
Isolate the unreacted alcohol and the ester product by column chromatography.
-
Determine the enantiomeric excess of the unreacted alcohol and the ester product using chiral HPLC or GC.
-
Calculate the selectivity factor (s) using the equation: s = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)], where c is the conversion and ee_p is the enantiomeric excess of the product.
Conclusion
The family of nucleophilic pyridine catalysts offers a remarkable spectrum of reactivity and selectivity. While 4-DMAP remains a cost-effective and highly active catalyst for general applications, the development of chiral DMAP analogues and pyridine-N-oxides has opened new frontiers in asymmetric synthesis. The choice of catalyst should be guided by a thorough understanding of the reaction mechanism and the specific demands of the synthetic target. Planar-chiral DMAP analogues provide a robust and well-understood platform for kinetic resolutions, while chiral pyridine-N-oxides offer unique reactivity and high enantioselectivity in more complex transformations. By leveraging the mechanistic insights and comparative data presented in this guide, researchers can more effectively harness the power of these versatile catalysts to accelerate discovery and innovation in chemical synthesis.
References
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]
- Fu, G. C. (2000). Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society, 122(33), 8017-8018. [Link]
- Xie, M. S., Shan, M., Li, N., Chen, Y. G., Wang, X. B., Cheng, X., ... & Wang, G. (2021). Chiral DMAP-N-oxides as Acyl Transfer Catalysts: Design, Synthesis, and Application in Asymmetric Steglich Rearrangement. Angewandte Chemie International Edition, 60(5), 2469-2473. [Link]
- Vedejs, E., & Chen, X. (1997). Chiral Phosphine Catalysts for Enantioselective Acyl Transfer. Journal of the American Chemical Society, 119(11), 2584-2585. [Link]
- Fu, G. C. (2004). Asymmetric catalysis with “planar-chiral” derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-547. [Link]
- Spivey, A. C., & Arseniyadis, S. (2004). Asymmetric catalysis by chiral 4-(dialkylamino)pyridine derivatives. Angewandte Chemie International Edition, 43(41), 5436-5439. [Link]
- Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638. [Link]
- Shaw, S. A., Aleman, P., Vedejs, E. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(44), 13368-13369. [Link]
- Houk, K. N., & Cheong, P. H. Y. (2008). Computational prediction of stereoselectivity in organocatalysis.
- Wurz, R. P. (2007). Chiral 4-aminopyridine derivatives as catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-5595. [Link]
- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic chiral amines as catalysts in asymmetric synthesis. Chemical reviews, 103(8), 2985-3012. [Link]
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]
- Zipse, H. (2006). The DMAP-catalyzed acetylation of alcohols—a mechanistic study. Nachrichten aus der Chemie, 54(4), 369-372. [Link]
- Black, D. A., Arndtsen, B. A. (2006). A new class of chiral 4-aminopyridine catalysts: ferrocene-fused pyridines. Organometallics, 25(5), 1345-1348. [Link]
- Fu, G. C. (2006). Asymmetric catalysis with chiral-at-metal complexes. Dalton Transactions, (25), 3099-3103. [Link]
- Vedejs, E., & Jure, M. (2005). Efficacy of chiral nucleophilic catalysts. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]
- Fu, G. C. (2000). Enantioselective Nucleophilic Catalysis with “Planar-Chiral” Heterocycles. Accounts of Chemical Research, 33(6), 412-420. [Link]
- Xie, M. S., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society, 142(45), 19226-19238. [Link]
- Vedejs, E., & Chen, X. (1996). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 118(7), 1809-1810. [Link]
- Spivey, A. C., et al. (2001). Axially Chiral Analogues of 4-(Dimethylamino)pyridine: A New Class of Catalysts for Enantioselective Acylation. Organic Letters, 3(1), 91-94. [Link]
- Schedler, D. J. A., et al. (2014). The Size-Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition, 53(52), 14452-14456. [Link]
- Birman, V. B., & Li, X. (2008). 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts. Organic Letters, 10(7), 1353-1356. [Link]
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]
- Jarvo, E. R., & Miller, S. J. (2002). Amino acids and peptides as asymmetric organocatalysts. Tetrahedron, 58(13), 2481-2495. [Link]
- Connon, S. J. (2006). Organocatalysis: Asymmetric Synthesis with Non-Covalent Interactions. Chemistry–A European Journal, 12(21), 5418-5427. [Link]
- Seidel, D. (2009). Cooperative catalysis with chiral Brønsted acids and Lewis bases. Angewandte Chemie International Edition, 48(12), 2092-2094. [Link]
- List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]
- MacMillan, D. W. (2008). The advent and development of organocatalysis.
- Wikipedia. (2023). 4-Dimethylaminopyridine. [Link]
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]
- Baran, P. S. (2012). Pyridine N-Oxides. [Link]
- Bussy, U., et al. (2013). In situ NMR spectroelectrochemistry for the structure elucidation of unstable intermediate metabolites. Analytical and Bioanalytical Chemistry, 405(17), 5817-5824. [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. [Link]
- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
- MDPI. (2020).
- YouTube. (2021). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc. [Link]
- Collaborative Research Center 1333.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of 2-Substituted DMAP- N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Basicity of N,4-dimethylpyridin-3-amine and Other Pyridines
For researchers, scientists, and professionals in drug development, a nuanced understanding of the basicity of heterocyclic compounds is paramount. The pKa of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1] This guide provides an in-depth comparison of the basicity of N,4-dimethylpyridin-3-amine and other key pyridine derivatives. We will delve into the electronic and steric factors governing their basicity, present comparative experimental data, and provide detailed protocols for pKa determination to empower your research.
Understanding Pyridine Basicity: The Role of the Nitrogen Lone Pair
The basicity of pyridine stems from the lone pair of electrons on the sp²-hybridized nitrogen atom, which is available to accept a proton.[2] Unlike pyrrole, where the nitrogen lone pair is part of the aromatic sextet, in pyridine, it resides in an orbital perpendicular to the π-system and is thus not delocalized, rendering it basic.[2] The pKa of the conjugate acid of pyridine is approximately 5.23, meaning it will be partially protonated in acidic soils.[3][4] The introduction of substituents onto the pyridine ring can significantly alter the electron density at the nitrogen atom, thereby modulating its basicity.
Comparative Analysis of Pyridine Basicity
The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base.[5] The following table summarizes the pKa values for this compound and a selection of other relevant pyridines, providing a clear comparison of their relative basicities.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Pyridine | C₅H₅N | 5.23 | [3] |
| 4-Methylpyridine (4-Picoline) | CH₃C₅H₄N | 5.98 - 6.02 | [6][7][8][9] |
| 3-Aminopyridine | C₅H₆N₂ | 6.04 | [10][11][12][13] |
| N,N-Dimethylpyridin-4-amine (DMAP) | (CH₃)₂NC₅H₄N | 9.7 | [14][15][16] |
| This compound | C₇H₁₀N₂ | Predicted ~6.5-7.5 | *Predicted |
The Interplay of Electronic and Steric Effects on Basicity
The observed differences in the basicity of these pyridines can be rationalized by considering the electronic and steric effects of their substituents.
Electronic Effects
Substituents that donate electron density to the pyridine ring increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[17] Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, leading to lower basicity.
-
4-Methylpyridine vs. Pyridine : The methyl group at the 4-position is an electron-donating group through a positive inductive effect (+I). This increases the electron density on the ring nitrogen, making 4-methylpyridine (pKa ≈ 6.0) a stronger base than pyridine (pKa ≈ 5.2).[17]
-
3-Aminopyridine vs. Pyridine : The amino group is a strong electron-donating group through resonance (+M effect), which significantly increases the electron density on the nitrogen atom. This makes 3-aminopyridine (pKa ≈ 6.04) a stronger base than pyridine.[18]
-
N,N-Dimethylpyridin-4-amine (DMAP) vs. Pyridine : DMAP is a significantly stronger base (pKa = 9.7) than pyridine.[14][15][16] This is due to the powerful electron-donating resonance effect of the dimethylamino group at the 4-position, which greatly enhances the electron density on the ring nitrogen.[17][19]
-
This compound : This molecule benefits from the electron-donating effects of both a methyl group and an amino group. The methyl group at the 4-position provides a +I effect, while the amino group at the 3-position provides a +M effect. The N-methyl group on the amine will also contribute a slight electron-donating inductive effect. These combined electron-donating effects are expected to make this compound a stronger base than both 4-methylpyridine and 3-aminopyridine.
Steric Effects
Steric hindrance can play a crucial role in basicity, particularly for substituents in the 2- and 6-positions (ortho to the nitrogen).[5] Bulky groups in these positions can physically obstruct the nitrogen's lone pair, making it more difficult for a proton to approach and bond, thereby decreasing basicity.[5][20] For the compounds in our comparison, with substituents at the 3- and 4-positions, steric hindrance is generally not a dominant factor in determining their basicity relative to pyridine.
Caption: Factors influencing pyridine basicity.
Experimental Determination of pKa
Accurate pKa determination is crucial for understanding and utilizing the properties of pyridine derivatives. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a high-precision technique that involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[21][22] The pKa is determined from the inflection point of the resulting titration curve.[22][23]
Experimental Protocol for Potentiometric Titration:
-
Preparation of Solutions :
-
Calibration : Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[23]
-
Titration Setup :
-
Place a known volume of the pyridine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[23]
-
-
Titration Process :
-
Add the 0.1 M HCl titrant in small, precise increments.
-
Record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[23]
-
Continue the titration past the equivalence point.
-
-
Data Analysis :
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorption spectrum of a compound changes as it ionizes.[21][24] By measuring the absorbance at different pH values, the pKa can be determined.[25][26] This technique is particularly useful for compounds with a chromophore near the ionization center and can be performed with smaller sample quantities than potentiometric titration.[25]
Experimental Protocol for UV-Vis Spectrophotometry:
-
Preparation of Solutions :
-
Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Spectral Acquisition :
-
Add a small, constant amount of the stock solution to each buffer solution to achieve the desired final concentration.
-
Record the UV-Vis spectrum for the compound in each buffer solution.
-
-
Data Analysis :
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
More robust analysis can be performed by fitting the data to the Henderson-Hasselbalch equation.[1]
-
Conclusion
The basicity of this compound and its analogues is a complex interplay of electronic and steric factors. By understanding these principles and employing rigorous experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can accurately characterize the pKa of these important heterocyclic compounds. This knowledge is fundamental for the rational design and development of new chemical entities with optimized physicochemical and biological properties.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Wikipedia. (2023, November 28). 4-Methylpyridine.
- National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database.
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
- National Center for Biotechnology Information. (n.d.). 4-Methylpyridine. PubChem Compound Database.
- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Wikipedia. (2024, January 3). Pyridine.
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry, 43(15), 2915–2921. [Link]
- Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 226-232.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424).
- Berionni, G., Follet, E., Zipse, H., Lakhdar, S., & Ofial, A. R. (2018). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 83(15), 8441-8450.
- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract.
- MDPI. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405).
- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- ChemBK. (2024). 3-Aminopyridine.
- Prezi. (2025). Determination of pKa Using UV-VIS Spectrophotometry.
- Catalan, J., Mo, O., Perez, P., & Yanez, M. (1982). Proton affinities and preferred protonation sites in 3- and 4-substituted pyridines. Prediction from 1s orbital energies. Journal of the American Chemical Society, 104(13), 3713-3717.
- Chemistry Stack Exchange. (2016). Basicity of substituted pyridines.
- The Journal of Physical Chemistry A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- MDPI. (2004). Acidity Study on 3-Substituted Pyridines.
- Quora. (2018). Why is pyridine a weak base and pi-electron deficient?.
- Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines.
- American Chemical Society. (n.d.). and 4-substituted pyridines. Prediction from 1s orbital energies.
- The Journal of Organic Chemistry. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups.
- Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?.
- Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- LookChem. (n.d.). 4-Dimethylaminopyridine|1122-58-3.
- Química Organica.org. (n.d.). basicity of pyridine.
- ElectronicsAndBooks. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines.
- YouTube. (2018, March 9). basicity of pyridine-heterocyclic compounds (chemmasters.online).
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- ACS Omega. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces.
- PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
- Wikipedia. (2023, December 19). 4-Dimethylaminopyridine.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethylpyrimidin-4-amine. PubChem Compound Database.
Sources
- 1. ijper.org [ijper.org]
- 2. quora.com [quora.com]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]
- 8. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 9. hmdb.ca [hmdb.ca]
- 10. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chembk.com [chembk.com]
- 13. 462-08-8 CAS MSDS (3-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. N,N-Dimethylpyridin-4-amin | 1122-58-3 [m.chemicalbook.com]
- 15. 4-Dimethylaminopyridine|1122-58-3|lookchem [lookchem.com]
- 16. 4-Dimethylaminopyridine CAS#: 1122-58-3 [m.chemicalbook.com]
- 17. scribd.com [scribd.com]
- 18. basicity of pyridine [quimicaorganica.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 25. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. prezi.com [prezi.com]
A Researcher's Guide to the Kinetic Analysis of N,4-dimethylpyridin-3-amine Catalyzed Esterification: A Comparative Study
For the modern researcher in synthetic chemistry and drug development, the optimization of reaction conditions is paramount. Esterification, a cornerstone transformation in organic synthesis, is frequently accelerated by catalysts. While 4-(Dimethylamino)pyridine (DMAP) has long been the benchmark for nucleophilic catalysis in acylation reactions, the exploration of its isomers and analogues, such as N,4-dimethylpyridin-3-amine, is crucial for discovering catalysts with potentially unique reactivity, selectivity, or improved safety profiles.[1][2]
This guide provides a comprehensive framework for conducting a thorough kinetic analysis of this compound as an esterification catalyst. We will delve into the mechanistic underpinnings, present a detailed experimental protocol for determining the reaction's rate law, and objectively compare its projected kinetic profile against established alternatives like DMAP and Triethylamine. This document is designed to equip researchers with the theoretical knowledge and practical steps required to evaluate and implement novel catalysts in their workflows.
The Mechanism of Nucleophilic Catalysis in Pyridine Derivatives
The catalytic prowess of DMAP in acylation reactions stems from the potent nucleophilicity of its pyridine ring nitrogen, which is significantly enhanced by the electron-donating dimethylamino group at the C4 position.[3] The accepted mechanism proceeds via a nucleophilic pathway where DMAP attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a far more potent acylating agent than the parent anhydride. The alcohol then attacks the activated acyl group, yielding the ester and regenerating the DMAP catalyst. A stoichiometric base, such as triethylamine, is typically required to neutralize the acid byproduct and complete the catalytic cycle.[3][4]
This compound, an isomer of DMAP, is expected to operate through a similar nucleophilic mechanism. However, the positioning of the dimethylamino group at C3 instead of C4 will modulate the electronic properties and steric environment of the nucleophilic ring nitrogen. This structural difference is the fundamental reason for conducting a kinetic study: to quantify how these changes impact the catalyst's efficiency. A kinetic analysis will reveal the reaction order with respect to each component (acylating agent, alcohol, and catalyst), providing deep insights into the rate-determining step and the overall catalytic cycle.
Caption: Proposed nucleophilic catalytic cycle for this compound.
Experimental Design for Kinetic Analysis
The primary objective is to determine the rate law for the esterification, which takes the general form: Rate = k[Alcohol]a[Acylating Agent]b[Catalyst]c
where 'k' is the rate constant and 'a', 'b', and 'c' are the reaction orders for each component. The method of initial rates is a robust approach to determine these orders.[5] This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant.
Experimental Workflow
Sources
A Researcher's Guide to Assessing Enantioselectivity in Chiral Aminopyridine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral aminopyridine derivatives have emerged as a powerful class of nucleophilic organocatalysts. Their ability to activate acyl groups and other electrophiles has led to their successful application in a wide array of enantioselective transformations, including acylations, rearrangements, and cycloadditions. The efficacy of these catalysts is fundamentally judged by their ability to discriminate between enantiotopic faces, groups, or positions in a prochiral substrate, a property quantified as enantioselectivity.
This guide provides a comprehensive comparison of different classes of chiral aminopyridine catalysts, delving into the structural features that govern their stereochemical outcomes. We will explore the mechanistic underpinnings of enantioselection and provide detailed, field-proven protocols for accurately assessing the enantiomeric excess (ee) of reaction products, a critical step in catalyst evaluation and reaction optimization.
The Landscape of Chiral Aminopyridine Catalysts: A Comparative Overview
The design of chiral aminopyridine catalysts has evolved significantly, leading to several distinct structural classes. The choice of catalyst scaffold has profound implications for both reactivity and the degree of stereocontrol. Here, we compare some of the most prominent classes, supported by performance data in representative reactions.
Planar-Chiral DMAP Analogs
Pioneered by Fu and others, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven to be highly effective in a variety of asymmetric processes.[1][2] In these catalysts, a chiral element is introduced by the fusion of the pyridine ring to a ferrocene or other planar chiral moiety. This design strategy effectively creates a chiral pocket around the nucleophilic nitrogen atom.
The mechanism of enantioselection is predicated on the differential steric hindrance imposed by the planar chiral backbone. In the transition state of the rate-determining step, one of the enantiotopic faces of the prochiral substrate is sterically shielded, forcing the reaction to proceed preferentially via the less hindered pathway.[3]
C2-Symmetric and C1-Symmetric Aminopyridines
Catalysts possessing C2 or C1 symmetry have also been extensively explored. C2-symmetric catalysts often feature a chiral backbone that positions two identical coordinating or sterically directing groups. This symmetry can simplify the analysis of transition states. C1-symmetric catalysts, lacking any rotational symmetry, offer a more complex but potentially more tunable chiral environment. For instance, a C1-symmetric aminopyridine ligand derived from camphor has been successfully employed in the highly asymmetric Henry reaction.[4][5]
Bifunctional Aminopyridine Catalysts
More recent designs have incorporated additional functional groups into the catalyst scaffold to enable cooperative catalysis. These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions such as hydrogen bonding. For example, a chiral DMAP-thiourea bifunctional catalyst has been shown to be highly effective in enantioselective Steglich and Black rearrangement reactions.[6]
Performance Data in Key Asymmetric Reactions
The selection of an appropriate catalyst is highly dependent on the specific transformation. Below is a summary of the performance of different chiral aminopyridine catalysts in the enantioselective Steglich rearrangement, a powerful carbon-carbon bond-forming reaction.
| Catalyst Type | Catalyst Example | Substrate | Yield (%) | ee (%) | Reference |
| Helical Aminopyridine | (P)-1 | O-carboxylazlactone | 91 | 91 (R) | [7][8] |
| Helical Aminopyridine | (M)-1' | O-carboxylazlactone | 94 | 94 (S) | [7][8] |
| Ugi-derived DMAP | Diastereomerically pure catalyst | Oxindole derivative | >98 | up to 99 | [1][9] |
| Bifunctional DMAP-Thiourea | Chiral DMAP-thiourea | 1,3-oxazolyl carbonate | up to 90 | up to 97 | [6] |
Key Observations:
-
The helicene-based catalysts demonstrate excellent enantiodivergence, allowing access to either product enantiomer by switching the catalyst's helicity.[7][8]
-
Easily accessible DMAP derivatives prepared via the Ugi multicomponent reaction show exceptional performance in the Steglich rearrangement of oxindoles.[1][9]
-
The incorporation of a thiourea moiety to create a bifunctional catalyst leads to high yields and enantioselectivities.[6]
Mechanistic Insights into Enantioselection
The enantioselectivity of chiral aminopyridine catalysts arises from the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. This energy difference is governed by a combination of steric and electronic interactions between the catalyst, the substrate, and the reagents.
In the case of planar-chiral DMAP analogs, the ferrocene backbone creates a rigid chiral environment. The bulky substituents on the ferrocene moiety effectively block one face of the activated acylpyridinium intermediate, directing the incoming nucleophile to the other face.
Experimental Protocols for Assessing Enantioselectivity
Accurate determination of the enantiomeric excess is crucial for evaluating catalyst performance. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable techniques for this purpose.
General Workflow for Enantioselectivity Determination
Detailed Protocol: Chiral HPLC Analysis of Acylated Alcohols
This protocol provides a general guideline for the chiral HPLC analysis of the product from a kinetic resolution of a secondary alcohol catalyzed by a chiral aminopyridine.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP) column: Polysaccharide-based columns (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or Phenomenex Lux Cellulose/Amylose series) are often a good starting point.
2. Mobile Phase Preparation:
-
For normal phase chromatography, a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically used.
-
A common starting mobile phase composition is 90:10 (v/v) Hexane:Isopropanol.
-
All solvents should be HPLC grade and filtered through a 0.45 µm membrane filter before use.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection Wavelength: Determined by the UV absorbance of the product. If the product lacks a strong chromophore, derivatization with a UV-active tag may be necessary.
-
Injection Volume: 5 - 20 µL
4. Sample Preparation:
-
Accurately weigh a small amount of the purified reaction product and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic product at the same concentration to serve as a standard for identifying the retention times of the two enantiomers.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram. The two enantiomers should appear as two distinct peaks.
-
Inject the sample from the asymmetric reaction and record the chromatogram.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.
Trustworthiness and Self-Validation:
To ensure the reliability of the results, it is essential to:
-
Confirm baseline separation of the enantiomers in the racemic standard (Resolution > 1.5).
-
Verify the linearity of the detector response over the concentration range of the analysis.
-
Run a blank injection (mobile phase only) to ensure that there are no interfering peaks from the solvent or system.
Conclusion
The rational design of chiral aminopyridine catalysts continues to provide powerful tools for asymmetric synthesis. A thorough understanding of the structural features that dictate enantioselectivity, coupled with rigorous analytical methods for its assessment, is paramount for the successful development and application of these catalysts. This guide provides a framework for comparing catalyst performance and a detailed protocol for the accurate determination of enantiomeric excess, empowering researchers to make informed decisions in their pursuit of stereochemically complex molecules.
References
- He, J., et al. (2017). Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit. Chemical Science, 8(1), 524-529. [Link]
- Lee, S. Y. (2006). Asymmetric nucleophilic catalysis with planar-chiral DMAP derivatives and chiral phosphines: synthetic and mechanistic studies. Massachusetts Institute of Technology. [Link]
- He, J., et al. (2017). Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit. Chemical Science. [Link]
- Mandai, H., et al. (2015). Enantioselective Steglich Rearrangement of Oxindole Derivatives by Easily Accessible Chiral N,N-4-(Dimethylamino)pyridine Derivatives. Organic Letters, 17(18), 4436-4439. [Link]
- Blay, G., et al. (2008). New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole. The Journal of Organic Chemistry, 73(10), 3829-3836. [Link]
- Mandai, H., et al. (2015). Enantioselective Steglich Rearrangement of Oxindole Derivatives by Easily Accessible Chiral N,N-4-(Dimethylamino)pyridine Derivatives. Okayama University Scientific Achievement Repository. [Link]
- Blay, G., et al. (2008). New Highly Asymmetric Henry Reaction Catalyzed by CuII and aC1-Symmetric Aminopyridine Ligand, and Its Application to the Synthesis of Miconazole.
- Spivey, A. C., et al. (2006). Preparation of Chiral DMAP Derivatives and Investigation on Their Enantioselective Catalytic Activity in Benzazetidine Synthesis and Kinetic Resolutions of Alcohols.
- Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Lin, C.-H., et al. (2020). Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules, 25(19), 4552. [Link]
- Phenomenex. (n.d.).
- Heard, A. W., et al. (2020).
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Vedejs, E., et al. (2003). Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. Journal of the American Chemical Society, 125(14), 4150-4151. [Link]
- Wang, J., et al. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. Organic Letters, 13(6), 1342-1345. [Link]
- Wang, M., et al. (2019). A novel chiral DMAP–thiourea bifunctional catalyst catalyzed enantioselective Steglich and Black rearrangement reactions. Organic Chemistry Frontiers, 6(15), 2624-2629. [Link]
- Kumagai, H., et al. (2023).
- Heard, A. W., et al. (2020). Synthesis of a Mechanically Planar Chiral Rotaxane Ligand for Enantioselective Catalysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric nucleophilic catalysis with planar-chiral DMAP derivatives and chiral phosphines : synthetic and mechanistic studies [dspace.mit.edu]
- 4. New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiodivergent Steglich rearrangement of O-carboxylazlactones catalyzed by a chirality switchable helicene containing a 4-aminopyridine unit - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
The Rising Catalyst: A Comparative Guide to N,4-Dimethylpyridin-3-amine in Hindered Alcohol Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acylation of sterically hindered alcohols is a persistent challenge in organic synthesis, often plagued by slow reaction rates and low yields. While 4-(Dimethylamino)pyridine (DMAP) has long been the gold-standard catalyst for these transformations, its limitations in particularly demanding cases have spurred the search for more potent alternatives. This guide provides an in-depth comparative analysis of N,4-dimethylpyridin-3-amine, a structurally similar yet superior catalyst for the acylation of hindered alcohols. We will explore the mechanistic underpinnings of its enhanced reactivity, present comparative experimental data, and provide detailed protocols to empower researchers to overcome synthetic hurdles in complex molecule synthesis.
The Enduring Challenge: Acylating Sterically Encumbered Alcohols
The esterification of alcohols is a cornerstone of organic synthesis, crucial for installing protecting groups, synthesizing active pharmaceutical ingredients, and creating functional materials. However, when the hydroxyl group is situated in a sterically congested environment, such as in tertiary alcohols or complex natural products, the reaction kinetics are significantly impeded. Traditional methods often require harsh conditions, leading to side reactions like elimination, which compromises yield and purity.
The advent of nucleophilic pyridine-based catalysts, most notably DMAP, revolutionized this field by providing a milder and more efficient reaction pathway. Yet, even with DMAP, the acylation of highly hindered alcohols can remain sluggish, necessitating high catalyst loadings and extended reaction times.
The DMAP Family: A Mechanistic Overview
The catalytic prowess of DMAP and its analogues stems from their ability to act as potent nucleophilic catalysts. The generally accepted mechanism involves the initial reaction of the pyridine nitrogen with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a significantly more potent acylating agent than the anhydride itself. The alcohol then attacks this activated intermediate, transferring the acyl group to form the desired ester and regenerating the catalyst. An auxiliary, non-nucleophilic base like triethylamine is often employed to scavenge the acid byproduct.[1]
Caption: Generalized catalytic cycle for DMAP-mediated acylation.
This compound: A Superior Catalyst Emerges
This compound, also known as 3-methyl-DMAP, is a simple yet powerful modification of the classic DMAP structure. The introduction of a methyl group at the 3-position of the pyridine ring has profound electronic and steric consequences that translate to enhanced catalytic activity, particularly for hindered substrates.
The Steric and Electronic Advantage
Theoretical and experimental studies have shown that alkyl substituents at the 3-position of the 4-(dialkylamino)pyridine core increase the catalyst's activity. This enhancement is attributed to two primary factors:
-
Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density on the pyridine ring and, consequently, the nucleophilicity of the ring nitrogen. This leads to a faster initial formation of the N-acylpyridinium intermediate.
-
Steric Effect: The methyl group at the 3-position sterically hinders the rotation of the dimethylamino group at the 4-position. This "conformational fixation" encourages the lone pair of the exocyclic nitrogen to align more effectively with the pi-system of the pyridine ring. This improved orbital overlap enhances resonance, further boosting the nucleophilicity of the pyridine nitrogen and stabilizing the resulting N-acylpyridinium cation. It is this stabilization of the key intermediate that is believed to be the dominant factor in its enhanced catalytic prowess.
Caption: Structural comparison of DMAP and this compound.
Comparative Performance Analysis
The true measure of a catalyst lies in its performance in challenging reactions. The acylation of sterically hindered tertiary alcohols serves as an excellent benchmark for comparing the efficacy of this compound and DMAP.
Acylation of a Hindered Tertiary Alcohol
A study by Larionov investigated the acylation of the tertiary alcohol 1-ethynylcyclohexanol with isobutyric anhydride, providing a direct comparison of various DMAP derivatives. The results clearly demonstrate the superior performance of this compound.
| Catalyst (10 mol%) | Substrate | Acylating Agent | Time (h) for >95% Conversion | Relative Rate (approx.) |
| DMAP | 1-Ethynylcyclohexanol | Isobutyric Anhydride | ~ 24 | 1 |
| This compound | 1-Ethynylcyclohexanol | Isobutyric Anhydride | ~ 4 | ~6x faster |
Data extrapolated from kinetic plots presented in the PhD thesis of Eugeniy Larionov, LMU Munich, 2011.
As the data indicates, this compound is approximately six times more effective than DMAP in this challenging esterification. This significant rate enhancement allows for shorter reaction times, which can be crucial for preserving sensitive functional groups and improving overall process efficiency.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in the acylation of a hindered alcohol.
General Procedure for the Acylation of a Hindered Tertiary Alcohol
This procedure is adapted from established methods for DMAP-catalyzed acylations and is suitable for a range of tertiary alcohols.
Materials:
-
Hindered Alcohol (1.0 equiv)
-
Acid Anhydride (e.g., Acetic Anhydride or Isobutyric Anhydride, 1.5 equiv)
-
This compound (0.1 equiv)
-
Triethylamine (Et3N, 1.5 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the hindered alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Add triethylamine (1.5 equiv) followed by this compound (0.1 equiv) to the stirred solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acid anhydride (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Caption: Step-by-step experimental workflow for hindered alcohol acylation.
Conclusion and Future Outlook
For the synthetic chemist facing the challenge of acylating sterically hindered alcohols, this compound represents a significant advancement over the traditional catalyst, DMAP. Its enhanced catalytic activity, stemming from a combination of electronic and steric factors, translates to faster reaction times and potentially higher yields. This makes it an invaluable tool in the synthesis of complex natural products and pharmaceuticals, where efficiency and mild reaction conditions are paramount.
The continued exploration of substituted pyridine catalysts will undoubtedly lead to even more powerful and selective reagents. However, for the present, this compound offers a readily accessible and highly effective solution for overcoming a common and often frustrating synthetic obstacle.
References
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]
- Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. PhD Thesis, Ludwig-Maximilians-Universität München. [Link]
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751-4757. [Link]
- Scriven, E. F. V. (Ed.). (1996).
- Berry, D. J., DiGiovanna, C. V., Metrick, S. S., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. [Link]
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Murugan, R., & Scriven, E. F. V. (2003). The versatile 4-dimethylaminopyridine. Aldrichimica Acta, 36(1), 21-27.
Sources
computational analysis of the transition state in aminopyridine catalysis
An Expert's Guide to the Computational Analysis of Transition States in Aminopyridine Catalysis
From the desk of a Senior Application Scientist
For researchers, scientists, and professionals in drug development, aminopyridine catalysis represents a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity. The subtle interplay of non-covalent interactions, bond formations, and cleavages that govern these reactions occurs on a timescale and length scale that is often inaccessible to direct experimental observation. The heart of this process—the fleeting, high-energy transition state (TS)—holds the secrets to a reaction's rate, outcome, and stereoselectivity.
The Central Role of the Transition State in Catalysis
Every chemical reaction traverses a potential energy surface (PES), a multidimensional landscape where valleys represent stable molecules (reactants, intermediates, products) and mountains represent energy barriers. The transition state is not a stable molecule but a specific, transient geometry that corresponds to the highest energy point along the lowest energy path between reactants and products—a first-order saddle point on the PES.
The Gibbs free energy of activation (ΔG‡), the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate, as described by Eyring's transition state theory. The role of a catalyst, such as an aminopyridine, is to provide an alternative reaction pathway with a lower ΔG‡, thereby accelerating the reaction. By accurately modeling the transition states of both the catalyzed and uncatalyzed pathways, and competing catalyzed pathways (e.g., those leading to different stereoisomers), we can quantitatively predict reaction rates and selectivities.
A Comparative Analysis of Computational Methods
The accuracy of a transition state analysis hinges on the chosen computational method. For systems typical in aminopyridine catalysis, which can involve dozens to hundreds of atoms, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy. However, "DFT" is not a single method but a family of approximations (functionals). The choice of functional and basis set is a critical decision that directly impacts the quality of the results.
Selecting the Appropriate Density Functional
The performance of various functionals has been extensively benchmarked for organocatalytic reactions.[1][2] The key is to select a functional that accurately describes both the geometry and the energy of the transition state, which often involves a delicate balance of covalent and non-covalent interactions.
| Functional Class | Examples | Strengths for Aminopyridine Catalysis | Weaknesses & Considerations |
| Hybrid GGA | B3LYP | A robust, general-purpose functional. Often a good starting point for geometry optimizations.[3][4] | May perform poorly for systems with significant non-covalent interactions or dispersion forces unless a correction is applied.[2] |
| Meta-Hybrid GGA | M06-2X | Generally excellent for main-group thermochemistry, kinetics, and non-covalent interactions. Highly recommended for organocatalytic transition states.[1][2] | Can be more computationally expensive than B3LYP. The high amount of exact exchange makes it suitable for kinetics but less so for some ground-state properties. |
| Dispersion-Corrected | B3LYP-D3BJ, M06-2X-D3 | Explicitly accounts for long-range van der Waals forces (dispersion), which are critical for catalyst-substrate binding and accurate energetics.[5][6] The D3BJ correction is a modern, robust choice. | The addition of the correction term slightly increases computational time. It is now considered essential for accurate results in catalysis. |
| Range-Separated | ωB97X-D | Provides a balanced description of both short- and long-range interactions, including dispersion. A very strong performer in many benchmark studies.[2] | Can be more computationally intensive than standard hybrids. |
The Importance of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost.
-
Pople Style (e.g., 6-31G(d), 6-311+G(d,p)) : Widely used, but can be prone to basis set superposition error (BSSE).
-
Ahlrichs Style (e.g., def2-SVP, def2-TZVP, def2-TZVPP) : Generally considered more robust and efficient for a given level of accuracy.[5][6] The triple-ζ quality basis sets (def2-TZVP) often provide a "gold standard" balance for final energy calculations.
A Self-Validating Protocol: A common and reliable protocol is to perform geometry optimizations with a computationally cheaper but reasonable basis set (e.g., def2-SVP) and then perform a more accurate single-point energy calculation on the optimized geometry using a larger basis set (e.g., def2-TZVPP).[6] This "opt/sp" approach provides high-accuracy energies without the prohibitive cost of optimizing with the larger basis set.
The Workflow: From Reactants to a Validated Transition State
Locating a transition state is an optimization procedure to find a saddle point, not a minimum. This requires a specific and rigorous workflow to ensure the located structure is the correct one. Automated tools can streamline this process, but understanding the underlying steps is crucial for troubleshooting and validation.[7][8]
Caption: A robust workflow for locating and validating a transition state structure.
Detailed Protocol for Transition State Calculation
This protocol assumes the use of the Gaussian software package, a widely used tool in computational chemistry.[9]
-
Reactant and Product Optimization:
-
Construct the 3D structures of the reactants and products.
-
Perform a full geometry optimization and frequency calculation on each structure to ensure they are true minima on the PES (i.e., have zero imaginary frequencies).
-
Example Gaussian Keyword Line: #p M062X/def2SVP opt freq scrf=(smd,solvent=your_solvent)
-
-
Initial Guess Generation (QST3 Method):
-
Create a single input file containing the title, charge, and multiplicity, followed by the optimized reactant coordinates, then the title, charge, and multiplicity followed by the optimized product coordinates, and finally, the title, charge, and multiplicity followed by an initial guess for the transition state geometry.
-
The guess can be an educated manual modification of the reactant or product structure, or an intermediate structure from a relaxed scan.
-
Example Gaussian Keyword Line: #p M062X/def2SVP opt=(QST3,noeigentest)
-
-
Transition State Optimization:
-
The QST3 calculation will attempt to find the transition state connecting the provided reactant and product structures, starting from the guess. The noeigentest keyword prevents the calculation from stopping if the initial Hessian is not perfectly formed.
-
-
Validation Step 1: Frequency Analysis:
-
Using the optimized geometry from the previous step (the presumed TS), perform a frequency calculation at the same level of theory.
-
Trustworthiness Check: A true first-order saddle point must have exactly one imaginary frequency.[10] The vibrational mode corresponding to this imaginary frequency should be animated and visually inspected to confirm that it represents the bond-forming/breaking process of the desired reaction coordinate.
-
Example Gaussian Keyword Line: #p M062X/def2SVP freq scrf=(smd,solvent=your_solvent)
-
-
Validation Step 2: Intrinsic Reaction Coordinate (IRC) Analysis:
-
An IRC calculation follows the reaction path down from the transition state in both the forward and reverse directions.
-
Trustworthiness Check: A correctly identified transition state must connect the intended reactant and product minima on the potential energy surface.[7] The IRC calculation provides this definitive proof.
-
Example Gaussian Keyword Line: #p M062X/def2SVP irc=(calcfc,maxpoints=50,stepsize=10) scrf=(smd,solvent=your_solvent)
-
Comparison of Software Alternatives
While Gaussian is a benchmark, other software packages offer unique advantages, particularly in terms of user experience and automation.
| Software Package | Key Features & Strengths | Best For... |
| Gaussian | The industry and academic standard; offers a vast array of functionals and methods.[9][11] | Researchers who need maximum flexibility and access to the latest theoretical methods. |
| Schrödinger Suite | Features the user-friendly Maestro GUI and powerful automated workflows like AutoTS, which require only reactant and product structures to find a TS.[7][12] | Teams prioritizing speed, ease of use, and high-throughput screening. Excellent for drug development environments. |
| ORCA | A very fast and powerful quantum chemistry package, particularly known for its efficient DFT and coupled-cluster implementations. Free for academic use. | Users seeking a high-performance, cost-effective alternative to Gaussian, especially for large molecules. |
| VASP | Primarily designed for periodic systems (materials science, surfaces).[9] | While not the first choice for molecular catalysis, it is powerful for studying reactions on catalytic surfaces. |
Case Study: Stereoselectivity in a Disulfonimide-Catalyzed Iodination
A combined experimental and computational study investigated the atroposelective iodination of 2-amino-6-arylpyridines catalyzed by a chiral disulfonimide (DSI).[6][13] The researchers used DFT calculations to understand the origin of the high enantioselectivity.
Their computational approach revealed that the catalyst acts as a Brønsted base, and the stereodetermining step is the deprotonation of a Wheland intermediate.[5][13] By calculating the transition state energies for the pathways leading to the two different enantiomers, they could rationalize the experimental observations.
Caption: Energy profile comparing pathways to major and minor enantiomers.
Illustrative Quantitative Data
The power of the computational approach lies in its quantitative predictions. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states directly correlates to the enantiomeric excess (ee) of the reaction.
| Transition State Pathway | Level of Theory | Relative Free Energy (ΔG‡) | Predicted Outcome |
| TS-1 (leading to Major Product) | M06-2X-D3/def2-TZVP[6] | 23.1 kcal/mol | Favored Pathway |
| TS-2 (leading to Minor Product) | M06-2X-D3/def2-TZVP[6] | 28.4 kcal/mol | Disfavored Pathway |
| Energy Difference (ΔΔG‡) | 5.3 kcal/mol | High Enantioselectivity |
This significant energy difference of 5.3 kcal/mol strongly supports the experimental observation of high enantioselectivity and demonstrates the predictive power of a well-chosen computational model.[6]
The Imperative of Experimental Validation
Computational chemistry provides powerful insights and detailed mechanistic hypotheses, but these remain models of reality. Authoritative and trustworthy research requires that computational predictions are validated against experimental data.
-
Kinetic Isotope Effect (KIE): If a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium will slow the reaction. The magnitude of this effect can be calculated from the vibrational frequencies of the ground state and transition state and compared directly with experimental KIE measurements to validate the computed TS geometry.[13]
-
Substituent Effects: The impact of modifying substituents on the reactants (e.g., adding electron-donating or -withdrawing groups) can be modeled by calculating the change in ΔG‡. These computed trends should correlate with the experimentally measured changes in reaction rates (i.e., a computational Hammett plot).
-
Spectroscopic Characterization: While the transition state itself cannot be observed, key intermediates proposed by the computational model can sometimes be detected and characterized by spectroscopic methods (e.g., NMR, IR) under reaction conditions, lending credence to the overall proposed mechanism.[6]
By integrating rigorous computational analysis with empirical testing, we create a synergistic loop where theory guides experiment, and experiment validates theory, leading to a profound and actionable understanding of aminopyridine catalysis.
References
- Parmar, K. S., et al. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
- Schrödinger Materials Science. (n.d.). AutoTS. Schrödinger.
- University of Portsmouth. (2011). Assessment of popular DFT and semiempirical molecular orbital techniques for calculating relative transition state energies and kinetic product distributions in enantioselective organocatalytic reactions.
- Parmar, K. S., et al. (2025). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
- Parmar, K. S., et al. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
- Mornar, J., et al. (2011). Assessment of Popular DFT and Semiempirical Molecular Orbital Techniques for Calculating Relative Transition State Energies and Kinetic Product Distributions in Enantioselective Organocatalytic Reactions.
- Rowan Scientific. (n.d.). Transition States.
- Al-Otaibi, J. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26, 1235-1252. [Link]
- CD ComputaBio. (n.d.). Transition State Calculation Service.
- Bakr, B. W., & Sherrill, C. D. (2018). Analysis of transition state stabilization by non-covalent interactions in organocatalysis: application of atomic and functional-group partitioned symmetry-adapted perturbation theory to the addition of organoboron reagents to fluoroketones. Physical Chemistry Chemical Physics, 20(27), 18241-18251. [Link]
- Al-Otaibi, J. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
- Schrödinger Materials Science. (n.d.). Modeling for Catalysis & Reactivity. Schrödinger.
- Jacobson, L. D., et al. (2017). Automated Transition State Search and Its Application to Diverse Types of Organic Reactions.
- ResearchGate. (n.d.). DFT calculation of transition state between 9 and 10 a catalyzed by C1. ResearchGate.
- Al-Otaibi, J. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]
- Hosseini, H., et al. (2024).
Sources
- 1. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. schrodinger.com [schrodinger.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition State Calculation Service - CD ComputaBio [computabio.com]
- 10. Transition States | Rowan [rowansci.com]
- 11. researchgate.net [researchgate.net]
- 12. schrodinger.com [schrodinger.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Recyclability of Aminopyridine-Based Catalysts
For researchers, scientists, and professionals in drug development, the efficiency and sustainability of catalytic processes are paramount. Aminopyridine-based catalysts, particularly 4-(Dimethylamino)pyridine (DMAP) and its analogs, are renowned for their exceptional activity in a wide array of organic transformations, most notably acylation reactions. However, their application in homogeneous systems presents significant challenges in separation and reuse, contributing to product contamination and increased operational costs. This guide provides an in-depth technical evaluation of the recyclability of aminopyridine-based catalysts, focusing on heterogenization strategies that enhance their sustainability. We will delve into a comparative analysis of different support materials, providing experimental data and protocols to inform your selection of the most appropriate recyclable catalyst system for your synthetic needs.
The Challenge of Homogeneous Aminopyridine Catalysis and the Heterogeneous Solution
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for high catalytic activity and selectivity under mild conditions.[1] However, the separation of the catalyst from the reaction mixture can be difficult and energy-intensive, often requiring complex workup procedures.[1][2] This is a significant drawback when using valuable or toxic catalysts like aminopyridines.
Heterogenization, the immobilization of a homogeneous catalyst onto an insoluble support, offers a pragmatic solution to this problem.[3][4] This approach combines the high reactivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. The resulting supported catalysts can be readily removed from the reaction mixture by simple filtration or magnetic separation, enabling their reuse over multiple cycles.[5][6] This not only reduces waste and cost but also simplifies product purification, a critical consideration in pharmaceutical synthesis.
Choosing the Right Support: A Comparative Analysis
The choice of support material is crucial as it dictates the physical properties, stability, and ultimately, the recyclability of the immobilized aminopyridine catalyst. The most common supports include polymers, silica, and magnetic nanoparticles.
Polymer Supports: Robust and Versatile
Polystyrene, often cross-linked with divinylbenzene, is a popular and cost-effective choice for supporting aminopyridine catalysts.[7][8] Polymer-supported DMAP (PS-DMAP) has demonstrated remarkable stability and reusability in various reactions.
Key Advantages:
-
High Loading Capacity: The porous nature of polymer resins allows for a high concentration of active sites.
-
Excellent Stability: The covalent linkage between the aminopyridine moiety and the polymer backbone is typically robust, leading to minimal leaching.
-
Versatility: A wide range of functionalized polymers are commercially available or can be readily synthesized.
Experimental Data Snapshot: PS-DMAP in Acylation
| Reaction Parameter | Result | Citation |
| Catalyst | Polystyrene-supported DMAP (PS-DMAP) | |
| Reaction | Cascade synthesis of α-pyrones | |
| Recyclability | At least 20 cycles without significant loss in activity | |
| Recovery Method | Simple filtration |
One study highlighted the successful use of polystyrene-supported DMAP in a cascade synthesis of α-pyrones, where the catalyst was recycled for at least 20 cycles with no significant drop in performance.
Silica Supports: High Surface Area and Thermal Stability
Mesoporous silica materials, such as SBA-15, offer a high surface area and well-defined pore structure, making them excellent supports for catalysts.[2] The rigid framework of silica provides good thermal and mechanical stability.
Key Advantages:
-
High Surface Area: Facilitates excellent dispersion of the catalytic sites.
-
Thermal and Mechanical Stability: The robust nature of silica allows for use under a wider range of reaction conditions.
-
Tunable Porosity: The pore size can be tailored to accommodate different substrates and reactions.
A comparative study between silica-supported DMAP and polymer-supported DMAP for various reactions showed that silica-supported versions can offer higher yields in many cases.[9]
Magnetic Nanoparticles: The Ease of Magnetic Separation
Immobilizing aminopyridine catalysts on magnetic nanoparticles (MNPs), typically composed of iron oxides like Fe₃O₄, offers a highly efficient method for catalyst recovery.[6][10][11] After the reaction, the catalyst can be quickly and easily separated from the reaction mixture using an external magnet.[12][13]
Key Advantages:
-
Facile Separation: Magnetic recovery is a simple, rapid, and highly efficient process.[13]
-
High Surface-to-Volume Ratio: Nanoparticles provide a large surface area for catalyst loading.[14]
-
Good Dispersibility: When properly functionalized, MNPs can be well-dispersed in the reaction medium, minimizing mass transfer limitations.
One of the first examples of a magnetic nanoparticle-supported chiral DMAP analogue demonstrated high enantioselectivity in the acylation of racemic secondary alcohols and excellent recyclability.[5]
Workflow for Evaluating Catalyst Recyclability
A standardized workflow is essential for accurately assessing the recyclability of a supported aminopyridine catalyst. This involves a series of consecutive reaction cycles with recovery and analysis of the catalyst at each stage.
Caption: A generalized workflow for testing the recyclability of a heterogeneous aminopyridine catalyst.
Experimental Protocols
Protocol 1: Synthesis of Polystyrene-Supported DMAP (PS-DMAP)
This protocol is a general guideline for the synthesis of PS-DMAP from chloromethylated polystyrene.
Materials:
-
Chloromethylated polystyrene (1% DVB cross-linked, 1.0-2.0 mmol Cl/g)
-
4-(Methylamino)pyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(methylamino)pyridine in anhydrous DMF.
-
Carefully add sodium hydride portion-wise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to form the sodium salt of 4-(methylamino)pyridine.
-
Add the chloromethylated polystyrene resin to the reaction mixture.
-
Heat the suspension to 80-90 °C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and quench any remaining sodium hydride by the slow addition of methanol.
-
Collect the resin by filtration and wash sequentially with DMF, water, methanol, and dichloromethane.
-
Dry the functionalized resin under vacuum to a constant weight.
-
Characterize the PS-DMAP resin to determine the loading of the aminopyridine moiety (e.g., by elemental analysis).[7]
Protocol 2: General Procedure for Testing Catalyst Recyclability in an Acylation Reaction
This protocol describes a typical procedure for evaluating the recyclability of a supported aminopyridine catalyst.
Materials:
-
Supported aminopyridine catalyst (e.g., PS-DMAP)
-
Alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Triethylamine (optional, as a base to neutralize the acid byproduct)
Procedure:
-
Cycle 1:
-
To a reaction vessel, add the supported aminopyridine catalyst (e.g., 10 mol%).
-
Add the alcohol, anhydrous solvent, and triethylamine (if used).
-
Add acetic anhydride dropwise to the mixture at room temperature.
-
Stir the reaction until completion (monitor by TLC or GC).
-
Separate the catalyst by filtration (for polymer or silica supports) or by using an external magnet (for magnetic supports).
-
Wash the recovered catalyst with the reaction solvent and then with a solvent like methanol to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
Isolate the product from the filtrate and determine the yield and purity.
-
-
Subsequent Cycles:
-
Use the recovered and dried catalyst for the next reaction cycle under identical conditions.
-
Repeat the process for the desired number of cycles, determining the product yield at each cycle.
-
Optionally, after a certain number of cycles, a sample of the recovered catalyst can be taken for characterization to assess its structural integrity and a sample of the product can be analyzed for leached catalyst (e.g., by ICP-MS for metal-containing supports).[15][16]
-
Catalyst Deactivation and Regeneration
Even with robust immobilization, a gradual loss of catalytic activity can occur over multiple cycles. Understanding the deactivation mechanisms is key to extending the catalyst's lifetime.
Common Deactivation Pathways:
-
Leaching: The active aminopyridine moiety may slowly detach from the support, especially under harsh reaction conditions. This is a critical issue in pharmaceutical applications where product purity is paramount.[3]
-
Fouling/Coking: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites.[17]
-
Poisoning: Certain impurities in the reactants or solvents can irreversibly bind to the catalytic sites. For aminopyridine catalysts, strong acids can protonate the pyridine nitrogen, rendering it non-nucleophilic.
-
Mechanical/Thermal Degradation: The support material itself may degrade over time, leading to a loss of surface area or structural integrity.[17]
In some cases, a deactivated catalyst can be regenerated. For instance, fouling by organic residues may be reversed by washing with appropriate solvents. If the deactivation is due to poisoning by an acid, a mild base wash might restore activity.
Economic and Environmental Considerations
The initial cost of preparing a supported catalyst is higher than using its homogeneous counterpart. However, this upfront investment can be offset by the savings from repeated catalyst use and simplified product purification.[10][18][19] The environmental benefits are also significant, as catalyst recycling minimizes waste and reduces the demand for the synthesis of new catalysts.[10] The global market for spent catalyst recycling is growing, driven by both economic incentives and stricter environmental regulations.[3][4]
Conclusion and Future Outlook
The heterogenization of aminopyridine-based catalysts is a powerful strategy to enhance their recyclability and sustainability. The choice of support material—be it a polymer, silica, or magnetic nanoparticles—should be guided by the specific requirements of the reaction, including the reaction conditions, the desired ease of separation, and cost considerations. While polymer-supported catalysts often offer a good balance of stability and cost-effectiveness, magnetic nanoparticles provide unparalleled ease of recovery.
Future research in this area will likely focus on the development of novel support materials with enhanced stability and loading capacities, as well as the design of more robust linkages between the aminopyridine catalyst and the support to minimize leaching. The application of these recyclable catalysts in continuous flow systems is also a promising avenue for process intensification in the pharmaceutical and fine chemical industries. By embracing these recyclable catalytic systems, researchers can contribute to the development of greener, more efficient, and economically viable chemical processes.
References
- Jain, A., Kumari, A., Saha, S. K., Shukla, K., Chauhan, A., Metre, R. K., & Rana, N. K. (2023). Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones. The Journal of Organic Chemistry, 88(17), 11346–11351. [Link]
- Catalyst recycling: Economic, environmental imperatives. (2024, June 1). Oil & Gas News. [Link]
- Astorga-Zaragoza, R., et al. (2015). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 5(102), 83838-83853. [Link]
- Cognitive Market Research. (n.d.). Spent Catalyst Recycling Market Analysis 2026. Cognitive Market Research. [Link]
- Gavali, M. K., et al. (2011). Synthesis of Functionalized Iron Oxide Nanoparticle with Amino Pyridine Moiety and Studies on Their Catalytic Behavior. American Chemical Science Journal, 1(3), 97-108. [Link]
- Govan, J., & Gun'ko, Y. K. (2014). Recent Advances in the Application of Magnetic Nanoparticles as a Support for Homogeneous Catalysts.
- Heck, A., et al. (2006). Ultrafast deactivation processes in aminopyridine clusters: excitation energy dependence and isotope effects. Journal of the American Chemical Society, 128(49), 15652-15656. [Link]
- Keane, J. M., et al. (2009). The first magnetic nanoparticle-supported chiral DMAP analogue: highly enantioselective acylation and excellent recyclability. Chemistry, 15(23), 5669-5673. [Link]
- Lajoie, G. A., et al. (2015). A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. Organic & Biomolecular Chemistry, 13(40), 10113-10118. [Link]
- Li, J. (2023). Recycling of homogenous catalyst using organic solvent filtration and electrochemical separation. Journal of Physics: Conference Series, 2608(1), 012035. [Link]
- Hilaris Publisher. (n.d.).
- Maia Research. (n.d.). Global Waste Catalyst Recycling Industry Market Research Report. Maia Research. [Link]
- Govan, J., & Gun'ko, Y. K. (2014). Recent Advances in the Application of Magnetic Nanoparticles as a Support for Homogeneous Catalysts.
- Almádi, M., et al. (2022). Simplified Synthesis of the Amine-Functionalized Magnesium Ferrite Magnetic Nanoparticles and Their Application in DNA Purification Method. Molecules, 27(20), 6825. [Link]
- Tomoi, M., et al. (1983). Polymer‐supported bases, 1. Synthesis and catalytic activity of polymer‐bound 4‐(N‐benzyl‐N‐methylamino)pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 21(9), 2287-2300. [Link]
- Sun, C., et al. (2012). Preparation of Magnetic Nanoparticles for Biomedical Applications. In Magnetic Nanoparticles (pp. 1-26). InTech. [Link]
- Gu, H., et al. (2005). Nanoparticle-supported catalysts and catalytic reactions – a mini-review. Journal of the Chinese Chemical Society, 52(4), 629-638. [Link]
- Shcharbin, D., et al. (2021). Magnetic Nanoparticle-Containing Supports as Carriers of Immobilized Enzymes: Key Factors Influencing the Biocatalyst Performance. International Journal of Molecular Sciences, 22(17), 9479. [Link]
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. [Link]
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
- Lee, J.-H., et al. (2013). One pot synthesis of amine-functionalized and angular-shaped superparamagnetic iron oxide nanoparticles for MR/fluorescence bimodal imaging application. Journal of Materials Chemistry B, 1(35), 4410-4417. [Link]
- Vanhaecke, F., et al. (2006). Analysis of palladium by high resolution ICP-MS. In The Handbook of Environmental Chemistry (pp. 149-169). Springer, Berlin, Heidelberg. [Link]
- Li, H., et al. (2023). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus. Chimie, 26, 1-13. [Link]
- Favier, N., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 170-177. [Link]
- dos Santos, V. C., et al. (2021). Exploiting the Potential of Supported Magnetic Nanomaterials as Fenton-Like Catalysts for Environmental Applications.
- Clousier, N., et al. (2019). Promising polymer-assisted extraction of palladium from supported catalysts in supercritical carbon dioxide. Green Chemistry, 21(19), 5275-5283. [Link]
- Mpelane, S., et al. (2018). Reaction scheme for the synthesis of polystyrene 2-(aminomethyl)pyridine supported molybdenum complex (Ps·AMP·Mo).
- Medford, A. J., et al. (2023). Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory.
- Trissel, L. A., & Xu, Q. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 1(4), 293-295. [Link]
- Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Govan, J., & Gun'ko, Y. K. (2014). Recent Advances in the Application of Magnetic Nanoparticles as a Support for Homogeneous Catalysts.
- da Costa, B. R. B., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 12(35), 4349-4357. [Link]
- Raróg-Pilecka, W., et al. (2023). Stability Studies of Highly Active Cobalt Catalyst for the Ammonia Synthesis Process.
- Uğur, G., et al. (2017). Gold-Nanoparticle Decorated Monosized Magnetic Polymer Based Catalyst: Reduction of 4-Nitrophenol.
- Hérault, D. (n.d.). Hybrid organic-inorganic silica monolith for supported catalysis in flow chemistry. Société Chimique de France. [Link]
- Spring, D. R., et al. (2005). Synthesis and utilization of functionalized polystyrene resins. Tetrahedron, 61(46), 10827-10842. [Link]
- Li, W., et al. (2016). Comparative study of silica-supported copper catalysts prepared by different methods: formation and transition of copper phyllosilicate. Catalysis Science & Technology, 6(18), 6916-6927. [Link]
- Patil, S. M., et al. (2022). Magnetically Recoverable Silica-Decorated Ferromagnetic-Nanoceria Nanocatalysts and Their Use with O- and N-Butyloxycarbonylation Reaction via Solvent-Free Condition. ACS Omega, 7(28), 24263-24275. [Link]
- Van Meel, K., et al. (2010). LA-ICP-MS analysis of waste polymer materials. Analytical and Bioanalytical Chemistry, 398(1), 415-424. [Link]
- Tan, J. Y., et al. (2015). Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 137(12), 4151-4157. [Link]
- Alba-Rubio, A. C., et al. (2024). Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory.
- Roldan, M., et al. (2021). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Polymers, 13(21), 3792. [Link]
- Lim, Y.-T., et al. (2013). Poly (4-(aminomethyl) styrene)-b-polystyrene: Synthesis and Unilamellar Vesicle Formation. Macromolecules, 46(15), 6095-6102. [Link]
- James, C. R., et al. (2019). Heterogenisation of a carbonylation catalyst on dispersible microporous polymer nanoparticles. Chemical Science, 10(33), 7729-7737. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Waste Catalyst Recycling Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 4. Global Waste Catalyst Recycling Industry Market Research Report_Market Research Reports,Industry Analysis,Market Statistics-Maia Research [maiaresearch.com]
- 5. The first magnetic nanoparticle-supported chiral DMAP analogue: highly enantioselective acylation and excellent recyclability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil & Gas News (OGN)- Catalyst recycling: Economic, environmental imperatives [ognnews.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 13. Magnetic Nanoparticle-Containing Supports as Carriers of Immobilized Enzymes: Key Factors Influencing the Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,4-dimethylpyridin-3-amine
Hazard Assessment: Understanding the Risk Profile
N,4-dimethylpyridin-3-amine, like many of its pyridine and aminopyridine analogues, must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, a conservative approach based on related structures like 4-Dimethylaminopyridine (DMAP) and other substituted pyridines is essential for ensuring personnel and environmental safety.[1][2]
The primary hazards associated with this class of compounds include:
-
High Acute Toxicity: Pyridine derivatives can be toxic or fatal if swallowed, inhaled, or in contact with skin.[2][3]
-
Severe Irritation: They are known to cause skin irritation and serious eye damage.[4]
-
Organ Toxicity: Some aminopyridines are known to cause damage to the nervous system.[2]
-
Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[2]
Therefore, all waste streams containing this compound—including pure compound, reaction mixtures, contaminated consumables, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[5] Discharge into the environment must be strictly avoided.[6]
Pre-Disposal Safety: Engineering Controls and PPE
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment.
Engineering Controls:
-
Chemical Fume Hood: All handling and waste consolidation activities must be performed within a properly functioning and certified laboratory chemical fume hood to prevent the inhalation of dust or vapors.[7]
-
Designated Area: A specific area within the lab should be designated for work with this compound to contain potential contamination.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[7]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use double-layered nitrile gloves or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart.[1][7][8]
-
Body Protection: A fully-buttoned lab coat must be worn.[8]
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator is required.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, compliant, and meticulously documented. The primary goal is to ensure waste is safely contained, clearly identified, and directed to a licensed hazardous waste disposal facility via your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation and Collection Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Never mix incompatible waste streams.[1][7]
-
Solid Waste: Collect unreacted compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, robust container.[1][4]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with aqueous waste streams if the solvent is organic.
-
Contaminated Sharps: Needles or razor blades must be placed in a designated sharps container.
-
Contaminated PPE: Gloves, bench paper, and disposable lab coats should be collected in a designated hazardous waste bag or container.[1]
Step 2: Container Selection and Management
-
Compatibility: Use containers made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass for liquid waste.[1][10] Ensure the container is in good condition, free from leaks, and has a secure, tightly-fitting lid.[10]
-
Venting: For any waste that could potentially generate gas, use a vented cap.
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for expansion.
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[7][10]
-
List the full chemical name: "This compound " and all other constituents, including solvents, with their approximate percentages.[1][10]
-
Indicate the specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Record the date of waste generation.
Step 4: Temporary Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[1][7]
-
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents and acids.[7][11]
-
Use secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Step 5: Final Disposal
-
Once the container is full or the project is complete, arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][12]
-
Complete all required waste pickup forms accurately.[7] The final disposal method will likely be high-temperature incineration at a permitted facility.[5][13]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a designated, labeled hazardous waste container.[1][4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]
-
Dispose: Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.
Data Summary Table
The following table summarizes key hazard information and disposal considerations based on data from closely related aminopyridine compounds.
| Parameter | Information | Source |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Damage; Specific Target Organ Toxicity; Aquatic Hazard (Acute & Chronic) | [2] |
| GHS Pictograms | Skull and Crossbones, Corrosion, Health Hazard, Environment | |
| Signal Word | Danger | [12] |
| Hazard Statements | H301/H310/H331: Toxic/Fatal if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H370: Causes damage to organs.H411: Toxic to aquatic life with long lasting effects. | |
| Primary Disposal Route | Collection by licensed hazardous waste contractor for incineration. | [1][5][13] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [7][11] |
| Recommended PPE | Chemical safety goggles, lab coat, double nitrile gloves. | [8] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2021-10-07).
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-04-30).
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).
- SAFETY DATA SHEET - 4-Dimethylaminopyridine. (2010-01-04).
- Pyridine Standard Operating Procedure. Washington State University.
- SAFETY DATA SHEET - Fisher Scientific. (2009-10-02).
- N,N-dimethylpyridin-4-amine Safety Data Sheet. XiXisys. (2025-10-19).
- SAFETY DATA SHEET - Fisher Scientific.
- 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2016-05-30).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. EPA.
- EPA HAZARDOUS WASTE CODES. EPA.
- SAFETY DATA SHEET - Fisher Scientific. (2010-01-04).
- p-DIMETHYL AMINO PYRIDINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2011-06-13).
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-58-3 Name: N,N-dimethylpyridin-4-amine [xixisys.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,4-dimethylpyridin-3-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like N,4-dimethylpyridin-3-amine (CAS 77862-24-9) requires a nuanced understanding that goes beyond a simple checklist. This guide provides a comprehensive operational plan, grounded in the principles of chemical causality and risk mitigation, to ensure your work is conducted with the highest degree of safety.
Part 1: Hazard Assessment - A Tale of Two Isomers & The Precautionary Principle
A critical first step in defining a safe handling protocol for this compound is to analyze the available safety data. A search reveals a significant discrepancy between the hazard profile of our target compound and its well-studied structural isomer, N,N-dimethylpyridin-4-amine (DMAP).
Table 1: Hazard Profile Comparison of Dimethylpyridineamine Isomers
| GHS Hazard Statement | This compound (CAS 77862-24-9) | N,N-dimethylpyridin-4-amine (DMAP, CAS 1122-58-3) |
| Signal Word | Warning [1] | Danger [2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | H301: Toxic if swallowed[2][3] |
| Acute Dermal Toxicity | Not Classified | H310: Fatal in contact with skin [2][3] |
| Acute Inhalation Toxicity | H335: May cause respiratory irritation[1] | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | H315: Causes skin irritation[2][3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[1] | H318: Causes serious eye damage[2][3] |
| Systemic Toxicity | Not Classified | H370: Causes damage to organs (Nervous System)[3] |
| Aquatic Hazard | Not Classified | H411: Toxic to aquatic life with long lasting effects[3] |
Expert Rationale (The Precautionary Principle): The designation "Fatal in contact with skin" for the DMAP isomer is a critical data point that cannot be ignored. Aromatic amines as a class are known for their potential to be readily absorbed through the skin.[4] While the available data for this compound does not include this severe classification, the structural similarity and the potential for incomplete toxicological data necessitate a conservative approach.
Therefore, all PPE and handling recommendations in this guide are based on the more severe hazard profile of the DMAP isomer. This proactive stance, known as the precautionary principle, is a cornerstone of robust laboratory safety culture. We will plan for the worst-case scenario to ensure personnel are protected against all potential risks.
Part 2: The Core Directive - Your Non-Negotiable PPE Ensemble
Due to the severe dermal toxicity risk, a zero-contact policy is paramount. The following PPE is mandatory for any procedure involving the handling of this compound.
-
Engineering Controls : All handling of this compound, including transfers, weighing, and solution preparation, must be performed inside a certified chemical fume hood.
-
Eye and Face Protection : The risk of serious eye damage requires robust protection.
-
Requirement : Wear well-fitting chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Mandatory Escalation : Due to the high toxicity, a full-face shield must be worn over the chemical splash goggles during any transfer of the liquid or when working with solutions greater than 1M.
-
-
Body Protection : A standard cotton lab coat is insufficient.
-
Requirement : Wear a clean, buttoned, long-sleeved lab coat.
-
Mandatory Escalation : A chemically resistant apron , typically made of butyl or neoprene rubber, must be worn over the lab coat to protect against splashes and spills.
-
-
Hand Protection : This is the most critical barrier. Standard nitrile gloves offer insufficient protection against pyridine-based compounds.[1][5][6]
-
Requirement : Double-gloving is mandatory.
-
Inner Glove : A standard nitrile examination glove. This provides a secondary barrier and protects the skin during the de-gloving process.
-
Outer Glove : A glove with proven resistance to pyridine is required. The best options based on chemical resistance data are Butyl rubber or a Viton/Butyl laminate glove.[3][7] These materials show significantly longer breakthrough times compared to nitrile or latex.[3][7][8]
-
-
Causality : The "Fatal in contact with skin" hazard necessitates a glove material that provides long-duration resistance to permeation, not just incidental splash protection. The outer butyl glove is the primary chemical barrier, while the inner nitrile glove serves as a critical backup.
-
Part 3: Operational Protocols - PPE in Action
Properly selecting PPE is only effective if it is used correctly within a structured workflow.
Protocol 1: Weighing and Aliquoting the Liquid
-
Preparation : Before bringing the chemical into the fume hood, don the full core PPE ensemble (inner nitrile gloves, lab coat, apron, goggles).
-
In The Hood : Place an absorbent, plastic-backed liner on the fume hood surface. Place all necessary equipment (beakers, pipettes, waste container) onto the liner.
-
Don Outer Gloves : Don the outer Butyl or Viton/Butyl gloves.
-
Handling : Slowly open the primary container. Use a calibrated pipette to transfer the required amount to a secondary container. Keep all containers capped when not in active transfer.
-
Post-Transfer : Securely cap the primary and secondary containers. Dispose of the pipette tip into a designated solid waste container within the hood.
-
Decontamination : Before removing any equipment from the hood, wipe the exterior of the containers and any potentially contaminated surfaces with a solvent-dampened cloth (e.g., ethanol), disposing of the cloth in the solid waste container.
Protocol 2: Post-Work De-Gloving and Doffing
-
Outer Gloves : While still in the fume hood, remove the outer butyl gloves using a "glove-in-glove" technique, ensuring the contaminated outer surface is not touched by the inner glove. Dispose of them in the designated solid waste container inside the hood.
-
Exit Hood : Step away from the fume hood.
-
Apron & Lab Coat : Remove the apron, followed by the lab coat, folding them so the potentially contaminated side faces inward.
-
Face/Eye Protection : Remove the face shield, followed by the goggles.
-
Inner Gloves : As the final step, remove the inner nitrile gloves, avoiding skin contact.
-
Hygiene : Immediately wash hands thoroughly with soap and water.
Diagram: PPE Selection Workflow
This diagram outlines the logical flow for ensuring the correct level of PPE is used for any task involving this compound.
Caption: Logical flow for PPE selection and use.
Part 4: Emergency Procedures - Spill & Exposure
Spill Response (Inside Fume Hood):
-
Ensure personal PPE is intact. Alert others in the lab.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels for the initial absorption.
-
Gently collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area. Wipe the surface with a cloth soaked in 1M hydrochloric acid, followed by a water rinse, and finally a solvent like ethanol.[9][10][11]
-
Place all cleanup materials into the hazardous solid waste container.
Exposure Protocol:
-
Skin Contact : This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, including shoes. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for DMAP to the emergency responders.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Part 5: Waste Management & Disposal Plan
Amine waste must be handled as hazardous and segregated properly.[12] Never dispose of amines down the drain.
Waste Segregation:
-
Solid Waste : All contaminated disposable items (gloves, absorbent pads, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste :
-
Non-aqueous/Organic Waste : Collect in a labeled, sealed hazardous waste container compatible with organic solvents.
-
Aqueous Waste : Collect in a separate, labeled hazardous waste container.
-
In-Lab Neutralization Protocol (for small quantities of aqueous waste only): This procedure converts the amine into a more stable and water-soluble salt, but the resulting solution must still be disposed of as hazardous waste.[9]
-
Work in a fume hood. Place the aqueous amine waste container in a secondary container (ice bath) to manage any heat from the reaction.
-
Slowly, with stirring, add 1M Hydrochloric Acid (HCl) dropwise to the waste.
-
Monitor the pH of the solution. Continue adding acid until the pH is between 2 and 3.[9]
-
Cap the container, label it as "Neutralized Amine Waste (Acidic)," and arrange for pickup by your institution's environmental health and safety department.
Diagram: Waste Disposal Workflow
This diagram illustrates the correct pathway for segregating and managing waste generated from handling this compound.
Caption: Waste segregation and disposal pathway.
References
- Amine Disposal For Businesses. Collect and Recycle. URL: https://www.collectandrecycle.com/amine-disposal/
- This compound | 77862-24-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e412fee
- Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. URL: https://ehs.princeton.edu/health-safety-the-campus-community/art-architecture/art-safety/chemical-safety/ansell-chemical-resistance-glove-chart
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. URL: https://www.med.unc.edu/ehs/wp-content/uploads/sites/456/2018/05/Kimberly-Clark-Nitrile-Gloves-Chemical-Resistance-Guide.pdf
- SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/522805
- CHEMICAL GLOVE RESISTANCE GUIDE. Ansell. URL: https://www.ansell.com/us/en/industrial/industrial-resources/chemical-glove-resistance-guide
- Gloves Chemical Resistance Chart. Gloves By Web. URL: https://www.glovesbyweb.com/glove-chemical-resistance-chart
- ansell-8th-chemical-resistance-guide.pdf. Utah State University Office of Research. URL: https://rgs.usu.edu/ehs/files/ansell-8th-chemical-resistance-guide.pdf
- Glove Selection. Emergency & Safety Services at UCCS. URL: https://safety.uccs.edu/sites/default/files/2022-09/Glove%20Selection.pdf
- Chemical Resistance Guide. Columbia University Research. URL: https://research.columbia.edu/sites/default/files/content/EHS/Personal%20Protective%20Equipment/Ansell%20Chemical%20Resistance%20Guide.pdf
- Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. URL: https://ehs.berkeley.edu/ppe/glove-selection-guide
- What type of gloves protects your hands from hazardous chemicals?. Ansell USA. URL: https://www.ansell.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. URL: https://int-enviroguard.
- GHS SDS for N,N-dimethylpyridin-4-amine. XiXisys. URL: https://www.xixisys.com/dl/sds/1122-58-3_SDS_GHS.html
- How to quench Pyridine?. ResearchGate. URL: https://www.
- In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. URL: https://srs.ubc.
- How do you remove 4-Dimethylaminopyridine from the reaction mixture?. ResearchGate. URL: https://www.researchgate.
- How do you remove 4-Dimethylaminopyridine from the reaction mixture?. ECHEMI. URL: https://www.echemi.com/community/how-do-you-remove-4-dimethylaminopyridine-from-the-reaction-mixture_thread_5323.html
Sources
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. On the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.usu.edu [research.usu.edu]
- 4. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. gloves.com [gloves.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
,gravity=Center)
